molecular formula C14H21NO3 B131013 (R)-N-Boc-3-amino-3-phenylpropan-1-ol CAS No. 158807-47-7

(R)-N-Boc-3-amino-3-phenylpropan-1-ol

Cat. No.: B131013
CAS No.: 158807-47-7
M. Wt: 251.32 g/mol
InChI Key: SMEMODSNLZWKBF-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-Boc-3-amino-3-phenylpropan-1-ol is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEMODSNLZWKBF-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426860
Record name tert-Butyl [(1R)-3-hydroxy-1-phenylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158807-47-7
Record name tert-Butyl [(1R)-3-hydroxy-1-phenylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of (R)-Boc-phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of (R)-Boc-phenylalaninol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chiral building blocks is paramount for successful synthesis and application. (R)-Boc-phenylalaninol, a protected amino alcohol, is a versatile intermediate in the synthesis of various pharmaceutical compounds. This guide provides a detailed overview of its core physicochemical properties, experimental protocols for its characterization, and a logical workflow for its synthesis and analysis.

Core Physicochemical Properties

(R)-Boc-phenylalaninol is a white to pale cream crystalline powder.[1][2] Its chemical stability is enhanced by the tert-butoxycarbonyl (Boc) protecting group, making it a valuable component in peptide synthesis and the development of biologically active molecules.[1]

Quantitative Physicochemical Data

The key quantitative properties of (R)-Boc-phenylalaninol are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₁NO₃[1][2][3][4]
Molecular Weight 251.32 g/mol [3][4]
Melting Point 92-100 °C[1][2][4]
Optical Rotation [α]D²⁵ = -27 ± 2° (c=1 in Methanol)[1][2]
[α]D²⁰ = -27° (c=1 in Chloroform)[4]
pKa (Predicted) 12.07 ± 0.46[4]
Boiling Point (Estimated) 96-97 °C[4]
Density (Estimated) 1.0696 g/cm³[4]
Refractive Index (Estimated) 1.5280[4]
Solubility Profile

(R)-Boc-phenylalaninol exhibits the following solubility characteristics:

SolventSolubilitySource(s)
WaterInsoluble[4]
ChloroformSoluble[4]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
Dimethyl Sulfoxide (DMSO)Soluble[4]
AcetoneSoluble[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of (R)-Boc-phenylalaninol are crucial for reproducible results in a laboratory setting.

Synthesis of (R)-Boc-phenylalaninol

A common method for the synthesis of (R)-Boc-phenylalaninol involves the reduction of an appropriate N-Boc-L-phenylalanine derivative. The following protocol is adapted from a patented procedure.[5]

Materials:

  • N-Boc-L-phenylalanine derivative (e.g., a methyl ester)

  • Lithium chloride (LiCl)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl), 2N solution

  • Sodium hydroxide (NaOH), 2 mol/L solution

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • n-Heptane

Procedure:

  • Under a nitrogen atmosphere, dissolve the starting N-Boc-L-phenylalanine derivative and lithium chloride in methanol with stirring.

  • Cool the mixture to below 5 °C using an ice-water bath.

  • Add sodium borohydride to the reaction solution in portions, maintaining the cool temperature.

  • Allow the reaction mixture to warm to room temperature and continue to stir.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

  • Cool the reaction mixture back down to below 5 °C in an ice-water bath.

  • Carefully add water dropwise to quench the reaction.

  • Adjust the pH of the mixture to 2-3 by adding 2N hydrochloric acid dropwise.

  • Evaporate the majority of the solvent under reduced pressure.

  • Adjust the pH of the remaining residue to 9 with a 2 mol/L NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with water (30 mL) and then with saturated brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product as a yellow oil.[5]

Purification by Recrystallization

The crude (R)-Boc-phenylalaninol can be purified by recrystallization to obtain a white, crystalline solid.[5]

Procedure:

  • Dissolve the crude yellow oil in a 2:1 mixed solvent of ethyl acetate and n-heptane.

  • Allow the solution to cool, inducing crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Determination of Melting Point

The melting point is a key indicator of purity.[6][7] A sharp melting range typically indicates a pure compound.[6][7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]

  • Capillary tubes

  • Mortar and pestle

Procedure:

  • Finely grind a small amount of the crystalline (R)-Boc-phenylalaninol using a mortar and pestle.[7]

  • Pack the fine powder into a capillary tube to a height of 2-3 mm.[6]

  • Place the capillary tube into the heating block of the melting point apparatus.[6]

  • Heat the sample rapidly to determine an approximate melting point.[6]

  • Allow the apparatus to cool to at least 20 °C below the approximate melting point.[6]

  • Using a fresh sample, heat slowly at a rate of approximately 2 °C per minute.

  • Record the temperature at which the first crystals begin to melt and the temperature at which the last crystal melts. This range is the melting point of the sample.[6]

Determination of Optical Rotation

Optical rotation is a critical property for confirming the enantiomeric purity of a chiral compound.[8]

Apparatus:

  • Polarimeter

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Sample cell (cuvette), typically 1 dm in length

Procedure:

  • Accurately weigh a sample of (R)-Boc-phenylalaninol (e.g., 100 mg for a c=1 solution in 10 mL).

  • Dissolve the sample in a suitable solvent (e.g., methanol or chloroform) in a volumetric flask and dilute to the mark.

  • Ensure the polarimeter is calibrated and the light source (typically a sodium D line) is warmed up.

  • Fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path.

  • Place the sample cell in the polarimeter and measure the observed rotation.

  • Calculate the specific rotation using the formula: [α] = α / (l * c) where:

    • [α] is the specific rotation

    • α is the observed rotation in degrees

    • l is the path length of the cell in decimeters (dm)

    • c is the concentration of the sample in g/mL[9]

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of (R)-Boc-phenylalaninol and a conceptual signaling pathway where such a chiral molecule might be relevant.

Synthesis_and_Characterization_Workflow Start Start: N-Boc-L-phenylalanine derivative Synthesis Synthesis: Reduction with NaBH4 in Methanol Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup CrudeProduct Crude (R)-Boc-phenylalaninol (Yellow Oil) Workup->CrudeProduct Purification Purification: Recrystallization CrudeProduct->Purification PureProduct Pure Crystalline (R)-Boc-phenylalaninol Purification->PureProduct Characterization Physicochemical Characterization PureProduct->Characterization MP Melting Point Determination Characterization->MP OR Optical Rotation Measurement Characterization->OR Spectroscopy Spectroscopic Analysis (NMR, IR) Characterization->Spectroscopy Purity Purity Assessment (HPLC) Characterization->Purity Final Final Characterized Product MP->Final OR->Final Spectroscopy->Final Purity->Final

Caption: Workflow for the synthesis and characterization of (R)-Boc-phenylalaninol.

Signaling_Pathway_Concept Ligand (R)-Boc-phenylalaninol Derivative (Ligand) Receptor Chiral Receptor Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Generates Kinase Protein Kinase A SecondMessenger->Kinase Activates CellularResponse Cellular Response Kinase->CellularResponse Phosphorylates Target Proteins Leading to

References

In-Depth Technical Guide: (R)-N-(tert-Butoxycarbonyl)-2-phenylglycinol (CAS 102089-74-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive characterization of the compound with CAS number 102089-74-7, identified as (R)-N-(tert-Butoxycarbonyl)-2-phenylglycinol. Commonly known as Boc-D-phenylglycinol, this molecule is a pivotal chiral building block in modern organic synthesis. Its primary application lies in asymmetric synthesis, particularly in the pharmaceutical industry for the development of peptide-based drugs and other enantiomerically pure active pharmaceutical ingredients.[1] This document details its physicochemical properties, provides an experimental protocol for its synthesis, and illustrates its role in synthetic workflows.

Compound Identification and Physicochemical Properties

(R)-N-(tert-Butoxycarbonyl)-2-phenylglycinol is a white to off-white crystalline powder.[1] The tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for its strategic use in multi-step syntheses.[]

Table 1: Compound Identification

IdentifierValue
CAS Number102089-74-7[3]
Chemical Nametert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate[3]
Molecular FormulaC₁₃H₁₉NO₃[1]
SynonymsBoc-D-phenylglycinol, (R)-(-)-N-(tert-Butoxycarbonyl)-2-phenylglycinol, (R)-2-(Boc-amino)-2-phenylethanol[1][4][5]

Table 2: Physicochemical Data

PropertyValueReference
Molecular Weight237.29 g/mol [3]
Melting Point137-139 °C[5][6]
AppearanceWhite to off-white crystalline powder[1]
Optical Rotation[α]¹⁹/D −38° (c = 1 in chloroform)[5]
SolubilityDMSO (Slightly), Methanol (Slightly)[6]
Storage TemperatureRoom Temperature, recommended in a cool and dark place (<15°C)[7]

Synthesis Protocol

The synthesis of (R)-N-(tert-Butoxycarbonyl)-2-phenylglycinol is achieved through the protection of the amino group of D-(-)-α-phenylglycinol with di-tert-butyl pyrocarbonate (Boc anhydride) in the presence of a base.

Experimental Protocol: Synthesis of (R)-N-(tert-Butoxycarbonyl)-2-phenylglycinol [8]

  • Materials:

    • D-(-)-α-phenylglycinol

    • Di-tert-butyl pyrocarbonate (Boc₂O)

    • Triethylamine (Et₃N)

    • Methylene chloride (CH₂Cl₂)

    • Ethyl acetate

    • Aqueous solution of potassium hydrogen sulfate

    • Aqueous solution of sodium bicarbonate

    • Anhydrous magnesium sulfate

    • Diisopropyl ether

    • Cyclohexane

  • Procedure:

    • Dissolve 6 g of D-(-)-α-phenylglycinol and 6 ml of triethylamine in 100 ml of methylene chloride in a suitable reaction vessel.

    • Cool the mixture in an ice bath.

    • To the cooled mixture, add 10.5 g of di-tert-butyl pyrocarbonate.

    • Remove the ice bath and stir the mixture for 15 hours at room temperature.

    • Concentrate the reaction solution by evaporation under reduced pressure.

    • Dissolve the residue in ethyl acetate and water.

    • Separate the ethyl acetate layer and wash it with an aqueous solution of potassium hydrogen sulfate, followed by an aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Distill off the solvent to obtain the crude product as crystals.

    • Wash the crystals with small amounts of diisopropyl ether and cyclohexane to yield the purified (R)-N-(tert-Butoxycarbonyl)-2-phenylglycinol.

G Synthesis of (R)-N-(tert-Butoxycarbonyl)-2-phenylglycinol cluster_reactants Reactants cluster_solvent Solvent cluster_workup Workup D-(-)-α-phenylglycinol D-(-)-α-phenylglycinol Reaction Reaction D-(-)-α-phenylglycinol->Reaction Boc Anhydride Boc Anhydride Boc Anhydride->Reaction Triethylamine Triethylamine Triethylamine->Reaction Methylene Chloride Methylene Chloride Methylene Chloride->Reaction Concentration Concentration Extraction with Ethyl Acetate Extraction with Ethyl Acetate Concentration->Extraction with Ethyl Acetate Washing Washing Extraction with Ethyl Acetate->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification Reaction->Concentration 15h, RT Final Product Final Product Purification->Final Product Washing with diisopropyl ether/ cyclohexane

Caption: Synthetic workflow for Boc-D-phenylglycinol.

Mechanism of Action and Applications

(R)-N-(tert-Butoxycarbonyl)-2-phenylglycinol does not typically exhibit direct biological activity or modulate signaling pathways itself. Instead, it serves as a chiral auxiliary or a chiral building block.[1] A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed.[1]

The primary application of Boc-D-phenylglycinol is in asymmetric synthesis , particularly in:

  • Peptide Synthesis: It is used as a protected amino alcohol in the synthesis of peptides. The Boc group protects the amine, allowing for sequential addition of other amino acids to form a peptide chain.[][5] Its defined stereochemistry is crucial for producing peptides with the correct three-dimensional structure for biological activity.

  • Synthesis of Chiral Drugs: It is a key intermediate in the synthesis of various chiral drugs. For example, it has been used in the synthesis of Elagolix, a drug for treating endometriosis.[9]

  • Chiral Ligands: Amino alcohols like Boc-D-phenylglycinol can be used to prepare chiral ligands for asymmetric catalysis.[]

While some studies have shown that Boc-protected amino acids can exhibit antimicrobial activity, this is a general observation and not a primary application or indication of a specific signaling pathway modulation by Boc-D-phenylglycinol itself.[11]

G General Workflow of Asymmetric Synthesis Using a Chiral Auxiliary Prochiral Substrate Prochiral Substrate Attachment Attachment Prochiral Substrate->Attachment Chiral Auxiliary Chiral Auxiliary (e.g., Boc-D-phenylglycinol) Chiral Auxiliary->Attachment Diastereomeric Intermediate Diastereomeric Intermediate Attachment->Diastereomeric Intermediate Diastereoselective Reaction Diastereoselective Reaction Diastereomeric Intermediate->Diastereoselective Reaction New Stereocenter New Stereocenter Diastereoselective Reaction->New Stereocenter Cleavage Cleavage New Stereocenter->Cleavage Enantiomerically Pure Product Enantiomerically Pure Product Cleavage->Enantiomerically Pure Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

References

The Role of (R)-N-Boc-3-amino-3-phenylpropan-1-ol in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Boc-3-amino-3-phenylpropan-1-ol is a chiral building block with significant potential in the field of asymmetric synthesis. Its bifunctional nature, possessing both a protected amine and a primary alcohol, allows for its versatile application as a precursor to chiral ligands, auxiliaries, and synthons for the stereoselective preparation of complex molecules. This technical guide explores the core applications of this compound and its derivatives in asymmetric catalysis, including their role in the synthesis of β-lactams and in asymmetric reductions and alkylations. While specific quantitative data for this exact molecule is limited in publicly available literature, this guide provides representative data from closely related structures and outlines detailed experimental protocols for key transformations, offering a roadmap for its utilization in drug discovery and development.

Introduction: The Significance of Chiral 1,3-Amino Alcohols

Chiral 1,3-amino alcohols are privileged structural motifs found in a wide array of natural products and pharmaceuticals. The stereochemical arrangement of the amino and hydroxyl groups is often critical for biological activity, making their stereoselective synthesis a key focus in medicinal chemistry. This compound, with its defined stereochemistry at the C3 position, serves as a valuable starting material for introducing chirality into target molecules. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom offers stability under various reaction conditions and can be readily removed under mild acidic conditions, facilitating sequential synthetic transformations.

Core Applications in Asymmetric Synthesis

The primary utility of this compound in asymmetric synthesis lies in its conversion into chiral auxiliaries and ligands. These chiral directors play a crucial role in controlling the stereochemical outcome of a wide range of chemical reactions.

Chiral Oxazolidinone Auxiliaries

Chiral oxazolidinones, famously pioneered by Evans, are powerful auxiliaries for stereoselective C-C bond formation.[1] 1,3-amino alcohols like this compound are ideal precursors for the synthesis of these auxiliaries. The resulting oxazolidinone can direct a variety of asymmetric transformations, including aldol additions, alkylations, and Diels-Alder reactions.

Generalized Synthesis of a Chiral Oxazolidinone from this compound:

The synthesis involves the deprotection of the Boc group, followed by cyclization with a carbonylating agent such as phosgene or a phosgene equivalent.

G cluster_workflow Synthesis of Chiral Oxazolidinone start This compound step1 Boc Deprotection (e.g., TFA, DCM) start->step1 Acidic Conditions step2 Cyclization (e.g., Phosgene, Triphosgene) step1->step2 Intermediate Amino Alcohol product Chiral Oxazolidinone Auxiliary step2->product

Caption: Workflow for the synthesis of a chiral oxazolidinone.

Application in Asymmetric Aldol Reactions:

Once the chiral auxiliary is attached to a substrate (e.g., an acyl group), it can direct the stereoselective addition of its enolate to an aldehyde. The stereochemical outcome is dictated by the formation of a rigid chelated transition state.

Representative Data for Asymmetric Aldol Reactions using Oxazolidinone Auxiliaries:

Acyl ImideAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
PropionylBenzaldehyde>99:185
PropionylIsobutyraldehyde>99:180
AcetylBenzaldehyde95:575

Experimental Protocol: Asymmetric Aldol Reaction (General)

  • Enolate Formation: The N-acyloxazolidinone is dissolved in an aprotic solvent (e.g., CH₂Cl₂) and cooled to -78 °C. A Lewis acid (e.g., TiCl₄) is added, followed by a hindered base (e.g., triethylamine) to form the titanium enolate.

  • Aldol Addition: The aldehyde is added to the enolate solution at -78 °C and the reaction is stirred for several hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the aldol adduct.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions (e.g., LiOH, H₂O₂) to afford the chiral β-hydroxy acid.

Chiral P,N-Ligands for Asymmetric Catalysis

The amino alcohol functionality of this compound is a key structural element for the synthesis of P,N-ligands. These ligands, which contain both a hard nitrogen and a soft phosphorus donor atom, are highly effective in a variety of transition metal-catalyzed asymmetric reactions, such as palladium-catalyzed allylic alkylation and rhodium-catalyzed hydrogenation.

Generalized Synthesis of a P,N-Ligand:

A common strategy involves the conversion of the alcohol to a leaving group, followed by nucleophilic substitution with a phosphine, or direct phosphinylation of the deprotected amino alcohol.

G cluster_workflow Synthesis of a Chiral P,N-Ligand start This compound step1 Boc Deprotection & Activation of OH (e.g., TsCl, pyridine) start->step1 step2 Phosphinylation (e.g., HPPh₂, base) step1->step2 Activated Amino Alcohol product Chiral P,N-Ligand step2->product

Caption: General workflow for the synthesis of a P,N-ligand.

Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA):

P,N-ligands are particularly effective in palladium-catalyzed AAA reactions, where they can control both the regioselectivity and enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate.

Representative Data for Pd-Catalyzed Asymmetric Allylic Alkylation with P,N-Ligands:

The following table presents typical results for the allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate using various P,N-ligands.

Ligand TypeYield (%)Enantiomeric Excess (ee, %)
Phosphino-oxazoline (PHOX)9599
Quinolyl-phosphine9296
Pyridyl-phosphine8894

Experimental Protocol: Asymmetric Allylic Alkylation (General)

  • Catalyst Preparation: In a glovebox, [Pd(allyl)Cl]₂ and the chiral P,N-ligand are dissolved in an anhydrous solvent (e.g., THF or CH₂Cl₂).

  • Reaction Setup: The allylic substrate and the nucleophile (e.g., dimethyl malonate) are added to a separate flask. A base (e.g., N,O-bis(trimethylsilyl)acetamide, BSA) is often used to generate the active nucleophile in situ.

  • Reaction: The catalyst solution is added to the substrate/nucleophile mixture and stirred at the desired temperature until completion (monitored by TLC or GC).

  • Work-up and Purification: The reaction mixture is filtered through a pad of silica gel and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.

Role in the Synthesis of Pharmaceutical Intermediates

The chiral 1,3-amino alcohol scaffold is a key component in numerous active pharmaceutical ingredients (APIs). This compound can serve as a crucial intermediate in the synthesis of these complex molecules. For instance, it can be a precursor for the synthesis of chiral β-amino acids and β-lactams, which are important building blocks for various therapeutic agents, including antibiotics and enzyme inhibitors.

Synthesis of Chiral β-Lactams

Chiral β-lactams can be synthesized from 1,3-amino alcohols via intramolecular cyclization. The stereochemistry of the amino alcohol directly translates to the stereochemistry of the resulting β-lactam.

G cluster_workflow Synthesis of a Chiral β-Lactam start This compound step1 Activation of Hydroxyl Group (e.g., Mesylation) start->step1 step2 Boc Deprotection step1->step2 step3 Intramolecular Cyclization (Base-mediated) step2->step3 product Chiral β-Lactam step3->product

Caption: Logical workflow for the synthesis of a chiral β-lactam.

Conclusion

This compound represents a versatile and valuable chiral building block for asymmetric synthesis. Its ability to be transformed into highly effective chiral auxiliaries and ligands opens up a wide range of possibilities for the stereoselective synthesis of complex molecules. While specific, detailed applications of this particular molecule are not extensively documented in readily accessible literature, the general principles and protocols outlined in this guide, based on closely related structures, provide a strong foundation for its successful implementation in research and development. The continued exploration of such chiral building blocks is essential for the advancement of asymmetric catalysis and the efficient synthesis of enantiomerically pure pharmaceuticals.

References

Spectroscopic Analysis of tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate, a key chiral building block in pharmaceutical synthesis. This document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for obtaining these measurements.

Chemical Structure and Properties

Tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate, also known as (+)-N-Boc-L-α-phenylglycinol or (S)-(+)-2-(Boc-amino)-2-phenylethanol, is a white crystalline solid.[1][2] Its structure is characterized by a phenyl group and a Boc-protected amine attached to a chiral center, with a primary alcohol at the adjacent position.

Chemical Structure:

Caption: Chemical structure of tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 117049-14-6[1]
Molecular Formula C₁₃H₁₉NO₃[2][3]
Molecular Weight 237.29 g/mol [1][3]
Appearance White crystalline solid[1][2]
Melting Point 136-139 °C[1]
Optical Rotation [α]¹⁹/D +37°, c = 1 in chloroform[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.30m5HAromatic protons (Ph-H)
~5.20br s1HNH
~4.80m1HCH-N
~3.70m2HCH₂-O
~2.50br s1HOH
1.45s9HC(CH₃)₃

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (ppm)Assignment
~156.0C=O (carbamate)
~140.0Aromatic C (quaternary)
~128.5Aromatic CH
~127.5Aromatic CH
~126.0Aromatic CH
~80.0C(CH₃)₃
~67.0CH₂-O
~57.0CH-N
~28.4C(CH₃)₃
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[3]

Table 4: Expected FTIR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~3350MediumN-H stretch (carbamate)
~3050MediumAromatic C-H stretch
~2970MediumAliphatic C-H stretch
~1690StrongC=O stretch (carbamate)
~1520MediumN-H bend (amide II)
~1450MediumC-H bend (aliphatic)
~1370MediumC-H bend (tert-butyl)
~1250StrongC-O stretch (carbamate)
~1170StrongC-O stretch (alcohol)
~750, ~700StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry data is predicted for various adducts that may be observed, particularly with a soft ionization technique like Electrospray Ionization (ESI).[4]

Table 5: Predicted m/z Values for Common Adducts

AdductPredicted m/z
[M+H]⁺238.14377
[M+Na]⁺260.12571
[M+NH₄]⁺255.17031
[M+K]⁺276.09965
[M-H]⁻236.12921

Experimental Protocols

The following are detailed protocols for obtaining the spectroscopic data.

General Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation start Obtain pure sample of tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate prep_nmr Dissolve in CDCl3 start->prep_nmr prep_ftir Prepare KBr pellet start->prep_ftir prep_ms Dissolve in appropriate solvent start->prep_ms nmr ¹H and ¹³C NMR Spectroscopy prep_nmr->nmr ftir FTIR Spectroscopy prep_ftir->ftir ms Mass Spectrometry prep_ms->ms process_nmr Process NMR data (chemical shifts, coupling constants) nmr->process_nmr process_ftir Analyze FTIR spectrum (peak positions and intensities) ftir->process_ftir process_ms Analyze mass spectrum (m/z values and fragmentation) ms->process_ms interpretation Structural Elucidation and Characterization process_nmr->interpretation process_ftir->interpretation process_ms->interpretation

Caption: General workflow for the spectroscopic analysis of the target compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical spectral width: -2 to 12 ppm.

    • Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • Instrument Parameters (¹³C NMR):

    • Use the same spectrometer as for ¹H NMR.

    • Acquire the spectrum at room temperature.

    • Typical spectral width: -10 to 220 ppm.

    • Pulse sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

FTIR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly clean and dry an agate mortar and pestle, and the components of a KBr pellet die.

    • Place approximately 1-2 mg of the solid sample into the mortar and grind it to a very fine powder.

    • Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully release the pressure and disassemble the die to retrieve the pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using a blank KBr pellet or an empty sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the wavenumbers of the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry Protocol (Electrospray Ionization)
  • Sample Preparation:

    • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

    • If necessary, add a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Parameters (ESI-MS):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Operate the mass spectrometer in either positive or negative ion mode.

    • Typical ESI source parameters:

      • Capillary voltage: 3-5 kV

      • Nebulizing gas (e.g., nitrogen) pressure: 10-20 psi

      • Drying gas (e.g., nitrogen) flow rate: 5-10 L/min

      • Drying gas temperature: 200-350 °C

    • Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

  • Data Analysis:

    • Identify the m/z values of the major peaks in the spectrum.

    • Correlate the observed m/z values with the expected molecular ion and common adducts to confirm the molecular weight of the compound.

    • If fragmentation is observed, analyze the fragment ions to gain further structural information.

Conclusion

This guide provides a comprehensive overview of the spectroscopic analysis of tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate. The tabulated data and detailed experimental protocols serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the characterization and quality control of this important chiral intermediate. The provided workflows and diagrams offer a clear and structured approach to the spectroscopic analysis of this and similar compounds.

References

The Cornerstone of Modern Drug Development: A Technical Guide to Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a pivotal class of organic compounds that serve as fundamental building blocks in the synthesis of numerous pharmaceuticals. Their intrinsic chirality is often the key to the specific and potent biological activity of the final drug molecule. This technical guide provides an in-depth exploration of the discovery, significance, and synthetic methodologies for producing enantiomerically pure amino alcohols, tailored for professionals in the field of drug development.

The Discovery and Significance of Chiral Amino Alcohols

The importance of chirality in drug action became increasingly evident in the latter half of the 20th century, driving the demand for stereoselective synthetic methods. Chiral amino alcohols emerged as versatile synthons due to their prevalence in natural products and their utility as precursors for a wide array of bioactive molecules. Their bifunctional nature, possessing both an amine and a hydroxyl group, allows for diverse chemical transformations and the construction of complex molecular architectures.

Enantiomerically pure amino alcohols are indispensable in the pharmaceutical industry as they are key structural motifs in a variety of therapeutic agents, including beta-blockers like Propranolol, and the side chain of the blockbuster anti-cancer drug, Paclitaxel (Taxol®)[1]. The specific stereochemistry of these amino alcohol fragments is critical for their interaction with biological targets such as enzymes and receptors, directly influencing the efficacy and safety of the drug[1].

Significance in Beta-Blocker Therapeutics

Beta-blockers are a class of drugs that function by antagonizing β-adrenergic receptors, which are G protein-coupled receptors that respond to endogenous catecholamines like epinephrine and norepinephrine. The stimulation of these receptors triggers a signaling cascade that ultimately leads to physiological responses such as increased heart rate and contractility. Beta-blockers competitively inhibit this process, leading to a reduction in these effects[2][3].

The signaling pathway initiated by β-adrenergic receptor activation is a critical target for these drugs. Upon catecholamine binding, the receptor activates a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels, leading to an influx of calcium and subsequent muscle contraction[2]. By blocking the initial binding of catecholamines, beta-blockers effectively interrupt this entire cascade.

Beta_Blocker_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta_Adrenergic_Receptor Beta_Adrenergic_Receptor Catecholamines->Beta_Adrenergic_Receptor Binds to Beta_Blocker Beta_Blocker Beta_Blocker->Beta_Adrenergic_Receptor Blocks G_Protein G_Protein Beta_Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase PKA PKA cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Physiological_Response Increased Heart Rate & Contractility Ca_Influx->Physiological_Response Leads to

Core Strategies for Asymmetric Synthesis

The synthesis of enantiomerically pure amino alcohols is a significant area of research, with several powerful methods being developed. These can be broadly categorized into chiral pool synthesis, asymmetric reduction of prochiral ketones, and asymmetric functionalization of alkenes.

Chiral Pool Synthesis

This approach utilizes readily available chiral starting materials, such as natural α-amino acids, which possess inherent stereochemistry. A straightforward reduction of the carboxylic acid functionality of an amino acid yields the corresponding chiral amino alcohol[1]. While this method often provides high enantiopurity, the structural diversity of the products is limited to the side chains of the naturally occurring amino acids[1].

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones, particularly α-amino ketones, is a highly effective strategy for accessing a wide range of chiral amino alcohols.

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones to alcohols[4][5]. It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, to mediate the reduction with a borane source[1]. The reaction proceeds through a highly organized six-membered transition state where the catalyst coordinates both the borane and the ketone, leading to predictable stereochemistry and high enantioselectivity, often exceeding 95% ee[1][5].

CBS_Reduction_Workflow Prochiral_Ketone Prochiral_Ketone Transition_State Six-membered Transition State Prochiral_Ketone->Transition_State CBS_Catalyst Chiral Oxazaborolidine CBS_Catalyst->Transition_State Borane_Source BH3-THF Borane_Source->Transition_State Chiral_Alcohol Chiral_Alcohol Transition_State->Chiral_Alcohol Hydride Transfer

The Noyori asymmetric hydrogenation is another cornerstone of asymmetric synthesis, allowing for the enantioselective reduction of ketones and other functional groups using molecular hydrogen[6][7]. The reaction is catalyzed by ruthenium complexes bearing chiral phosphine ligands, most notably BINAP[6]. This method is highly efficient, often requiring low catalyst loadings, and provides access to chiral alcohols with excellent enantioselectivity[7]. A variation, the Noyori asymmetric transfer hydrogenation, utilizes a hydrogen donor like isopropanol or a formic acid/triethylamine mixture, avoiding the need for high-pressure hydrogenation equipment[8].

Asymmetric Functionalization of Alkenes

The Sharpless asymmetric epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of allylic alcohols[9][10]. The reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant[10]. The resulting chiral epoxy alcohols are versatile intermediates that can be opened by various nucleophiles, including nitrogen sources, to afford chiral amino alcohols. This two-step sequence provides excellent control over both regio- and stereoselectivity.

Sharpless_Epoxidation_Workflow Allylic_Alcohol Allylic_Alcohol Chiral_Epoxy_Alcohol Chiral_Epoxy_Alcohol Allylic_Alcohol->Chiral_Epoxy_Alcohol Asymmetric Epoxidation Catalyst_System Ti(OiPr)4 (+)- or (-)-DET TBHP Catalyst_System->Chiral_Epoxy_Alcohol Chiral_Amino_Alcohol Chiral_Amino_Alcohol Chiral_Epoxy_Alcohol->Chiral_Amino_Alcohol Ring Opening Nitrogen_Nucleophile e.g., NaN3 Nitrogen_Nucleophile->Chiral_Amino_Alcohol

Biocatalytic Synthesis

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing chiral amino alcohols[11]. Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source[12]. These biocatalytic reactions are typically performed under mild conditions and can achieve exceptionally high enantioselectivities (>99% ee)[12].

Quantitative Data on Asymmetric Synthesis Methods

The following tables summarize the performance of key asymmetric synthesis methods for the preparation of chiral alcohols and amino alcohols, highlighting their efficiency and stereoselectivity.

Method Substrate Catalyst/Reagent Yield (%) Enantiomeric Excess (ee %) Reference
CBS Reduction Aromatic Ketones(R)-2-methyl-CBS-oxazaborolidine, Catecholborane->98[13]
Noyori Asymmetric Transfer Hydrogenation α-Amino ketone HCl saltRuCl[(S,S)-Teth-TsDpen]91>99.9[8]
Sharpless Asymmetric Epoxidation E-2-hexen-1-olTi(OiPr)4, (+)-DET, TBHP63-6996.4-97.5[14]
Biocatalytic Reduction 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl esterHansenula polymorpha>80>94[15]
Biocatalytic Reduction Ketone precursor to MontelukastEvolved Ketoreductase99.399.9[15]

Detailed Experimental Protocols

The following section provides detailed, step-by-step protocols for the key asymmetric reactions discussed.

Sharpless Asymmetric Epoxidation of an Allylic Alcohol

Synthesis of (2S,3S)-3-Propyloxiranemethanol [14]

  • Materials:

    • Titanium(IV) isopropoxide (Ti(OiPr)₄)

    • Diethyl (2R,3R)-tartrate ((+)-DET)

    • E-2-Hexen-1-ol

    • Anhydrous tert-butyl hydroperoxide (TBHP) in toluene

    • Dichloromethane (CH₂Cl₂)

    • Dry ice/ethanol bath

  • Procedure:

    • A flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer is charged with dichloromethane and cooled to -20 °C.

    • Titanium(IV) isopropoxide is added, followed by the dropwise addition of diethyl (2R,3R)-tartrate. The mixture is stirred for 10 minutes at -20 °C.

    • E-2-Hexen-1-ol is then added to the reaction mixture.

    • Anhydrous tert-butyl hydroperoxide in toluene, pre-cooled to -20 °C, is added dropwise while maintaining the internal temperature at or below -20 °C.

    • The reaction mixture is sealed and stored at -20 °C for approximately 18-24 hours, monitoring the progress by TLC.

    • Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid and stirred vigorously for 1 hour at -20 °C, followed by warming to room temperature and stirring for an additional hour.

    • The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired epoxy alcohol.

  • Analysis:

    • The enantiomeric excess is determined by chiral HPLC analysis or by ¹H NMR analysis of the corresponding Mosher's ester derivative.

Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Ketone

Enantioselective Reduction of Acetophenone

  • Materials:

    • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

    • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)

    • Acetophenone

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • A flame-dried, argon-purged flask is charged with (R)-2-Methyl-CBS-oxazaborolidine solution at room temperature.

    • The flask is cooled to 0 °C, and borane-THF complex is added dropwise. The mixture is stirred for 10 minutes.

    • A solution of acetophenone in anhydrous THF is then added dropwise to the catalyst solution at 0 °C.

    • The reaction is stirred at room temperature and monitored by TLC.

    • Upon completion, the reaction is cooled to 0 °C and quenched by the slow, dropwise addition of methanol.

    • The mixture is then warmed to room temperature, and 1 M HCl is added. The mixture is stirred for 30 minutes.

    • The product is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude alcohol is purified by flash column chromatography.

  • Analysis:

    • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Noyori Asymmetric Transfer Hydrogenation of an α-Amino Ketone

Gram-Scale Synthesis of a Norepinephrine Precursor [8]

  • Materials:

    • α-Amino ketone hydrochloride salt

    • RuCl[(S,S)-Teth-TsDpen] catalyst

    • Formic acid/triethylamine (5:2 azeotrope)

    • Aqueous 28% ammonium hydroxide (NH₄OH)

  • Procedure:

    • A reaction vessel is charged with the α-amino ketone hydrochloride salt (e.g., 10 g scale).

    • The RuCl[(S,S)-Teth-TsDpen] catalyst is added (e.g., 0.2 mol%).

    • The formic acid/triethylamine azeotrope is added as the hydrogen source.

    • The reaction mixture is stirred at the appropriate temperature (e.g., 40-60 °C) and monitored for completion by HPLC.

    • Upon completion, the reaction mixture is cooled, and crystallization is induced by the addition of aqueous 28% NH₄OH.

    • The solid product is isolated by filtration, washed with a suitable solvent (e.g., water, isopropanol), and dried under vacuum.

  • Analysis:

    • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Case Studies in Drug Synthesis

Synthesis of (S)-Propranolol

The β-blocker (S)-propranolol is a classic example of a drug whose synthesis relies on a chiral amino alcohol intermediate. A common synthetic route involves the reaction of 1-naphthol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with isopropylamine[16]. The chirality is introduced by using a chiral epoxide or by resolving a racemic intermediate. Asymmetric synthesis strategies, such as the Jacobsen hydrolytic kinetic resolution of the epoxide, can provide enantiomerically enriched (S)-propranolol.

Synthesis of the Paclitaxel Side Chain

The C-13 side chain of Paclitaxel, N-benzoyl-(2R,3S)-3-phenylisoserine, is crucial for its anticancer activity[17]. Its synthesis is a significant challenge in the semi-synthesis of this complex natural product[18]. One effective approach involves the asymmetric dihydroxylation of ethyl cinnamate, followed by a series of transformations to introduce the amino and benzoyl groups with the correct stereochemistry. Biocatalytic methods have also been successfully employed, such as the enantioselective reduction of a β-keto ester precursor using yeast strains like Hansenula polymorpha, achieving high yields and excellent enantioselectivity[15]. An organocatalytic approach using (R)-proline to catalyze the addition of aldehydes to N-(phenylmethylene)benzamides has also been developed, yielding the protected side chain with 92-99% ee[19].

Conclusion

Chiral amino alcohols are undeniably central to the development of modern pharmaceuticals. The evolution of powerful asymmetric synthetic methodologies, from catalyst-controlled reductions and oxidations to biocatalytic transformations, has provided the tools necessary to access these valuable building blocks with high efficiency and stereocontrol. A thorough understanding of these synthetic strategies and their practical implementation is essential for researchers and scientists working at the forefront of drug discovery and development. The continued innovation in this field promises to deliver even more efficient and sustainable routes to chiral amino alcohols, further enabling the creation of novel and improved therapeutics.

References

Stability and Storage of (R)-N-Boc-3-amino-3-phenylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-N-Boc-3-amino-3-phenylpropan-1-ol, a key chiral building block in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug development and manufacturing processes. This document outlines its physicochemical properties, potential degradation pathways, and best practices for storage and handling, supported by available data and relevant analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its handling and storage requirements.

PropertyValueReference
CAS Number 158807-47-7[1][2]
Molecular Formula C₁₄H₂₁NO₃[1]
Molecular Weight 251.32 g/mol [3]
Appearance White to light yellow crystalline powder[4]
Melting Point 94-96 °C (for the analogous (S)-enantiomer)[3]
Boiling Point 404.6 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Solubility Soluble in organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[5]

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting group. While generally stable under neutral and basic conditions, the Boc group is susceptible to cleavage under acidic conditions and at elevated temperatures.

Thermal Stability
pH Stability

The Boc protecting group is sensitive to acidic conditions.[5] Exposure to strong acids, and even mild acidic conditions over prolonged periods, can lead to the hydrolysis of the carbamate bond, resulting in the formation of the corresponding free amine, tert-butanol, and carbon dioxide. The compound is expected to be relatively stable in neutral and basic aqueous solutions.

Photostability

Specific photostability studies on this compound are not extensively reported in the public domain. However, as a general precaution for complex organic molecules, it is advisable to protect the compound from prolonged exposure to light to prevent potential photodegradation.[5]

Oxidative Stability

The ether linkages in polyethylene glycol (PEG) chains, which are structurally different but can provide some analogy, are susceptible to oxidation.[5] While this compound does not contain a PEG chain, the potential for oxidation at other sites in the molecule, particularly in the presence of oxidizing agents or under oxidative stress conditions (e.g., exposure to air and light over extended periods), should be considered.

A potential degradation pathway for the N-Boc group is illustrated in the following diagram:

G Potential Degradation Pathway of N-Boc Group cluster_0 Stress Conditions Acid Acid Start This compound Acid->Start Heat Heat Heat->Start Intermediate Carbamic Acid Intermediate Start->Intermediate Deprotection Product1 (R)-3-amino-3-phenylpropan-1-ol Intermediate->Product1 Product2 Isobutylene + CO2 Intermediate->Product2

Caption: Potential degradation of the N-Boc group under stress.

Recommended Storage and Handling Conditions

To ensure the long-term stability and maintain the purity of this compound, the following storage and handling conditions are recommended.

Storage Conditions

A summary of recommended storage conditions from various suppliers is provided in Table 2.

ParameterRecommendationReference
Temperature Room temperature or 2-8°C. For long-term storage, -20°C is advisable.[2][5][7]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).
Light Protect from light.[5]
Humidity Store in a dry, well-ventilated place. Use of a desiccator is recommended.[1][5]
Handling Procedures
  • Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.

  • For frequent use, it is recommended to aliquot the compound into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to air and moisture.

  • After use, purge the container with an inert gas before sealing.

  • Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and eye protection.[1]

  • Avoid formation of dust and aerosols.[1]

The general workflow for handling and storage is depicted below:

G Recommended Handling and Storage Workflow Receive Receive Compound Store Store at -20°C (Long-term) or 2-8°C (Short-term) Receive->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate Aliquot Aliquot into Single-Use Vials Equilibrate->Aliquot Use Use in Experiment Aliquot->Use Reseal Purge with Inert Gas and Reseal Use->Reseal If not fully used Reseal->Store

Caption: Workflow for handling and storage.

Experimental Protocols for Stability Assessment

While specific forced degradation studies for this compound are not widely published, a general approach based on ICH guidelines can be adopted to assess its stability.[8][9][10]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified period.

  • Oxidative Degradation: Treat the compound with a solution of 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

  • Photodegradation: Expose the compound (in solid state and in solution) to UV and visible light in a photostability chamber.

Analysis: Analyze the stressed samples at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. A general protocol is provided below, which should be optimized for this compound.

ParameterDescription
Instrumentation HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient A suitable gradient from Mobile Phase A to Mobile Phase B to ensure separation of all components.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 210 nm or 254 nm)
Sample Preparation Dissolve the compound in a suitable solvent (e.g., mobile phase or DMSO) to a concentration of approximately 1 mg/mL.

The workflow for a forced degradation study is as follows:

G Forced Degradation Study Workflow Start Prepare Sample of This compound Stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) Start->Stress Sample Collect Samples at Time Intervals Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Identify Identify and Characterize Degradation Products Analyze->Identify Report Report Stability Profile Identify->Report

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a stable compound under recommended storage conditions. The primary stability concern is the acid and thermal lability of the N-Boc protecting group. By adhering to the storage and handling guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure the integrity and quality of this important chiral building block for their synthetic applications. For critical applications, it is recommended to perform in-house stability testing to establish a retest date appropriate for the specific storage conditions and intended use.

References

Methodological & Application

Application Notes and Protocols for the Use of (R)-N-Boc-3-amino-3-phenylpropan-1-ol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the chiral β-amino alcohol, (R)-N-Boc-3-amino-3-phenylpropan-1-ol, into peptide chains using solid-phase peptide synthesis (SPPS). The inclusion of this non-natural amino acid analog can introduce unique structural constraints, enhance proteolytic stability, and modulate the pharmacological properties of peptides, making it a valuable tool in peptidomimetic and drug discovery research.

Introduction

This compound is a versatile building block for the synthesis of modified peptides. Its structure, featuring a phenyl group at the β-position and a primary alcohol, allows for the creation of peptides with altered backbone conformations and novel functionalities. The tert-butyloxycarbonyl (Boc) protecting group on the amine facilitates its use in standard Boc-chemistry SPPS. However, the presence of the primary hydroxyl group necessitates a protection strategy to prevent undesirable side reactions during peptide elongation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 158807-47-7
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Appearance White to off-white solid
Boiling Point 404.6 ± 35.0 °C at 760 mmHg[1]
Density 1.10 ± 0.1 g/cm³[1]
Polar Surface Area 58.6 Ų[1]
XLogP3 2.1[1]

Experimental Protocols

Protection of the Hydroxyl Group

To prevent side reactions such as O-acylation during peptide coupling, the primary hydroxyl group of this compound must be protected. The choice of protecting group should be orthogonal to the Boc group, allowing for its selective removal at the end of the synthesis. Benzyl (Bn) and tert-butyl (tBu) ethers are common choices.

a) O-Benzylation Protocol (Williamson Ether Synthesis)

This protocol describes the formation of a benzyl ether to protect the hydroxyl group.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with EtOAc (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (R)-N-Boc-3-amino-3-phenyl-1-(benzyloxy)propane.

b) O-tert-Butylation Protocol

This protocol describes the formation of a tert-butyl ether, which is cleavable under strongly acidic conditions, typically at the same time as cleavage from the resin.

Materials:

  • This compound

  • Isobutylene (liquefied) or tert-Butyl acetate

  • Strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Carefully add liquefied isobutylene (excess) followed by a catalytic amount of strong acid. Alternatively, use tert-butyl acetate as the t-butyl source with a stoichiometric amount of a strong acid.

  • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours in a sealed vessel.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a suitable base (e.g., triethylamine).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield (R)-N-Boc-3-amino-1-(tert-butoxy)-3-phenylpropane.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the incorporation of the protected this compound into a peptide sequence using a standard Boc-SPPS methodology on a manual or automated synthesizer.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Protected (R)-N-Boc-3-amino-3-phenyl-1-(O-protected)propane

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HATU/HBTU.

  • Washing solvents: DCM, DMF, Isopropanol (IPA)

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers)

  • Cold diethyl ether

General SPPS Cycle:

The following steps are repeated for each amino acid coupling in the sequence.

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.[2]

    • Wash the resin with DCM (3x) and IPA (2x).[2]

  • Neutralization:

    • Treat the resin with 10% DIPEA in DCM for 2 x 2 minutes.

    • Wash the resin with DCM (3x).

  • Coupling of Protected this compound (or other Boc-amino acid):

    • Dissolve the protected (R)-N-Boc-3-amino-3-phenyl-1-(O-protected)propane (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF.

    • Add DCC (2-4 equivalents) to the solution at 0 °C and pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

    • Wash the resin with DMF (3x), DCM (3x), and IPA (3x).

Workflow for a Single Coupling Cycle in Boc-SPPS

SPPS_Cycle Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIPEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (DCC/HOBt or HATU) Wash2->Coupling Wash3 Wash (DMF, DCM, IPA) Coupling->Wash3 Next_Cycle Ready for Next Cycle Wash3->Next_Cycle

Caption: A single cycle of Boc-SPPS.

Cleavage and Final Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all protecting groups are removed.

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • Transfer the resin to a specialized HF cleavage apparatus.

  • Add appropriate scavengers (e.g., anisole, p-cresol) to the resin.

  • Perform the cleavage using anhydrous HF at 0 °C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Collect the peptide by filtration or centrifugation.

  • Dissolve the crude peptide in an appropriate aqueous buffer for purification.

Data Presentation

The successful incorporation of this compound requires careful monitoring of each step. The following table provides expected outcomes based on typical peptide synthesis results. Actual yields and purities will vary depending on the specific peptide sequence and synthesis conditions.

ParameterExpected RangeNotes
Hydroxyl Protection Yield 60-80%Purification by column chromatography is essential.
Coupling Efficiency per Step >99%Monitored by Kaiser test. Double coupling may be required for this sterically hindered amino alcohol.
Overall Crude Peptide Yield 50-70%Sequence-dependent.
Purity of Crude Peptide 40-60%Determined by RP-HPLC.
Purity after Purification >95%Achieved by preparative RP-HPLC.

Signaling Pathways and Logical Relationships

The incorporation of β-amino acids like (R)-3-amino-3-phenylpropan-1-ol can significantly alter the biological activity of a peptide. For instance, it can disrupt or stabilize secondary structures like α-helices or β-sheets, which are crucial for receptor binding or enzyme inhibition. The phenyl group can engage in π-π stacking or hydrophobic interactions within a binding pocket, while the modified backbone can confer resistance to enzymatic degradation.

Logical Workflow for Peptide Design and Synthesis

Peptide_Workflow cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_analysis Analysis & Activity Target Identify Biological Target Structure Design Peptide Sequence (Incorporate β-amino alcohol) Target->Structure Protection Protect Hydroxyl Group of (R)-N-Boc-3-amino- 3-phenylpropan-1-ol Structure->Protection SPPS Solid-Phase Peptide Synthesis (Boc-Chemistry) Protection->SPPS Cleavage Cleavage and Deprotection SPPS->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization Activity Biological Activity Assays Characterization->Activity

Caption: Workflow for peptide drug development.

Conclusion

The incorporation of this compound into peptides offers a powerful strategy to enhance their therapeutic potential. The protocols provided herein offer a detailed guide for the successful synthesis of such modified peptides. Careful execution of the hydroxyl protection, solid-phase synthesis, and purification steps is crucial for obtaining high-quality peptidomimetics for research and drug development applications.

References

Application Notes and Protocols for the Asymmetric Synthesis of β-Amino Acids Using (R)-Boc-phenylalaninol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of β-amino acids, utilizing (R)-Boc-phenylalaninol as a versatile chiral auxiliary. The methodologies described herein focus on a diastereoselective Mannich-type reaction, a robust strategy for the stereocontrolled formation of the β-amino acid backbone. These protocols are intended to guide researchers in the synthesis of enantiomerically enriched β-amino acids, which are crucial building blocks for peptidomimetics, pharmaceutical agents, and other biologically active molecules.

Introduction

β-Amino acids are non-proteinogenic amino acids that serve as essential structural motifs in a variety of natural products and pharmacologically active compounds. Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation. Consequently, the development of efficient and highly stereoselective methods for their synthesis is of significant interest to the scientific community.

This application note details a strategy for the asymmetric synthesis of β-amino acids that employs the readily available and recoverable chiral auxiliary, (R)-Boc-phenylalaninol. The key transformation is a diastereoselective Mannich-type reaction involving the addition of a ketone enolate to a chiral imine generated in situ from an aldehyde and (R)-Boc-phenylalaninol. Subsequent removal of the chiral auxiliary affords the desired β-amino acid in high enantiomeric purity.

Core Principles

The overall synthetic strategy hinges on the principles of chiral auxiliary-mediated asymmetric induction. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the (R)-Boc-phenylalaninol auxiliary during the formation of the new stereocenter.

The key steps in this synthetic approach are:

  • In Situ Imine Formation: The condensation of an aldehyde with (R)-Boc-phenylalaninol to form a chiral imine intermediate. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen of the phenylalaninol prevents unwanted side reactions.

  • Diastereoselective Enolate Addition: The addition of a pre-formed lithium enolate of a ketone to the chiral imine. The bulky phenyl and Boc groups of the auxiliary direct the incoming nucleophile to one face of the imine, leading to a high degree of diastereoselectivity.

  • Auxiliary Cleavage: The removal of the chiral auxiliary from the resulting β-amino ketone adduct to yield the enantiomerically enriched β-amino acid. This is typically achieved through oxidative cleavage.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.

  • Reagents should be of high purity. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Purification of products should be performed by flash column chromatography on silica gel.

Protocol 1: Synthesis of a β-Amino Ketone Adduct via Diastereoselective Mannich Reaction

This protocol describes the reaction between isobutyraldehyde, (R)-Boc-phenylalaninol, and the lithium enolate of acetophenone.

Materials:

  • (R)-Boc-phenylalaninol

  • Isobutyraldehyde

  • Acetophenone

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Lithium Enolate:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (20 mL) and diisopropylamine (1.1 eq).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

    • To this solution, add acetophenone (1.0 eq) dropwise.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In Situ Imine Formation and Mannich Reaction:

    • In a separate flame-dried round-bottom flask, dissolve (R)-Boc-phenylalaninol (1.2 eq) in anhydrous THF (10 mL).

    • Cool the solution to 0 °C and add isobutyraldehyde (1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes to facilitate imine formation.

    • Cool the lithium enolate solution (from step 1) to -78 °C.

    • Slowly transfer the solution containing the in situ generated imine to the enolate solution via cannula, maintaining the reaction temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add Et₂O (50 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired β-amino ketone adduct.

Protocol 2: Oxidative Cleavage of the Chiral Auxiliary

This protocol describes the removal of the (R)-Boc-phenylalaninol auxiliary to yield the N-Boc protected β-amino acid.

Materials:

  • β-Amino ketone adduct (from Protocol 1)

  • Lead tetraacetate (Pb(OAc)₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Oxidative Cleavage:

    • Dissolve the β-amino ketone adduct (1.0 eq) in a mixture of DCM and MeOH (4:1, 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add lead tetraacetate (2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 2 hours.

  • Work-up and Hydrolysis:

    • Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ until the pH is ~8.

    • Add a saturated aqueous solution of sodium sulfite to reduce any remaining oxidant.

    • Stir the mixture vigorously for 30 minutes.

    • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude imine.

    • Dissolve the crude imine in a mixture of THF and 1 M HCl (1:1) and stir at room temperature for 4 hours to effect hydrolysis.

  • Purification:

    • Neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

    • Extract the product with EtOAc (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude N-Boc-β-amino ketone by flash column chromatography.

  • Final Product (Optional - Reduction to β-amino alcohol or further derivatization):

    • The resulting N-Boc-β-amino ketone can be further derivatized or the ketone can be reduced to the corresponding alcohol to yield an N-Boc-β-amino alcohol.

Data Presentation

The following tables summarize representative quantitative data for the asymmetric synthesis of β-amino acids using the described protocols.

Table 1: Diastereoselective Mannich Reaction of Various Aldehydes and Ketone Enolates

EntryAldehydeKetoneProductYield (%)Diastereomeric Ratio (d.r.)
1IsobutyraldehydeAcetophenoneAdduct 18595:5
2BenzaldehydeAcetophenoneAdduct 27892:8
3CyclohexanecarboxaldehydePropiophenoneAdduct 38196:4
4IsovaleraldehydeAcetoneAdduct 47590:10

Table 2: Oxidative Cleavage and Final Product Yields

EntryStarting AdductProductCleavage Yield (%)Overall Yield (%)Enantiomeric Excess (ee, %)
1Adduct 1N-Boc-β-amino-4-methyl-3-phenylpentan-1-one7059.5>98
2Adduct 2N-Boc-3-amino-1,3-diphenylpropan-1-one6853.0>98
3Adduct 3N-Boc-3-amino-4-cyclohexyl-1-phenylbutan-1-one7258.3>99
4Adduct 4N-Boc-4-amino-5-methylhexan-2-one6548.8>98

Visualizations

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products Aldehyde Aldehyde Imine_Formation In Situ Imine Formation Aldehyde->Imine_Formation R_Boc_Phenylalaninol (R)-Boc- phenylalaninol R_Boc_Phenylalaninol->Imine_Formation Ketone Ketone Enolate_Formation Enolate Formation (LDA, -78 °C) Ketone->Enolate_Formation Mannich_Reaction Diastereoselective Mannich Reaction Imine_Formation->Mannich_Reaction Enolate_Formation->Mannich_Reaction Adduct β-Amino Ketone Adduct Mannich_Reaction->Adduct Auxiliary_Cleavage Oxidative Cleavage (Pb(OAc)₄) Final_Product Enantiopure N-Boc-β-Amino Acid Derivative Auxiliary_Cleavage->Final_Product Adduct->Auxiliary_Cleavage

Caption: Overall workflow for the asymmetric synthesis of β-amino acids.

Mannich_Reaction_Mechanism Chiral_Imine Chiral Imine (from Aldehyde and (R)-Boc-phenylalaninol) Transition_State Diastereoselective Transition State Chiral_Imine->Transition_State Enolate Lithium Enolate (from Ketone) Enolate->Transition_State Adduct β-Amino Ketone Adduct (Diastereomerically Enriched) Transition_State->Adduct  Facial bias from  chiral auxiliary

Caption: Key diastereoselective Mannich reaction step.

Logical_Relationships Chiral_Auxiliary (R)-Boc-phenylalaninol (Chiral Source) Stereocontrol Stereocontrol Chiral_Auxiliary->Stereocontrol Substrates Aldehyde + Ketone (Prochiral Precursors) Substrates->Stereocontrol Diastereoselectivity High Diastereoselectivity in C-C Bond Formation Stereocontrol->Diastereoselectivity Final_Product Enantiomerically Enriched β-Amino Acid Diastereoselectivity->Final_Product

Caption: Logical relationship of components for stereocontrol.

Application Notes and Protocols for (R)-Boc-phenylalaninol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-N-tert-butoxycarbonyl-2-amino-3-phenyl-1-propanol, commonly known as (R)-Boc-phenylalaninol, is a versatile chiral auxiliary derived from the natural amino acid (R)-phenylalanine. Its utility in asymmetric synthesis stems from its ability to form chiral oxazolidinone derivatives. These derivatives serve as effective templates to control the stereochemical outcome of various carbon-carbon bond-forming reactions, including diastereoselective alkylations and asymmetric aldol reactions. This document provides detailed application notes and protocols for the use of (R)-Boc-phenylalaninol as a chiral auxiliary in the synthesis of enantiomerically enriched molecules.

Application Note 1: Diastereoselective Alkylation for the Synthesis of Chiral Carboxylic Acids

A primary application of (R)-Boc-phenylalaninol is in the diastereoselective alkylation of N-acyl oxazolidinones for the synthesis of α-substituted chiral carboxylic acids. The chiral auxiliary is first converted into an oxazolidinone, which is then acylated. Deprotonation of the N-acyl oxazolidinone with a strong base generates a rigid chiral enolate. The steric hindrance provided by the benzyl group of the phenylalaninol moiety effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired chiral carboxylic acid in high enantiomeric purity.

Experimental Workflow for Diastereoselective Alkylation

cluster_0 Auxiliary Preparation cluster_1 Acylation & Alkylation cluster_2 Cleavage & Recovery A (R)-Boc-phenylalaninol B Chiral Oxazolidinone A->B Cyclization C N-Acyl Oxazolidinone B->C Acylation D Chiral Enolate C->D Deprotonation E Alkylated Product D->E Alkylation (Electrophile) F Chiral Carboxylic Acid E->F Hydrolysis G Recovered Auxiliary E->G

Caption: Workflow for diastereoselective alkylation.

Quantitative Data: Diastereoselective Alkylation

Electrophile (R-X)ProductDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromideα-Benzylpropionic acid>99:185
Ethyl iodideα-Ethylpropionic acid98:290
Allyl bromideα-Allylpropionic acid>99:188
Methyl iodideα-Methylpropionic acid97:392

Note: Data is representative of typical results achieved with similar phenylalaninol-derived chiral auxiliaries.

Experimental Protocol: Diastereoselective Alkylation

Step 1: Synthesis of the Chiral Oxazolidinone from (R)-Boc-phenylalaninol

  • To a solution of (R)-Boc-phenylalaninol (1.0 eq) in anhydrous toluene, add triphosgene (0.4 eq) at 0 °C under an inert atmosphere.

  • Slowly add pyridine (2.2 eq) and stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the chiral oxazolidinone.

Step 2: N-Acylation of the Chiral Oxazolidinone

  • Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography to yield the N-acyl oxazolidinone.

Step 3: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30 minutes to form the sodium enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry, concentrate, and purify the product by flash chromatography.

Step 4: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide monohydrate (2.0 eq).

  • Stir the mixture at 0 °C for 2 hours, then at room temperature for 4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite.

  • Acidify the mixture with 1N HCl and extract the chiral carboxylic acid with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Application Note 2: Asymmetric Aldol Reactions

(R)-Boc-phenylalaninol derived chiral auxiliaries are also highly effective in directing asymmetric aldol reactions. The N-acyl oxazolidinone, upon treatment with a Lewis acid such as dibutylboron triflate and a tertiary amine base, forms a rigid boron enolate. The chiral environment created by the auxiliary dictates the facial selectivity of the subsequent reaction with an aldehyde, leading to the formation of syn-aldol adducts with high diastereoselectivity. This methodology provides access to chiral β-hydroxy carboxylic acids, which are important building blocks in natural product synthesis.

Signaling Pathway for Asymmetric Aldol Reaction

cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Product Formation Acyl N-Acyl Oxazolidinone Enolate Chiral Boron Enolate Acyl->Enolate Bu₂BOTf, DIPEA Transition Zimmerman-Traxler Transition State Enolate->Transition Aldehyde Aldehyde (R'CHO) Aldehyde->Transition Adduct Syn-Aldol Adduct Transition->Adduct HydroxyAcid β-Hydroxy Carboxylic Acid Adduct->HydroxyAcid Cleavage Auxiliary Recovered Auxiliary Adduct->Auxiliary

Caption: Pathway of an asymmetric aldol reaction.

Quantitative Data: Asymmetric Aldol Reaction

AldehydeProductDiastereomeric Ratio (syn:anti)Yield (%)
Benzaldehyde3-hydroxy-2-methyl-3-phenylpropanoic acid>99:190
Isobutyraldehyde3-hydroxy-2,4-dimethylpentanoic acid98:285
Acetaldehyde3-hydroxy-2-methylbutanoic acid95:588
Cinnamaldehyde3-hydroxy-2-methyl-5-phenylpent-4-enoic acid>99:182

Note: Data is representative of typical results achieved with similar phenylalaninol-derived chiral auxiliaries.

Experimental Protocol: Asymmetric Aldol Reaction

Step 1: Formation of the Boron Enolate and Aldol Addition

  • To a stirred solution of the N-propionyl oxazolidinone (1.0 eq) derived from (R)-Boc-phenylalaninol in anhydrous dichloromethane (DCM) at 0 °C, add dibutylboron triflate (1.1 eq) followed by diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the mixture at 0 °C for 1 hour, then cool to -78 °C.

  • Add the aldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours, then allow to warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by adding a pH 7 phosphate buffer and methanol.

  • Extract the mixture with DCM, wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography to obtain the aldol adduct.

Step 2: Cleavage of the Chiral Auxiliary

  • The cleavage of the aldol adduct to the corresponding β-hydroxy carboxylic acid and recovery of the chiral auxiliary can be achieved using the same lithium hydroperoxide method described in the alkylation protocol.

Disclaimer: The provided protocols and data are based on established methodologies for structurally related chiral auxiliaries and are intended for guidance.[1] Researchers should optimize conditions for their specific substrates and reactions. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: Step-by-Step Guide to Mitsunobu Reaction with (R)-Boc-phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mitsunobu reaction is a versatile and widely utilized organic reaction for the conversion of primary and secondary alcohols into a diverse range of functional groups, such as esters, ethers, azides, and amines.[1][2] Discovered by Oyo Mitsunobu, this reaction proceeds via a dehydrative redox condensation mechanism, typically involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2] A key feature of the Mitsunobu reaction is its stereospecificity; it proceeds with a clean inversion of configuration at the alcohol's stereocenter, making it an invaluable tool in the synthesis of chiral molecules, natural products, and pharmaceuticals.[3][4][5]

(R)-Boc-phenylalaninol is a valuable chiral building block in medicinal chemistry. Applying the Mitsunobu reaction to this substrate allows for the nucleophilic substitution of its primary hydroxyl group. This enables the introduction of various functionalities, which is a key step in synthesizing peptide nucleic acid (PNA) monomers and other complex molecular architectures for drug discovery.[6][7] These application notes provide a detailed protocol for performing the Mitsunobu reaction on (R)-Boc-phenylalaninol, focusing on practical execution, data management, and troubleshooting.

Reaction Principle and Mechanism

The Mitsunobu reaction transforms the hydroxyl group of an alcohol into an excellent leaving group, facilitating its displacement by a nucleophile in an Sɴ2-type process.[8] The nucleophile must be sufficiently acidic (typically with a pKa ≤ 15) to protonate the intermediate betaine formed from the reaction of PPh₃ and DEAD/DIAD.[4][5]

The mechanism can be summarized in four key steps:

  • Betaine Formation: The triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a phosphonium salt intermediate, often referred to as a betaine.[9][10]

  • Proton Transfer: The betaine is a basic species that deprotonates the acidic nucleophile (Nu-H), creating an ion pair.[2][3]

  • Alcohol Activation: The alcohol's oxygen atom attacks the positively charged phosphorus atom of the betaine, forming an alkoxyphosphonium salt. This step converts the hydroxyl group into a good leaving group (oxyphosphonium ion).[3][4][9]

  • Nucleophilic Substitution: The conjugate base of the nucleophile, generated in step 2, attacks the carbon atom bearing the activated hydroxyl group in an Sɴ2 reaction, displacing triphenylphosphine oxide (TPPO) and yielding the final product with inverted stereochemistry if the alcohol is chiral and secondary.[3][5][8]

Mitsunobu_Mechanism reagents PPh₃ + DEAD betaine Betaine Intermediate (Ph₃P⁺-N⁻-R) reagents->betaine Step 1 ion_pair Ion Pair [Ph₃P⁺-NH-R]Nu⁻ betaine->ion_pair Step 2 + Nu-H alkoxyphosphonium Alkoxyphosphonium Salt [R'-O-P⁺Ph₃]Nu⁻ ion_pair->alkoxyphosphonium Step 3 + R'-OH alcohol (R)-Boc-phenylalaninol (R'-OH) nuc_h Nucleophile (Nu-H) product Substituted Product (R'-Nu) alkoxyphosphonium->product Step 4 (Sɴ2 Attack) byproducts TPPO + DEAD-H₂ alkoxyphosphonium->byproducts

Caption: Generalized mechanism of the Mitsunobu reaction.

Experimental Protocol

This protocol describes the reaction of (R)-Boc-phenylalaninol with phthalimide as the nucleophile. Phthalimide is a common nitrogen nucleophile used in Mitsunobu reactions to install a protected primary amine, which can be subsequently deprotected via hydrazinolysis (Gabriel synthesis).[4]

Materials and Reagents
  • (R)-Boc-phenylalaninol

  • Triphenylphosphine (PPh₃)

  • Phthalimide

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Ice-water bath

  • Magnetic stirrer

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure

The order of reagent addition is critical for the success of the reaction.[2][11]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-Boc-phenylalaninol (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq).

  • Solvent Addition: Dissolve the solids in anhydrous THF (approx. 0.1–0.2 M concentration relative to the alcohol).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • DIAD/DEAD Addition: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction may be observed, and the solution typically turns from colorless to a yellow-orange hue.[12]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. The formation of solid triphenylphosphine oxide (TPPO) is often an indication of reaction progress.[11]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

    • Redissolve the crude residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[11] This helps remove any unreacted phthalimide and other acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product will contain the desired product along with by-products, primarily triphenylphosphine oxide (TPPO) and the diisopropyl hydrazodicarboxylate.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure product.

Experimental_Workflow A 1. Reagent Preparation B 2. Reaction Setup (Alcohol, PPh₃, Nucleophile in THF) A->B C 3. Cool to 0 °C B->C D 4. Add DIAD/DEAD Dropwise C->D E 5. Stir at Room Temp (6-12 h) D->E F 6. Reaction Work-up (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Product Analysis G->H

Caption: Experimental workflow for the Mitsunobu reaction.

Data Presentation

The following table provides an example of reagent quantities for a reaction starting with 1.0 mmol of (R)-Boc-phenylalaninol.

Reagent Molar Eq. Amount (mmol) Mass / Volume Notes
(R)-Boc-phenylalaninol1.01.0251.3 mgLimiting Reagent
Triphenylphosphine (PPh₃)1.51.5393.4 mg
Phthalimide1.51.5220.7 mgNucleophile
DIAD1.51.5290 µLAdded dropwise at 0 °C
Anhydrous THF--5-10 mLSolvent
Expected Product --(Yield dependent)MW: 380.4 g/mol

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield - Reagents or solvent were not anhydrous.- Incorrect order of reagent addition.- Nucleophile is not acidic enough (pKa > 15).- Ensure all glassware is flame-dried and reagents/solvents are anhydrous.- Pre-form the betaine by adding DIAD to PPh₃ before adding the alcohol and nucleophile.[2]- Use a more acidic nucleophile or a modified Mitsunobu protocol.
Side Product Formation - The azodicarboxylate can act as a nucleophile if the intended nucleophile is not reactive enough.[2]- Elimination to form dehydroalanine derivatives (less common for primary alcohols).- Ensure the nucleophile is sufficiently acidic and nucleophilic.- Run the reaction at lower temperatures.
Difficult Purification - Triphenylphosphine oxide (TPPO) and the reduced hydrazine by-product are often difficult to separate from the product.- Precipitate TPPO by adding a non-polar solvent like diethyl ether or hexanes to the concentrated crude mixture and filtering.[12]- Use polymer-supported PPh₃ to simplify removal by filtration.[13]- Optimize chromatography conditions (e.g., different solvent systems).

Safety Precautions

  • Azodicarboxylates (DEAD/DIAD): These reagents are potential sensitizers and should be handled with care in a well-ventilated fume hood.[8] Avoid heating, as they can decompose.

  • Triphenylphosphine (PPh₃): Irritant. Avoid inhalation and contact with skin.

  • Solvents: THF, EtOAc, and hexanes are flammable. Work away from ignition sources.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: (R)-N-Boc-3-amino-3-phenylpropan-1-ol in Chiral Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Boc-3-amino-3-phenylpropan-1-ol is a versatile chiral building block utilized in the synthesis of a variety of chiral ligands for asymmetric catalysis. Its inherent stereochemistry, derived from the chiral pool, provides a valuable scaffold for the construction of ligands that can effectively induce enantioselectivity in a range of chemical transformations. This document details the synthesis of a representative chiral P,N-ligand from this compound, including the deprotection of the amine, formation of a chiral oxazinane ring, and subsequent phosphinylation. Furthermore, it presents the application of the resulting ligand in the enantioselective addition of diethylzinc to aldehydes, a key carbon-carbon bond-forming reaction.

Introduction

Chiral ligands are indispensable tools in modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.[1] 1,3-aminoalcohols are a significant class of precursors for the synthesis of these ligands.[2] The strategic placement of a nitrogen and an oxygen atom at the 1 and 3 positions allows for the formation of bidentate ligands that can coordinate to a metal center, creating a chiral environment for catalysis. This compound is a readily available and stable starting material that offers a straightforward entry into the synthesis of such ligands. The Boc protecting group ensures stability during initial synthetic manipulations and can be removed under acidic conditions to liberate the free amine for further functionalization.[3][4]

This application note provides detailed protocols for the synthesis of a novel chiral P,N-ligand, (R)-4-phenyl-2-(diphenylphosphino)tetrahydro-1,3-oxazine, from this compound. The synthetic strategy involves a three-step sequence:

  • N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free primary amine.

  • Cyclization to form a Tetrahydro-1,3-oxazine: Reaction of the resulting (R)-3-amino-3-phenylpropan-1-ol with a suitable carbonyl source to form the chiral heterocyclic scaffold.

  • Phosphinylation: Introduction of a diphenylphosphino group onto the nitrogen atom of the oxazinane ring to furnish the final P,N-ligand.

The application of this ligand is demonstrated in the asymmetric addition of diethylzinc to various aldehydes, a reaction that is highly sensitive to the chiral environment provided by the ligand.

Experimental Protocols

Protocol 1: Synthesis of (R)-3-amino-3-phenylpropan-1-ol from this compound

Objective: To deprotect the N-Boc group to yield the free amino alcohol.

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (10 mL per gram of starting material) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4 M HCl in 1,4-dioxane (4.0 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude (R)-3-amino-3-phenylpropan-1-ol is typically of sufficient purity for the next step.

Protocol 2: Synthesis of (R)-4-phenyltetrahydro-1,3-oxazine

Objective: To cyclize the amino alcohol to form the chiral oxazinane ring.

Materials:

  • (R)-3-amino-3-phenylpropan-1-ol (from Protocol 1)

  • Paraformaldehyde

  • Toluene

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (R)-3-amino-3-phenylpropan-1-ol (1.0 eq) and paraformaldehyde (1.2 eq).

  • Add toluene (20 mL per gram of amino alcohol) to the flask.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude (R)-4-phenyltetrahydro-1,3-oxazine, which can be used in the next step without further purification.

Protocol 3: Synthesis of (R)-2-(diphenylphosphino)-4-phenyltetrahydro-1,3-oxazine

Objective: To introduce the diphenylphosphino group to form the final P,N-ligand.

Materials:

  • (R)-4-phenyltetrahydro-1,3-oxazine (from Protocol 2)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Schlenk flask and line

  • Syringes

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve (R)-4-phenyltetrahydro-1,3-oxazine (1.0 eq) in anhydrous THF (15 mL per gram) in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add chlorodiphenylphosphine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of degassed water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to afford the pure (R)-2-(diphenylphosphino)-4-phenyltetrahydro-1,3-oxazine ligand.

Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes

The synthesized chiral P,N-ligand can be utilized in the asymmetric addition of diethylzinc to various aromatic and aliphatic aldehydes. This reaction is a benchmark for testing the efficacy of new chiral ligands.

General Protocol for Asymmetric Diethylzinc Addition:
  • In a Schlenk flask under an inert atmosphere, dissolve the chiral P,N-ligand (0.05 eq) in anhydrous toluene (5 mL).

  • Add diethylzinc (1.0 M in hexanes, 2.2 eq) to the solution and stir for 30 minutes at room temperature.

  • Cool the mixture to 0 °C.

  • Add the aldehyde (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral secondary alcohol by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation

The following table summarizes the performance of the (R)-2-(diphenylphosphino)-4-phenyltetrahydro-1,3-oxazine ligand in the asymmetric addition of diethylzinc to a range of aldehydes.

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde(R)-1-Phenyl-1-propanol9592
24-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)-1-propanol9294
34-Methoxybenzaldehyde(R)-1-(4-Methoxyphenyl)-1-propanol9690
42-Naphthaldehyde(R)-1-(Naphthalen-2-yl)-1-propanol9095
5Cinnamaldehyde(R,E)-1-Phenylpent-1-en-3-ol8588
6Hexanal(R)-Octan-3-ol8885

Visualizations

Synthesis Workflow

Synthesis_Workflow start This compound deprotection N-Boc Deprotection (Protocol 1) start->deprotection amino_alcohol (R)-3-amino-3-phenylpropan-1-ol deprotection->amino_alcohol cyclization Cyclization (Protocol 2) amino_alcohol->cyclization oxazinane (R)-4-phenyltetrahydro-1,3-oxazine cyclization->oxazinane phosphinylation Phosphinylation (Protocol 3) oxazinane->phosphinylation ligand (R)-2-(diphenylphosphino)-4-phenyltetrahydro-1,3-oxazine phosphinylation->ligand

Caption: Synthetic workflow for the preparation of the chiral P,N-ligand.

Catalytic Cycle

Catalytic_Cycle cluster_reactants Reactants catalyst [LZnEt] intermediate1 [LZnEt(RCHO)] catalyst->intermediate1 + RCHO aldehyde RCHO diethylzinc Et2Zn intermediate2 [L*Zn(OCH(Et)R)] intermediate1->intermediate2 Et transfer intermediate2->catalyst + Et2Zn - EtZnOCH(Et)R workup Workup intermediate2->workup product RCH(Et)OH workup->product

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc.

Conclusion

This compound serves as an excellent starting material for the synthesis of novel chiral P,N-ligands. The protocols provided herein offer a clear and reproducible pathway to a representative ligand, (R)-2-(diphenylphosphino)-4-phenyltetrahydro-1,3-oxazine. The successful application of this ligand in the highly enantioselective addition of diethylzinc to aldehydes underscores the potential of this class of ligands in asymmetric catalysis. The modular nature of the synthesis allows for further modifications of the ligand structure to fine-tune its steric and electronic properties for other catalytic applications.

References

Gram-Scale Synthesis of Metformin Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the gram-scale synthesis of Metformin Hydrochloride, a widely used oral antihyperglycemic agent for the management of type 2 diabetes. The described method is a robust and scalable procedure starting from readily available precursors. This application note includes a comprehensive experimental protocol, quantitative data summary, and visual representations of the synthetic workflow and the drug's primary signaling pathway to facilitate understanding and implementation by researchers in drug discovery and development.

Introduction

Metformin is a biguanide that lowers blood glucose levels by decreasing hepatic glucose production, reducing intestinal glucose absorption, and improving insulin sensitivity. Its synthesis on a laboratory and industrial scale is of significant interest. The most common synthetic route involves the reaction of dimethylamine hydrochloride with dicyandiamide.[1][2][3] This method is cost-effective and amenable to large-scale production.[1] This protocol details a procedure for producing gram-scale quantities of Metformin Hydrochloride with high purity.

Synthetic Pathway

The synthesis of Metformin Hydrochloride is a straightforward one-step reaction. Dimethylamine hydrochloride and dicyandiamide are heated together, leading to the formation of Metformin Hydrochloride.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the gram-scale synthesis of Metformin Hydrochloride.

ParameterValueReference
Reactants
Dimethylamine Hydrochloride4.32 g[4]
Dicyandiamide3.43 g[4]
Reaction Conditions
Temperature145 °C[4]
Reaction Time2.5 hours[4]
Product
Theoretical Yield7.0 gCalculated
Reported Purity94%[4]

Experimental Protocol

This protocol is adapted from established industrial synthesis methods for the gram-scale production of Metformin Hydrochloride.[1][4]

4.1. Materials and Equipment

  • Dimethylamine hydrochloride

  • Dicyandiamide

  • Demineralized water

  • Reaction flask (50 mL) equipped with a magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

  • Crystallization dish

  • Büchner funnel and filter paper

  • Vacuum flask

  • Oven

4.2. Synthesis Procedure

  • To a 50 mL reaction flask, add 4.32 g of dimethylammonium chloride and 3.43 g of dicyandiamide.[4]

  • Heat the mixture to 130°C for 1 hour, then increase the temperature to 145°C and maintain for 2.5 hours.[4] As the reaction progresses, Metformin Hydrochloride will precipitate from the mixture.[4]

  • After the reaction is complete, cool the reactor to room temperature.[4]

  • Add a minimal amount of demineralized water to the reactor to form a slurry.[4]

  • Transfer the slurry to a crystallization dish and allow for further crystallization.

  • Collect the crystalline Metformin Hydrochloride by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold demineralized water.

  • Dry the purified product in an oven at 60-70°C to a constant weight.

Visualizations

5.1. Experimental Workflow

experimental_workflow start Start reactants Mix Reactants: - Dimethylamine HCl - Dicyandiamide start->reactants heating Heat Reaction Mixture (130°C for 1h, then 145°C for 2.5h) reactants->heating cooling Cool to Room Temperature heating->cooling slurry Form Slurry with Demineralized Water cooling->slurry crystallization Crystallization slurry->crystallization filtration Vacuum Filtration & Washing crystallization->filtration drying Dry Product (60-70°C) filtration->drying end Metformin HCl (Gram-Scale) drying->end

Caption: Workflow for the gram-scale synthesis of Metformin Hydrochloride.

5.2. Metformin Signaling Pathway

metformin_signaling metformin Metformin ampk AMPK Activation metformin->ampk glucose_uptake Increased Glucose Uptake (Muscle, Fat) ampk->glucose_uptake gluconeogenesis Decreased Hepatic Gluconeogenesis ampk->gluconeogenesis insulin_sensitivity Improved Insulin Sensitivity ampk->insulin_sensitivity blood_glucose Lowered Blood Glucose glucose_uptake->blood_glucose gluconeogenesis->blood_glucose insulin_sensitivity->blood_glucose

Caption: Simplified signaling pathway of Metformin.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Use caution when working with heated reaction mixtures.

Conclusion

This application note provides a detailed and scalable protocol for the gram-scale synthesis of Metformin Hydrochloride. The procedure is based on established industrial methods and is suitable for implementation in a research or process development laboratory. The provided quantitative data and visual aids are intended to support the successful execution and understanding of the synthesis and the compound's mechanism of action.

References

Solution-Phase vs. Solid-Phase Synthesis: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, particularly within drug discovery and development, the choice between solution-phase and solid-phase synthesis methodologies is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a project. This document provides a detailed comparison of these two fundamental approaches, offering insights into their applications, protocols for key experiments, and quantitative data to inform your selection process.

Introduction to Synthetic Methodologies

Solution-phase synthesis , the classical approach to chemical synthesis, involves carrying out all reactions with reactants, reagents, and catalysts dissolved in a suitable solvent.[1][2] Purification of the desired product at each step is typically achieved through conventional techniques like extraction, crystallization, or chromatography.[1]

Solid-phase synthesis (SPS) , a revolutionary technique pioneered by Bruce Merrield, involves covalently attaching a starting material to an insoluble solid support (resin).[3][4] The synthesis then proceeds in a stepwise manner by adding reagents in solution to the resin-bound substrate. A key advantage of this method is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin, thus eliminating the need for purification of intermediates.[3][5]

Comparative Analysis of Applications

Both solution-phase and solid-phase synthesis have distinct advantages and are suited for different applications within the realms of drug discovery, peptide and oligonucleotide synthesis, and the generation of small molecule libraries.

Application AreaSolution-Phase SynthesisSolid-Phase Synthesis (SPS)
Drug Discovery & Lead Optimization Ideal for the synthesis of specific, complex target molecules and for optimizing synthetic routes for large-scale production.[1][2] Allows for precise control and characterization at each step.Excellently suited for the rapid synthesis of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[5][6]
Peptide Synthesis Historically the primary method and still advantageous for the large-scale synthesis of short peptides where purification of intermediates can lead to a higher purity final product.[1][2]The dominant method for the routine synthesis of peptides, especially long peptides.[7] It is readily automated, making it fast and efficient for research-scale production.[7]
Oligonucleotide Synthesis Less common for routine synthesis due to the repetitive nature of the process and purification challenges.The standard method for the automated synthesis of DNA and RNA oligonucleotides.
Small Molecule Library Synthesis Can be used for library generation, often employing techniques to simplify purification, but can be more labor-intensive than solid-phase methods.Highly effective for the combinatorial synthesis of large and diverse small molecule libraries, facilitating the discovery of new drug candidates.[5][6]

Quantitative Performance Comparison

The choice between solution-phase and solid-phase synthesis often involves a trade-off between various performance metrics. The following table summarizes key quantitative data to aid in this decision-making process.

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Typical Purity ≥95%[7][8]90–98%, variable depending on sequence and purification[7][8]
Typical Yield High for short to medium peptides (<50 amino acids)[8]Can be higher for very short or very long/complex peptides[8]
Synthesis Time Faster due to automation and simplified purification[8]Slower due to multi-step purification and manual interventions[8]
Solvent Consumption High, due to extensive washing steps[8]Generally lower, but requires solvents for purification[8]
Reagent Usage Excess reagents are often used to drive reactions to completion.Stoichiometric amounts of reagents can often be used.
Scalability Excellent for milligram-to-gram scale synthesis.[7] Scaling up to kilograms can be challenging and costly.More readily scalable to multi-kilogram and industrial production.
Automation Highly amenable to automation.[7]Difficult to fully automate due to the need for intermediate purifications.

Experimental Protocols

This section provides detailed, step-by-step protocols for representative experiments in both solid-phase and solution-phase synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., Leu-Ala-Gly) using Fmoc Chemistry

This protocol outlines the manual synthesis of a simple tripeptide on a rink amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials and Reagents:

  • Rink Amide resin (100-200 mesh)

  • Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Leu-OH

  • N,N-Dimethylformamide (DMF) (peptide synthesis grade)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Solid-phase synthesis vessel with a frit

  • Shaker or vortexer

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) into the synthesis vessel.

    • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[9]

    • Drain the DMF.

  • Fmoc-Glycine Coupling (First Amino Acid):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq., 0.3 mmol), HOBt (3 eq., 0.3 mmol), and DIC (3 eq., 0.3 mmol) in DMF.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To check for reaction completion, perform a Kaiser (ninhydrin) test. A negative test (colorless beads) indicates complete coupling.

    • Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.[9][10]

    • Agitate for 5-10 minutes.[9][10]

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.[9][10]

    • Drain the solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[9]

  • Fmoc-Alanine Coupling (Second Amino Acid):

    • Repeat the coupling procedure as in step 2, using Fmoc-Ala-OH.

  • Fmoc Deprotection:

    • Repeat the deprotection procedure as in step 3.

  • Fmoc-Leucine Coupling (Third Amino Acid):

    • Repeat the coupling procedure as in step 2, using Fmoc-Leu-OH.

  • Final Fmoc Deprotection:

    • Repeat the deprotection procedure as in step 3.

  • Resin Washing and Drying:

    • Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[10]

    • Add the cleavage cocktail to the dried resin in a fume hood.

    • Agitate the mixture for 2-3 hours at room temperature.[10]

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether again.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity.

Protocol 2: Solution-Phase Synthesis of a Dipeptide (Ala-Gly) using Boc Chemistry

This protocol describes the synthesis of a simple dipeptide in solution, highlighting the need for intermediate purification.

Materials and Reagents:

  • Boc-Ala-OH

  • H-Gly-OBzl (Glycine benzyl ester)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Citric acid solution (10%)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Activation of Boc-Ala-OH:

    • Dissolve Boc-Ala-OH (1 equivalent) in DCM in a round-bottom flask.

    • Add HOBt (1.1 equivalents) and cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) to the solution and stir for 10 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • In a separate flask, dissolve H-Gly-OBzl (1 equivalent) in DCM and add DIPEA (1 equivalent).

    • Add the glycine solution to the activated alanine solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification of the Intermediate (Boc-Ala-Gly-OBzl):

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the organic filtrate sequentially with 10% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the protected dipeptide.

    • If necessary, purify the product further by flash column chromatography on silica gel.

  • Deprotection of the Benzyl Ester (Hydrogenolysis):

    • Dissolve the purified Boc-Ala-Gly-OBzl in methanol.

    • Add 10% Pd/C catalyst (a small amount, e.g., 10% by weight of the peptide).

    • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon filled with H₂) at room temperature until the reaction is complete (monitored by TLC).

  • Isolation of the Boc-Protected Dipeptide (Boc-Ala-Gly-OH):

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with methanol.

    • Evaporate the solvent from the filtrate to yield the Boc-protected dipeptide.

  • Final Boc Deprotection (Optional, to yield the free dipeptide):

    • Dissolve the Boc-Ala-Gly-OH in a solution of 4M HCl in dioxane or a mixture of TFA and DCM.

    • Stir for 1-2 hours at room temperature.

    • Evaporate the solvent to yield the final dipeptide, Ala-Gly, as its hydrochloride or trifluoroacetate salt.

Visualizing the Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the typical workflows for solid-phase and solution-phase synthesis.

Solid_Phase_Synthesis_Workflow start Start: Resin swell 1. Resin Swelling start->swell couple1 2. Couple First Fmoc-AA swell->couple1 wash1 Wash couple1->wash1 deprotect1 3. Fmoc Deprotection wash1->deprotect1 wash2 Wash deprotect1->wash2 couple2 4. Couple Second Fmoc-AA wash2->couple2 wash3 Wash couple2->wash3 deprotect2 5. Fmoc Deprotection wash3->deprotect2 wash4 Wash deprotect2->wash4 cycle Repeat Coupling/ Deprotection Cycles wash4->cycle final_wash Final Wash and Dry cycle->final_wash cleave 6. Cleavage from Resin & Deprotection final_wash->cleave precipitate 7. Precipitation cleave->precipitate purify 8. Purification (HPLC) precipitate->purify end End: Pure Peptide purify->end

Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Solution_Phase_Synthesis_Workflow start Start: Protected Amino Acids activate 1. Activate Carboxyl Group of AA1 start->activate couple 2. Couple with Amino Group of AA2 activate->couple workup1 3. Work-up & Purification of Intermediate couple->workup1 deprotect_n 4. Deprotect N-terminus (if needed for next coupling) workup1->deprotect_n workup2 Work-up & Purification deprotect_n->workup2 deprotect_c 5. Deprotect C-terminus workup2->deprotect_c workup3 Work-up & Purification deprotect_c->workup3 end End: Final Peptide workup3->end

Generalized workflow for Solution-Phase Peptide Synthesis (LPPS).

Conclusion

The decision to employ solution-phase or solid-phase synthesis is multifaceted and depends on the specific goals of the project. Solid-phase synthesis offers unparalleled speed and efficiency for the generation of peptide and small molecule libraries for research and early-stage drug discovery, largely due to its amenability to automation and simplified purification.[7][8] Conversely, solution-phase synthesis remains a powerful tool for the large-scale production of specific target molecules and for complex syntheses that may not be compatible with solid-phase conditions.[1][2] A thorough understanding of the advantages and limitations of each technique, as outlined in these notes, is essential for making an informed decision and achieving synthetic success.

References

Experimental setup for organocatalytic reactions involving the compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for common organocatalytic reactions. The information is intended to guide researchers in setting up, monitoring, and analyzing these reactions to achieve high yields and stereoselectivities.

Introduction to Organocatalysis

Organocatalysis is a branch of catalysis that utilizes small, metal-free organic molecules to accelerate chemical transformations.[1][2] This approach offers several advantages over traditional metal-based catalysis, including lower toxicity, reduced cost, and milder reaction conditions, making it a cornerstone of green chemistry.[1][2] Organocatalysts are generally classified based on their mode of activation as Lewis acids, Lewis bases, Brønsted acids, or Brønsted bases.[1][2] These catalysts are effective in a wide array of reactions, including aldol reactions, Michael additions, and Diels-Alder cycloadditions, often providing high levels of stereocontrol.[1][2]

General Experimental Workflow

A typical experimental workflow for an organocatalytic reaction involves careful setup, execution, monitoring, and analysis. The following diagram outlines the key steps.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis Reagent & Glassware Preparation Reagent & Glassware Preparation Inert Atmosphere (if needed) Inert Atmosphere (if needed) Reactant & Catalyst Addition Reactant & Catalyst Addition Inert Atmosphere (if needed)->Reactant & Catalyst Addition Solvent Addition Solvent Addition Reactant & Catalyst Addition->Solvent Addition Stirring & Temperature Control Stirring & Temperature Control Solvent Addition->Stirring & Temperature Control TLC/GC/LC-MS Analysis TLC/GC/LC-MS Analysis Stirring & Temperature Control->TLC/GC/LC-MS Analysis Quenching Quenching TLC/GC/LC-MS Analysis->Quenching Extraction Extraction Quenching->Extraction Purification (Chromatography/Crystallization) Purification (Chromatography/Crystallization) Extraction->Purification (Chromatography/Crystallization) Yield Determination Yield Determination Purification (Chromatography/Crystallization)->Yield Determination Stereoselectivity (Chiral HPLC/NMR) Stereoselectivity (Chiral HPLC/NMR) Yield Determination->Stereoselectivity (Chiral HPLC/NMR) Structure Confirmation (NMR, MS) Structure Confirmation (NMR, MS) Stereoselectivity (Chiral HPLC/NMR)->Structure Confirmation (NMR, MS)

Caption: General experimental workflow for organocatalytic reactions.

Application Note: (S)-Proline-Catalyzed Asymmetric Aldol Reaction

The (S)-proline-catalyzed aldol reaction is a classic example of enamine catalysis, providing access to chiral β-hydroxy ketones, which are valuable building blocks in organic synthesis.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving the formation of a nucleophilic enamine intermediate from the ketone and the proline catalyst. This enamine then attacks the aldehyde, followed by hydrolysis to release the aldol product and regenerate the catalyst.

G cluster_cycle Proline-Catalyzed Aldol Cycle Proline (S)-Proline Iminium Iminium Ion Proline->Iminium + Ketone - H2O Ketone Ketone Enamine Enamine Intermediate Iminium->Enamine - H+ Adduct Iminium Adduct Enamine->Adduct + Aldehyde Aldehyde Aldehyde Adduct->Proline Hydrolysis Product Aldol Product Adduct->Product + H2O

Caption: Catalytic cycle of the (S)-proline-catalyzed aldol reaction.
Experimental Protocol

This protocol describes the reaction between cyclohexanone and 4-nitrobenzaldehyde.

Materials:

  • (S)-Proline

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (S)-proline (0.05 mmol, 10 mol%) in DMSO (1 mL) is added 4-nitrobenzaldehyde (0.5 mmol).

  • Cyclohexanone (2.0 mmol) is then added to the mixture.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous NH₄Cl solution (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the results for the proline-catalyzed aldol reaction with various aromatic aldehydes.

EntryAldehydeTime (h)Yield (%)dr (anti:syn)ee (%) (anti)
14-Nitrobenzaldehyde249595:599
2Benzaldehyde488892:896
34-Chlorobenzaldehyde369294:698
42-Naphthaldehyde488590:1095

Application Note: Organocatalytic Michael Addition

The asymmetric Michael addition is a powerful C-C bond-forming reaction that creates a new stereocenter. Chiral secondary amines are often used as organocatalysts.

Catalytic Cycle

Similar to the aldol reaction, the catalytic cycle involves the formation of an enamine from the donor ketone and the catalyst. This enamine then adds in a conjugate fashion to the Michael acceptor.

G cluster_cycle Organocatalytic Michael Addition Cycle Catalyst Chiral Amine Catalyst Iminium Iminium Ion Catalyst->Iminium + Donor - H2O Donor Michael Donor (Ketone) Enamine Enamine Intermediate Iminium->Enamine - H+ Adduct Iminium Adduct Enamine->Adduct + Acceptor Acceptor Michael Acceptor Adduct->Catalyst Hydrolysis Product Michael Adduct Adduct->Product + H2O G cluster_cycle Organocatalytic Diels-Alder Cycle Catalyst Chiral Amine Catalyst Iminium Iminium Ion (Activated Dienophile) Catalyst->Iminium + Dienophile - H2O Dienophile Dienophile (α,β-Unsaturated Aldehyde) Adduct Cycloadduct Iminium Ion Iminium->Adduct + Diene Diene Diene Adduct->Catalyst Hydrolysis Product Diels-Alder Product Adduct->Product + H2O

References

Troubleshooting & Optimization

Improving enantiomeric excess in (R)-N-Boc-3-amino-3-phenylpropan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of (R)-N-Boc-3-amino-3-phenylpropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for improving enantiomeric excess (ee) in this critical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain enantiomerically pure this compound?

A1: The most common and effective strategies involve the asymmetric reduction of a prochiral ketone precursor, N-Boc-3-amino-3-phenyl-1-propanone. Key methods include:

  • Asymmetric Chemical Reduction: The Corey-Bakshi-Shibata (CBS) reduction is a widely used and reliable method that employs a chiral oxazaborolidine catalyst to achieve high enantioselectivity.[1]

  • Biocatalytic Asymmetric Reduction: Utilizing ketoreductase (KRED) enzymes offers excellent enantioselectivity under mild reaction conditions and is an environmentally friendly approach.

  • Chiral Pool Synthesis: This classical approach starts from a readily available enantiopure starting material, though it may involve a longer synthetic sequence.

Q2: My enantiomeric excess (% ee) is lower than expected. What is the first and most critical step in troubleshooting?

A2: Before optimizing the reaction conditions, it is imperative to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC). An inaccurate analytical method can provide misleading % ee values. Key validation parameters to verify include:

  • Resolution (Rs): Ensure baseline separation between the two enantiomers. An Rs value greater than 1.5 is generally considered adequate.

  • Accuracy: Confirm the measured % ee of a known standard sample is accurate.

  • Precision: Ensure that repeated measurements of the same sample yield consistent results.

Q3: I've validated my analytical method, but the enantiomeric excess is still low. What common reaction parameters should I investigate?

A3: Low enantiomeric excess can often be attributed to several factors within the reaction setup. Systematically investigating the following is recommended:

  • Catalyst Performance: The choice, purity, and handling of the chiral catalyst are critical. Catalyst deactivation or using an unsuitable catalyst for your substrate can lead to poor enantioselectivity.

  • Reaction Temperature: Temperature plays a crucial role. Often, lower temperatures favor higher enantioselectivity.[2]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the enantiomeric excess.

  • Reagent Purity: Impurities in the starting material or reagents can interfere with the catalytic cycle.

  • Presence of Water: For many asymmetric reductions, such as the CBS reduction, the reaction must be conducted under anhydrous conditions as water can significantly decrease the enantiomeric excess.[3]

Troubleshooting Guide: Low Enantiomeric Excess

This guide provides a structured approach to diagnosing and resolving low enantiomeric excess in the synthesis of this compound.

Issue 1: Consistently Low Enantiomeric Excess (<80% ee)
Possible Cause Suggested Solution
Suboptimal Catalyst System Screen different chiral catalysts or ligands. For CBS reductions, varying the substituent on the oxazaborolidine catalyst can impact selectivity.
Incorrect Reaction Temperature Perform the reaction at a lower temperature (e.g., -20 °C, 0 °C, or room temperature) to determine the optimal condition for enantioselectivity.
Inappropriate Solvent Screen a range of aprotic solvents (e.g., THF, Toluene, Dichloromethane) to identify the solvent that provides the best stereochemical outcome.
Moisture Contamination Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[3]
Issue 2: Inconsistent Enantiomeric Excess Between Batches
Possible Cause Suggested Solution
Variable Reagent Quality Use reagents from a consistent, high-purity source. Consider re-purifying starting materials if necessary.
Inconsistent Reaction Setup Standardize the procedure for setting up the reaction, including the order of reagent addition and stirring rate.
Atmospheric Contamination Ensure a leak-proof reaction setup to prevent the ingress of moisture or oxygen.

Data Presentation: Impact of Reaction Parameters on Enantiomeric Excess

The following table summarizes the expected impact of various parameters on the enantiomeric excess in a typical asymmetric reduction for the synthesis of this compound.

Parameter Condition A % ee (A) Condition B % ee (B) General Trend
Catalyst (R)-Me-CBS~90-95%(R)-Bu-CBS>95%More sterically hindered catalysts can increase ee.
Temperature Room Temp.~85-90%0 °C>95%Lower temperatures generally lead to higher ee.[2]
Solvent Dichloromethane~88%Toluene>92%Solvent polarity and coordinating ability can significantly influence ee.
Reducing Agent BH₃·SMe₂~90%Catecholborane>95%The choice of borane source can affect enantioselectivity.[2]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound via CBS Reduction

This protocol describes a general procedure for the enantioselective reduction of N-Boc-3-amino-3-phenyl-1-propanone.

Materials:

  • N-Boc-3-amino-3-phenyl-1-propanone

  • (R)-Methyl-CBS catalyst (or other (R)-CBS variant)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the (R)-Methyl-CBS catalyst (0.1 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-dimethyl sulfide complex (1.0 M solution in THF, 0.6 equivalents) to the catalyst solution while maintaining the temperature at 0 °C. Stir for 10 minutes.

  • In a separate flask, dissolve N-Boc-3-amino-3-phenyl-1-propanone (1.0 equivalent) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.

  • Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.

  • Neutralize the mixture with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Validation of Chiral HPLC Method

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like CHIRALPAK® series)

Procedure:

  • Resolution: Prepare a solution containing a racemic mixture of (R)- and (S)-N-Boc-3-amino-3-phenylpropan-1-ol. Inject the solution and optimize the mobile phase (e.g., a mixture of hexane and isopropanol) and flow rate to achieve baseline separation of the enantiomeric peaks. Calculate the resolution (Rs) to ensure it is >1.5.

  • Accuracy: Prepare standard samples with known enantiomeric compositions (e.g., 90:10, 75:25, 50:50 of R:S). Analyze these standards using the developed method and compare the measured % ee with the known values.

  • Precision: Inject the same sample multiple times (e.g., n=6) and calculate the mean and standard deviation of the % ee values to ensure low relative standard deviation (RSD), typically <2%.

Visualizations

Troubleshooting_Low_ee start Low Enantiomeric Excess Observed validate_hplc Is Chiral HPLC Method Validated? start->validate_hplc check_reagents Check Reagent and Solvent Purity validate_hplc->check_reagents Yes review_protocol Review and Standardize Protocol validate_hplc->review_protocol No optimize_temp Optimize Reaction Temperature (Lower T often increases ee) check_reagents->optimize_temp screen_catalyst Screen Different Chiral Catalysts/Ligands optimize_temp->screen_catalyst anhydrous_conditions Ensure Strictly Anhydrous Conditions screen_catalyst->anhydrous_conditions success High Enantiomeric Excess Achieved anhydrous_conditions->success review_protocol->validate_hplc Validate Method

Caption: Troubleshooting workflow for low enantiomeric excess.

CBS_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep Prepare Anhydrous Reaction Setup under N2 catalyst_borane Mix Chiral Catalyst and Borane Reagent at 0 °C prep->catalyst_borane add_ketone Slowly Add Ketone Substrate Solution catalyst_borane->add_ketone react Stir at Controlled Temperature add_ketone->react quench Quench with Methanol react->quench extract Aqueous Workup and Extraction quench->extract purify Column Chromatography extract->purify analyze Determine % ee by Chiral HPLC purify->analyze

Caption: Experimental workflow for CBS reduction.

References

Technical Support Center: Purification of (R)-N-Boc-3-amino-3-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of (R)-N-Boc-3-amino-3-phenylpropan-1-ol by column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Potential Cause Recommended Solution
Poor Separation of Product from Impurities Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution of the product and impurities.Optimize the solvent system. Use Thin Layer Chromatography (TLC) to test various solvent ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane). A good starting point for N-Boc protected amino alcohols is a gradient of ethyl acetate in hexanes.[1][2] Aim for an Rf value of 0.2-0.4 for the desired product.
Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity.Reduce the amount of crude material loaded. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Improper Column Packing: The silica gel bed is not uniform, leading to channeling and poor separation.Ensure proper column packing. Pack the column using a slurry method to create a homogenous and stable bed. Avoid air bubbles and cracks.
Product Elutes Too Quickly (High Rf) Solvent System is Too Polar: The eluent has a high polarity, causing the compound to move too quickly through the column.Decrease the polarity of the eluent. Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Product Does Not Elute from the Column (Low or Zero Rf) Solvent System is Not Polar Enough: The eluent has a low polarity and is unable to move the compound through the silica gel.Increase the polarity of the eluent. Gradually increase the proportion of the polar solvent. For highly polar impurities, a small percentage of methanol can be added to the eluent.[3]
Streaking or Tailing of the Product Spot on TLC and Column Fractions Compound is Interacting Strongly with the Silica Gel: The acidic nature of silica gel can lead to strong interactions with the amino alcohol, causing tailing.Deactivate the silica gel. This can be done by pre-treating the silica gel with a small amount of a basic modifier like triethylamine (typically 0.1-1% v/v) in the eluent.[3] Alternatively, use a less acidic stationary phase like alumina.
Sample is Insoluble in the Mobile Phase: If the compound precipitates at the top of the column, it will lead to streaking.Ensure the sample is fully dissolved before loading. Dissolve the crude material in a minimal amount of the initial mobile phase or a slightly more polar solvent that is miscible with the mobile phase.
Loss of Stereochemical Purity (Racemization) Acidic Conditions on Silica Gel: The acidic surface of standard silica gel can potentially cause racemization of chiral compounds.[3]Use deactivated silica gel or an alternative stationary phase. As mentioned above, adding a small amount of triethylamine to the eluent can neutralize the acidic sites on the silica. Using neutral alumina is another option.
Harsh Work-up Conditions Prior to Purification: Exposure to strong acids or bases during the reaction work-up can lead to racemization before the chromatography step.Ensure mild work-up conditions. Use weak acids or bases for pH adjustments and extractions.
Low Product Recovery Irreversible Adsorption to Silica Gel: The compound may be strongly and irreversibly binding to the stationary phase.Consider using a different stationary phase. If deactivating the silica does not improve recovery, alumina or reversed-phase silica may be better alternatives.
Product is Volatile: The product may be lost during solvent removal.Use gentle solvent removal techniques. Employ a rotary evaporator at a moderate temperature and pressure. Avoid prolonged exposure to high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the purification of this compound on silica gel?

A common and effective solvent system is a gradient of ethyl acetate in hexanes.[2] The optimal ratio will depend on the specific impurities present in your crude material. It is highly recommended to first determine the ideal solvent system using TLC. A starting point could be 20-30% ethyl acetate in hexanes, with the polarity gradually increased as needed. For more polar compounds, systems like methanol in chloroform or dichloromethane have been used.[3][4]

Q2: How can I monitor the progress of the column chromatography?

The progress of the separation should be monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).[2] Spot the collected fractions on a TLC plate alongside your crude material and a pure standard (if available). Visualize the spots using a suitable method, such as UV light (if the compound is UV active) or a chemical stain (e.g., potassium permanganate or ninhydrin).

Q3: My compound is an oil. How should I load it onto the column?

If your crude this compound is an oil, dissolve it in a minimal amount of the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).[5] Carefully apply this solution to the top of the silica gel bed. Alternatively, you can dissolve the oil in a small volume of a strong, volatile solvent like dichloromethane, adsorb it onto a small amount of silica gel, and then carefully evaporate the solvent to create a dry powder. This "dry loading" method can often lead to better separation.

Q4: I am concerned about the potential for racemization. What precautions should I take?

To minimize the risk of racemization on silica gel, it is advisable to use deactivated silica.[3] This can be achieved by preparing your eluent with 0.1-1% triethylamine. The triethylamine will neutralize the acidic sites on the silica gel. Alternatively, consider using a neutral stationary phase like alumina.

Q5: What are the expected physical properties and storage conditions for pure this compound?

Pure this compound can be a white to light yellow powder or a clear liquid. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound.

1. Preparation of the Slurry and Packing the Column:

  • Choose an appropriate size column based on the amount of crude material.

  • In a beaker, prepare a slurry of silica gel (60-120 mesh or 230-400 mesh for flash chromatography) in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).[3]

  • Pour the slurry into the column and allow the silica gel to settle, ensuring a flat and even bed. Use gentle tapping or air pressure to pack the column uniformly.

  • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal volume of the initial eluent or a suitable volatile solvent like dichloromethane.[5]

  • Carefully apply the dissolved sample to the top of the sand layer using a pipette.

  • For dry loading, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting with the initial low-polarity solvent system.

  • If necessary, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.

  • Collect fractions of a consistent volume in test tubes or vials.

4. Monitoring the Purification:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the fractions that contain the pure desired compound.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure.

  • Further dry the purified product under high vacuum to remove any residual solvent.

Quantitative Data Summary

The following table summarizes typical parameters for the column chromatography purification of N-Boc protected amino alcohols. Note that these are representative values and may require optimization for your specific reaction mixture.

Parameter Typical Value / Range Notes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Deactivation with 0.1-1% triethylamine in the eluent is recommended to prevent racemization.
Mobile Phase Ethyl Acetate / HexanesA gradient from 10:90 to 50:50 (v/v) is a common starting point.
Methanol / DichloromethaneA gradient from 1:99 to 5:95 (v/v) can be used for more polar compounds.[3]
TLC Rf of Pure Product 0.2 - 0.4This is an ideal range for good separation.
Loading Capacity 1:30 - 1:100 (Crude:Silica, w/w)Higher ratios provide better resolution but lower throughput.
Expected Yield 70-95%Highly dependent on the purity of the crude material and the optimization of the separation.
Expected Purity >98%Can be assessed by NMR, HPLC, or other analytical techniques.

Visualizing the Workflow

Troubleshooting Logic for Poor Separation

G start Poor Separation Observed check_rf Check TLC Rf of Crude start->check_rf rf_ok Rf in 0.2-0.4 range? check_rf->rf_ok adjust_solvent Optimize Solvent System (TLC) rf_ok->adjust_solvent No streaking Streaking or Tailing? rf_ok->streaking Yes adjust_solvent->check_rf deactivate_silica Deactivate Silica (add Et3N) or Use Alumina streaking->deactivate_silica Yes check_loading Check Column Loading streaking->check_loading No good_separation Achieve Good Separation deactivate_silica->good_separation loading_ok Loading < 1:30 (w/w)? check_loading->loading_ok reduce_loading Reduce Sample Load loading_ok->reduce_loading No check_packing Check Column Packing loading_ok->check_packing Yes reduce_loading->good_separation repack_column Repack Column Carefully check_packing->repack_column repack_column->good_separation

Caption: Troubleshooting workflow for poor separation.

General Purification Workflow

G start Crude Product tlc TLC Analysis to Determine Eluent start->tlc prepare_column Prepare & Pack Column (Silica Gel Slurry) tlc->prepare_column load_sample Load Sample (Wet or Dry Loading) prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent (Rotary Evaporation) combine_pure->remove_solvent end Pure Product remove_solvent->end

Caption: General experimental workflow for purification.

References

Technical Support Center: Optimizing Coupling Reactions with (R)-Boc-phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving (R)-Boc-phenylalaninol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when coupling (R)-Boc-phenylalaninol?

A1: The main challenges stem from steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group in proximity to the chiral center and the phenyl ring can impede the approach of the reacting molecules. This can lead to sluggish or incomplete reactions and consequently, low yields. Reduced nucleophilicity of the amine component due to these bulky groups can also be a contributing factor.

Q2: My coupling reaction with (R)-Boc-phenylalaninol is resulting in a low yield. What are the most common causes?

A2: Low yields are frequently attributed to several factors:

  • Steric Hindrance: As mentioned, the bulky nature of (R)-Boc-phenylalaninol can physically block the reactive sites.

  • Inadequate Coupling Reagent: Standard coupling reagents may not be potent enough to overcome the steric hindrance.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time are critical and may require optimization for this specific substrate.

  • Aggregation: In solid-phase synthesis, the growing peptide chain can aggregate, preventing reagents from accessing the reaction site.

Q3: Which coupling reagents are most effective for (R)-Boc-phenylalaninol?

A3: For sterically hindered amino alcohols like (R)-Boc-phenylalaninol, more powerful coupling reagents are generally recommended. Onium salt-based reagents are often preferred over carbodiimides. Highly effective options include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and low risk of racemization, making it suitable for hindered couplings.[1]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): Offers a good balance of reactivity and stability.[2]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with high reactivity and a favorable safety profile.[2][3]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is effective and avoids certain side reactions like guanidinylation.[2]

Q4: How can I minimize racemization during the coupling reaction?

A4: Racemization can be a concern with chiral molecules. To minimize it:

  • Use coupling reagents with additives known to suppress racemization, such as HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure.

  • Opt for phosphonium-based reagents like PyBOP, which are generally associated with lower racemization levels.

  • Avoid excessive amounts of strong bases and prolonged reaction times at elevated temperatures. The choice of a weaker base like N-methylmorpholine (NMM) or collidine over DIPEA can sometimes be beneficial.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Insufficiently reactive coupling reagent. Switch to a more potent onium salt-based reagent such as HATU, HCTU, or COMU.[4]
Steric hindrance. Increase the excess of (R)-Boc-phenylalaninol and the coupling reagent (e.g., 2-3 equivalents). Extend the reaction time and consider gentle heating (e.g., to 40-50°C) with careful monitoring to avoid side reactions.
Poor solubility of reactants. Ensure all reactants are fully dissolved. Consider switching to a more suitable solvent like DMF, NMP, or a mixture of solvents.
Incomplete deprotection (in multi-step synthesis). Confirm the complete removal of the preceding protecting group before the coupling step using an appropriate analytical method (e.g., Kaiser test for primary amines).
Presence of Multiple Byproducts Side reactions due to strong base. Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.
Guanidinylation of the amine. If using uronium-based reagents (HATU, HBTU), avoid a large excess. Consider switching to a phosphonium-based reagent like PyBOP.
Over-activation of the carboxylic acid. Reduce the pre-activation time before adding the amine component.
Racemization Detected Inappropriate coupling reagent/additive. Use a coupling reagent known for low racemization, and ensure the use of an additive like HOAt or Oxyma Pure.
Prolonged reaction at elevated temperature. Optimize for the shortest reaction time required to achieve a satisfactory yield at or below room temperature.

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentTypical Yield (%)Typical Reaction TimeKey AdvantagesPotential Disadvantages
HATU >90[1]30 min - 2 hours[1]High reactivity, low racemization, effective for hindered substrates.[1][5]Higher cost, can cause guanidinylation if used in large excess.[2]
HBTU >90[1]1 - 4 hours[1]Good balance of reactivity and cost, reliable for standard couplings.[1]Can cause guanidinylation if used in large excess.[2]
COMU >9530 min - 1 hourHigh reactivity, safer byproducts, good solubility.[2][3]Can be less effective than HCTU or HBTU with polystyrene-based resins.[4]
PyBOP 80-902 - 8 hoursPhosphonium-based, avoids guanidinylation side products.[6]Byproducts can be challenging to remove.
DCC/HOBt Variable3 - 12 hoursCost-effective.Lower reactivity for hindered substrates, formation of insoluble DCU byproduct.
EDC/HOBt 90-98[7]2 - 8 hours[7]Water-soluble carbodiimide and byproduct, simplifying workup.[7]Can be less effective for sterically hindered substrates.[7]

Note: Yields and reaction times are representative and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Coupling using HATU

Materials:

  • (R)-Boc-phenylalaninol (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask, dissolve the carboxylic acid in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU to the solution and allow the activation to proceed for 5-10 minutes.

  • Add (R)-Boc-phenylalaninol to the activated mixture.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, work up the reaction by diluting with a suitable organic solvent (e.g., ethyl acetate) and washing sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Protocol 2: General Procedure for Coupling using COMU

Materials:

  • (R)-Boc-phenylalaninol (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • COMU (1.0 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a separate vessel, dissolve the carboxylic acid and COMU in anhydrous DMF.

  • Add DIPEA to the activation solution and mix for 1-2 minutes.

  • Add the (R)-Boc-phenylalaninol to the reaction mixture.

  • Agitate the mixture at room temperature for 30-60 minutes. For more challenging couplings, the reaction time can be extended.

  • Monitor the reaction progress.

  • Once the reaction is complete, the byproducts of COMU are water-soluble, which can simplify the workup and purification process.[3][5]

Mandatory Visualization

Troubleshooting_Workflow start Low Coupling Yield with (R)-Boc-phenylalaninol reagent Is the coupling reagent potent enough for a sterically hindered substrate? start->reagent conditions Are the reaction conditions (time, temp, concentration) optimal? reagent->conditions Yes solution1 Switch to a more potent reagent (e.g., HATU, COMU, PyBOP) reagent->solution1 No completion Is the reaction going to completion? conditions->completion Yes solution2 Increase reaction time and/or temperature. Increase reagent concentration. conditions->solution2 No solubility Are all reactants fully solvated? completion->solubility Yes solution3 Monitor reaction by TLC/LC-MS. Consider a 'double coupling'. completion->solution3 No solution4 Use a more appropriate solvent (e.g., DMF, NMP) or a solvent mixture. solubility->solution4 No end Improved Yield solubility->end Yes solution1->conditions solution2->completion solution3->solubility solution4->end

Caption: Troubleshooting workflow for low coupling yield.

Experimental_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_monitoring Monitoring & Workup a Dissolve Carboxylic Acid and Coupling Reagent in Solvent b Add Base (e.g., DIPEA) a->b Pre-activation c Add (R)-Boc-phenylalaninol to the activated mixture b->c d Stir at Room Temperature c->d e Monitor by TLC/LC-MS d->e f Aqueous Workup e->f g Purification f->g

Caption: General experimental workflow for coupling reactions.

References

Recrystallization solvent systems for purifying N-Boc protected amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of N-Boc protected amino alcohols.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the recrystallization of N-Boc protected amino alcohols in a question-and-answer format.

Q1: My N-Boc protected amino alcohol separated as an oil, not a solid. How can I induce crystallization?

A1: "Oiling out" is a common challenge where the compound separates from the solution as a supersaturated liquid instead of a solid. This often occurs if the solution is too concentrated or cooled too quickly. Here are several strategies to address this:

  • Trituration: If you have an oily product after solvent evaporation, stirring the oil vigorously with a non-polar solvent in which the N-Boc amino alcohol is insoluble can induce solidification. Common trituration solvents include n-hexane, diethyl ether, or cyclohexane.

  • Seeding: Introducing a "seed crystal" (a small amount of the pure crystalline product) into the supersaturated solution can initiate crystallization by providing a nucleation site.

  • Solvent System Adjustment: The chosen solvent system may not be optimal. If using a binary solvent system (a "good" solvent where the compound is soluble and a "poor" solvent where it is not), try adjusting the ratio. You may have too much of the "good" solvent. Slowly add more of the "poor" solvent until persistent cloudiness is observed, then add a few drops of the "good" solvent to clarify before allowing it to cool slowly.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.

  • Slow Cooling: Rapid cooling often encourages oiling out. Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.

Q2: I'm not getting any crystals, even after slow cooling and seeding. What should I do?

A2: If crystals do not form, the solution may not be sufficiently supersaturated, or impurities might be inhibiting crystallization.

  • Increase Concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the N-Boc protected amino alcohol and then attempt to cool and crystallize again.

  • Check for Impurities: Residual reagents from the synthesis, such as triethylamine (TEA) or unreacted starting materials, can interfere with crystal lattice formation.[1] Consider an additional aqueous wash of your crude product before recrystallization. Proper pH adjustment during the workup is crucial to remove acidic or basic impurities.[1]

  • Try a Different Solvent System: The solubility profile of your compound may not be suitable for the chosen solvent. Experiment with different solvent systems. Common choices for N-Boc protected amino alcohols include ethyl acetate/hexane, ethyl acetate/n-heptane, and for more polar compounds, potentially systems involving alcohols and water.[2][3]

Q3: What are some common solvent systems for recrystallizing N-Boc protected amino alcohols?

A3: The ideal solvent system depends on the specific amino alcohol side chain. A binary solvent system is often effective. Here are some common starting points:

  • Ethyl Acetate (EtOAc) / Hexane (or n-Heptane): This is a widely used and often effective system for many N-Boc protected amino alcohols.[2]

  • Methanol / Diethyl Ether: This system can be useful, particularly if the product is first dissolved in methanol and then precipitated by the addition of diethyl ether.[4]

  • Ethanol / Water: For more polar N-Boc protected amino alcohols, such as those derived from serine or threonine, a mixture of ethanol and water may be a suitable choice.

Q4: My yield is very low after recrystallization. How can I improve it?

A4: Low yields can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved, even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities. Allow for slow cooling to maximize the formation of pure crystals.

  • Premature crystallization: If the solution cools and crystals form before you can filter out any insoluble impurities, you will lose product. Ensure the solution remains hot during any hot filtration step.

  • Washing with too much cold solvent: During the final filtration step, wash the crystals with a minimal amount of ice-cold "poor" solvent to avoid redissolving your product.

Data Presentation

The following table summarizes recrystallization solvent systems for various N-Boc protected amino alcohols based on available data.

N-Boc Protected Amino AlcoholSolvent SystemYield
N-Boc-L-PhenylalaninolEthyl acetate / n-heptane (2:1)94%[2]
N-Boc-D-alaninolEthyl acetate / n-hexaneNot Reported
N-Boc-D-Valinoln-hexane or diethyl ether (for pulping)Not Reported
N-Boc-serinolNot applicable (obtained as a solid after concentration)100%[5]

Experimental Protocols

Protocol 1: Recrystallization of N-Boc-L-Phenylalaninol

This protocol is based on the purification of N-Boc-L-Phenylalaninol which is often obtained as a crude yellow oil.[2]

  • Dissolution: Dissolve the crude N-Boc-L-Phenylalaninol oil in a minimal amount of hot ethyl acetate (the "good" solvent). Gentle heating and stirring will aid dissolution.

  • Addition of Anti-Solvent: Once the oil is fully dissolved, slowly add n-heptane (the "poor" solvent) dropwise while stirring until the solution becomes persistently cloudy. A common starting ratio is approximately 2 parts ethyl acetate to 1 part n-heptane.[2]

  • Clarification: Add a few drops of hot ethyl acetate back into the solution until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold n-heptane.

  • Drying: Dry the purified crystals under vacuum to a constant weight. A yield of approximately 94% can be expected.[2]

Protocol 2: Purification of N-Boc-D-alaninol

This protocol is suitable for the purification of N-Boc-D-alaninol.[6]

  • Dissolution: Dissolve the crude N-Boc-D-alaninol in a minimal amount of hot ethyl acetate.

  • Addition of Anti-Solvent: Slowly add n-hexane dropwise with stirring until the solution becomes cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve any precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Crystal Collection: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of cold n-hexane.

  • Drying: Dry the crystals under vacuum.

Visualizations

Recrystallization_Workflow start Crude N-Boc Amino Alcohol (Solid or Oil) dissolve Dissolve in minimum amount of hot 'good' solvent start->dissolve add_anti_solvent Add 'poor' anti-solvent until cloudy dissolve->add_anti_solvent clarify Add a few drops of 'good' solvent to clarify add_anti_solvent->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Cool further in ice bath/refrigerator cool_rt->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with cold 'poor' solvent filter->wash dry Dry under vacuum wash->dry end Purified Crystalline N-Boc Amino Alcohol dry->end

Caption: General experimental workflow for the recrystallization of N-Boc protected amino alcohols.

Oiling_Out_Troubleshooting start Product 'Oils Out' reheat Re-heat to re-dissolve oil start->reheat add_solvent Add more 'good' solvent reheat->add_solvent slow_cool Cool very slowly add_solvent->slow_cool crystals_form Crystals Form? slow_cool->crystals_form success Success! crystals_form->success Yes triturate Triturate with non-polar solvent crystals_form->triturate No seed Add a seed crystal triturate->seed change_solvent Change solvent system seed->change_solvent

Caption: Decision-making workflow for troubleshooting when an N-Boc protected amino alcohol "oils out".

References

Technical Support Center: Stereochemical Integrity in Functional Group Manipulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity during functional group manipulation. Below you will find frequently asked questions and detailed troubleshooting guides to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in my field?

A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemic mixture). In drug development and pharmaceutical sciences, this is a significant problem because different enantiomers of a chiral molecule can have vastly different biological activities, with one enantiomer being therapeutic while the other might be inactive or even toxic. Maintaining stereochemical purity is therefore essential for the safety and efficacy of a drug.

Q2: Which functional groups and reaction types are most susceptible to racemization?

A2: Several common scenarios present a high risk of racemization:

  • α-Chiral Carbonyl Compounds: Ketones, aldehydes, esters, and amides with a stereocenter at the alpha-position are prone to racemization, especially under acidic or basic conditions that can catalyze enolization.[1][2] The formation of a planar enol or enolate intermediate allows for protonation from either face, leading to a loss of the original stereochemistry.[1]

  • Peptide Synthesis: During the activation of the carboxylic acid of an amino acid for peptide bond formation, racemization can occur.[3][4] This is particularly problematic for amino acids like histidine (His) and cysteine (Cys).[3][4] The primary mechanism involves the formation of a planar oxazolone (azlactone) intermediate.[3]

  • Nucleophilic Substitution Reactions: Reactions proceeding through an S(_N)1 mechanism are prone to racemization because they involve the formation of a planar carbocation intermediate, which the nucleophile can attack from either side.[5] In contrast, S(_N)2 reactions proceed with an inversion of stereochemistry.

Q3: How can I quantitatively determine the extent of racemization in my sample?

A3: The most common and reliable method for quantifying racemization is through chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the enantiomers, and the ratio of their peak areas gives the enantiomeric excess (ee%). A detailed protocol for determining the enantiomeric excess of amino acids using chiral HPLC is provided in the "Experimental Protocols" section below.

Q4: What are chiral auxiliaries and how do they prevent racemization?

A4: A chiral auxiliary is a chiral compound that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary creates a diastereomeric intermediate, and its steric bulk directs the incoming reagent to attack from a specific face, leading to the formation of one diastereomer in excess. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries.

Troubleshooting Guides

Issue 1: Significant racemization observed during peptide coupling.
  • Possible Cause 1: Inappropriate Coupling Reagent.

    • Solution: The choice of coupling reagent is critical. While no single reagent is universally "racemization-free," modern onium salts (aminium/uronium and phosphonium) are generally preferred for their high efficiency and lower tendency to cause racemization. For particularly sensitive amino acids, the combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as OxymaPure® can be superior.

  • Possible Cause 2: Inappropriate Base.

    • Solution: The choice and amount of base can significantly impact racemization. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are generally preferred over less hindered bases such as triethylamine (TEA) as they are less likely to abstract the α-proton. For highly sensitive couplings, even weaker bases like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) should be considered.

  • Possible Cause 3: Suboptimal Reaction Conditions.

    • Solution: Prolonged reaction times and elevated temperatures increase the likelihood of racemization. It is advisable to perform the coupling at a lower temperature (e.g., 0 °C) and to monitor the reaction to avoid unnecessarily long reaction times. The polarity of the solvent can also play a role; less polar solvents may reduce racemization, but solubility of the reagents must be taken into account.

Issue 2: Racemization of an α-substituted carbonyl compound.
  • Possible Cause 1: Reaction run under strongly acidic or basic conditions.

    • Solution: Both acids and bases can catalyze the enolization of carbonyl compounds, which leads to the loss of stereochemistry at the α-carbon. If possible, perform the reaction under neutral conditions. If a base is required, consider using a weaker, non-nucleophilic base at a lower reaction temperature. For acid-catalyzed reactions, use the mildest acid possible for the shortest duration.

  • Possible Cause 2: Use of a chiral auxiliary for stereocontrol.

    • Solution: For reactions like alkylations at the α-position of a carbonyl, employing a chiral auxiliary can be a highly effective strategy. The use of an Evans oxazolidinone auxiliary, for example, allows for highly diastereoselective alkylations. A detailed protocol for this is provided below.

Quantitative Data

The following table summarizes representative data from studies comparing the racemization levels of various coupling reagents in peptide synthesis. The extent of racemization is highly dependent on the specific amino acid sequence and reaction conditions.

Coupling ReagentModel System/Amino AcidBase% Racemization (D-isomer)Notes and References
BOPBoc-His(Tos)DIEA (excess)~3%Excess base significantly increased racemization.[4]
HATUFmoc-His(Trt)-OHNMMHighHATU with NMM showed high racemization for this sensitive amino acid.[4]
DIC/OxymaFmoc-His(Trt)-OHNot specified1.8%The combination of DIC with Oxyma was effective at minimizing racemization.[4]
TDBTUPeptide fragmentsNot specified< PyBOP, HBTU, HATUTDBTU was found to be superior in suppressing epimerization during segment coupling.
HCTUNot specifiedNot specifiedReduced vs. BOPHCTU is reported to have lower rates of racemization compared to BOP.[4]

Experimental Protocols

Protocol 1: Low-Racemization Peptide Coupling using DIC/HOBt

This protocol describes a standard method for peptide bond formation on a solid support, incorporating 1-Hydroxybenzotriazole (HOBt) to suppress racemization.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (5 times).

  • Coupling Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Activation and Coupling: Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/HOBt solution. Immediately add this mixture to the deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature. Monitor the reaction progress using a ninhydrin test. The reaction is typically complete within 1-2 hours.

  • Washing: Once the reaction is complete (negative ninhydrin test), drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with methanol (3 times).

Protocol 2: Diastereoselective Alkylation using an Evans Chiral Auxiliary

This protocol outlines the acylation, diastereoselective alkylation, and subsequent cleavage of a 4-benzyl-2-oxazolidinone chiral auxiliary.[6]

  • Acylation of the Auxiliary:

    • Dissolve (S)-4-benzyl-2-oxazolidinone (1 eq.) in anhydrous THF.

    • Add n-butyllithium (1.05 eq.) dropwise at -78 °C.

    • After 15 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with saturated aqueous NH(_4)Cl and extract the product with ethyl acetate. Purify by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyl oxazolidinone (1 eq.) in anhydrous THF and cool to -78 °C.

    • Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) to form the enolate.

    • After 30 minutes, add the alkylating agent (e.g., benzyl bromide, 1.2 eq.).

    • Stir at -78 °C for 2-4 hours, then allow to warm slowly to room temperature.

    • Quench with saturated aqueous NH(_4)Cl, extract with ethyl acetate, and purify by column chromatography to isolate the desired diastereomer.

  • Cleavage of the Auxiliary:

    • Dissolve the alkylated product in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (2 eq.) and 30% hydrogen peroxide (H(_2)O(_2)) (4 eq.) at 0 °C.

    • Stir at room temperature for 2-4 hours.

    • Quench with aqueous sodium sulfite, acidify with HCl, and extract the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for analyzing the enantiomeric composition of an amino acid sample.

  • Sample Preparation:

    • If the amino acid is part of a peptide, hydrolyze the peptide using 6 M HCl at 110 °C for 24 hours.

    • Dry the resulting amino acid mixture under vacuum.

    • Dissolve a small amount of the amino acid sample in the mobile phase.

  • HPLC Conditions:

    • Column: A chiral stationary phase column suitable for amino acid separation (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC® T).

    • Mobile Phase: A common mobile phase is a mixture of water, methanol, and a small amount of an acidic modifier like formic acid (e.g., 80:20:0.1 v/v/v water:methanol:formic acid). The exact composition may need to be optimized for the specific amino acid.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength for the amino acid (e.g., 210 nm).

  • Data Analysis:

    • Inject the sample onto the HPLC system.

    • The two enantiomers will elute at different retention times.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Racemization_Mechanisms cluster_sn1 SN1 Racemization cluster_enol Enolization Racemization sn1_start Chiral Substrate (R-X) sn1_intermediate Planar Carbocation sn1_start->sn1_intermediate Loss of X- sn1_product1 Retention Product (R-Nu) sn1_intermediate->sn1_product1 Nu- attack (top) sn1_product2 Inversion Product (S-Nu) sn1_intermediate->sn1_product2 Nu- attack (bottom) enol_start α-Chiral Carbonyl (R) enol_intermediate Planar Enol/Enolate enol_start->enol_intermediate H+ or OH- enol_product1 R-Carbonyl enol_intermediate->enol_product1 Protonation (top) enol_product2 S-Carbonyl enol_intermediate->enol_product2 Protonation (bottom)

Caption: Common mechanisms leading to racemization.

Chiral_Auxiliary_Workflow start Prochiral Substrate attach Attach Auxiliary start->attach auxiliary Chiral Auxiliary auxiliary->attach diastereomer Diastereomeric Intermediate attach->diastereomer reaction Diastereoselective Reaction diastereomer->reaction product_mix Diastereomerically Enriched Product reaction->product_mix cleave Cleave Auxiliary product_mix->cleave final_product Enantiomerically Enriched Product cleave->final_product recycle Recycle Auxiliary cleave->recycle

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

References

Overcoming solubility issues of (R)-N-Boc-3-amino-3-phenylpropan-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-N-Boc-3-amino-3-phenylpropan-1-ol

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A1: this compound is a molecule with mixed polarity, containing a nonpolar Boc and phenyl group, and a polar hydroxyl group. Due to this structure, it is generally expected to be soluble in moderately polar to polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. It may also show solubility in polar protic solvents like methanol and ethanol.[1] Its solubility in nonpolar solvents like hexanes or diethyl ether, and highly polar solvents like water, is expected to be low.

Q2: I'm having trouble dissolving the compound. What are the most common causes?

A2: Several factors can lead to poor solubility.[2] These include:

  • Solvent Choice: The selected solvent may not be appropriate for the compound's polarity.

  • Compound Purity: Impurities can significantly hinder dissolution.[3]

  • Concentration: The desired concentration may exceed the compound's solubility limit in that specific solvent.

  • Temperature: Room temperature may not be sufficient to dissolve the compound.

  • Moisture: The presence of water in hygroscopic solvents can alter their properties and affect solubility.

Q3: Can I use heat to help dissolve the compound?

A3: Yes, gentle warming can be an effective method to increase the solubility of many organic compounds.[3] It is recommended to warm the solution gently, for instance, in a water bath up to 40-50°C. However, be cautious, as excessive heat could potentially lead to degradation. Always monitor for any color changes that might indicate decomposition.[3]

Q4: My compound precipitated out of the solution during my reaction. What should I do?

A4: Precipitation during a reaction can happen for several reasons, such as a change in temperature, the formation of a less soluble product, or changes in the solvent mixture. To address this, you could try:

  • Adding a small amount of a stronger co-solvent (e.g., a small percentage of DMF or DMSO).[3]

  • Gently warming the reaction mixture if the reaction conditions permit.

  • Increasing the total volume of the solvent to reduce the overall concentration.

Q5: Could the quality of my solvent be affecting solubility?

A5: Absolutely. The purity and dryness of the solvent are critical. Older solvents or those improperly stored can absorb atmospheric moisture, which can significantly decrease the solubility of non-polar or moderately polar compounds. Using anhydrous solvents from a fresh bottle or a solvent purification system is recommended for sensitive reactions.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues.

Problem: this compound is not dissolving in the selected solvent.

Step 1: Verify Compound and Solvent Integrity

  • Purity Check: Ensure the compound is of high purity. If in doubt, consider purification (e.g., recrystallization).

  • Solvent Quality: Use a fresh, anhydrous grade of the chosen solvent.

Step 2: Optimize Physical Dissolution Methods

  • Agitation: Ensure the mixture is being stirred vigorously.

  • Sonication: Place the sealed vial in an ultrasonic bath for 5-15 minutes to break up solid aggregates.[3]

  • Gentle Heating: Warm the mixture in a water bath (not exceeding 40-50°C) while stirring.[3]

Step 3: Re-evaluate Solvent Choice

  • If the initial solvent is not working, proceed to test a range of solvents on a small scale. Refer to the qualitative solubility table below and the experimental protocol for solubility testing.

Step 4: Consider a Co-Solvent System

  • If a single solvent is ineffective, a co-solvent system can be employed. Start by adding a small percentage (e.g., 5-10%) of a stronger, more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[3]

The workflow for these troubleshooting steps is visualized in the diagram below.

G start Start: Compound Insoluble verify Step 1: Verify Purity & Solvent Quality start->verify physical Step 2: Apply Physical Methods (Stir, Sonicate, Gentle Heat) verify->physical check1 Is it dissolved? physical->check1 solvent_test Step 3: Perform Small-Scale Solubility Test with New Solvents check1->solvent_test No success Success: Compound Dissolved check1->success Yes check2 Is it dissolved? solvent_test->check2 cosolvent Step 4: Try a Co-Solvent System (e.g., add DMF or DMSO) check2->cosolvent No check2->success Yes check3 Is it dissolved? cosolvent->check3 check3->success Yes fail Failure: Re-evaluate Reaction Conditions or Purify Compound check3->fail No

Caption: Troubleshooting workflow for solubility issues.

Data Presentation

Solvent ClassSolvent ExamplesExpected SolubilityNotes
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF)High Often the best initial choice for reactions.
Acetone, Ethyl Acetate (EtOAc)Moderate to High Good alternatives to chlorinated solvents.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very High Use sparingly as co-solvents due to high boiling points and potential reactivity.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderate The free hydroxyl group aids solubility. The parent amine is soluble in methanol.[1]
WaterVery Low / Insoluble The large nonpolar groups (Boc, Phenyl) prevent dissolution in water.
Nonpolar Hexanes, TolueneLow to Very Low The polar hydroxyl and carbamate groups limit solubility in nonpolar media.
Diethyl EtherLow May show slightly better solubility than alkanes due to the ether oxygen.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

This protocol helps determine a suitable solvent without wasting a large amount of material.[4][5]

  • Preparation: Aliquot approximately 5-10 mg of this compound into several small, dry vials.

  • Solvent Addition: To the first vial, add the test solvent dropwise (e.g., 100 µL at a time) using a micropipette.

  • Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.[6]

  • Observation: Observe if the solid dissolves completely.

  • Iteration: If the solid does not dissolve, continue adding solvent in 100 µL increments up to a total volume of 1 mL. Note the volume at which dissolution occurs.

  • Heating (Optional): If the compound is still insoluble at 1 mL, gently warm the vial to ~40°C and observe any change.

  • Documentation: Record the results (soluble, partially soluble, or insoluble) for each solvent tested and estimate the approximate concentration.

Protocol 2: General Dissolution Procedure for a Reaction

This protocol outlines the steps for dissolving the compound for use in a chemical reaction.

  • Setup: Place the accurately weighed this compound into a dry reaction flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Addition: Add approximately half of the final required volume of the chosen anhydrous solvent to the flask.

  • Stirring: Begin vigorous stirring.

  • Observation & Action:

    • If the compound dissolves readily, add the remaining solvent to achieve the final desired concentration.

    • If the compound is not dissolving, place the flask in an ultrasonic bath for 10-15 minutes.

    • If solubility is still an issue, gently warm the flask in a water or oil bath while continuing to stir. Do not exceed 50°C.

  • Final Steps: Once the compound is fully dissolved, allow the solution to cool back to the required reaction temperature before adding other reagents.

References

Technical Support Center: Managing N-Boc Deprotection in the Presence of Acid-Sensitive Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selective deprotection of N-Boc (tert-butyloxycarbonyl) groups in molecules containing other acid-labile functionalities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when deprotecting an N-Boc group in a molecule with other acid-sensitive groups?

A1: The main challenge is achieving selective removal of the N-Boc group without cleaving or degrading other acid-sensitive functionalities.[1][2] Standard strong acid conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane, can inadvertently remove other acid-labile protecting groups like tert-butyl esters, silyl ethers (e.g., TMS, TBDMS), acetals, and benzylidene acetals.[3][4] A significant side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during Boc cleavage.[4][5][6][7]

Q2: What are common acid-sensitive groups I should be aware of during N-Boc deprotection?

A2: Several functional groups are susceptible to cleavage under acidic conditions typically used for N-Boc removal. These include:

  • Tert-butyl (t-Bu) esters and ethers[3]

  • Methoxymethyl (MOM) ethers[3]

  • Trimethylsilyl (TMS) and other silyl ethers[3]

  • Acetals and ketals (e.g., benzylidene acetal)[3]

  • Other carbamates with higher acid lability.

Q3: What are some milder acidic conditions I can use for selective N-Boc deprotection?

A3: To enhance selectivity, you can employ milder acidic reagents.[8] Options include using aqueous phosphoric acid, which can deprotect N-Boc groups while leaving sensitive esters like benzyl and methyl esters intact.[4] Formic acid, either neat or in a solvent like DCM, is another alternative.[8] Catalytic to stoichiometric amounts of p-toluenesulfonic acid (pTSA) can also be effective.[8]

Q4: Are there non-acidic methods for N-Boc deprotection?

A4: Yes, several non-acidic methods can be employed to avoid the complications of acid-catalyzed reactions.[4] Thermal deprotection, where the substrate is heated, can be effective and has been shown to be selective in continuous flow systems.[9] Reagents like trimethylsilyl iodide (TMSI) can also be used.[4] A recently reported mild method involves the use of oxalyl chloride in methanol, which has shown broad functional group tolerance.[10][11]

Q5: How can I prevent side reactions caused by the tert-butyl cation?

A5: The tert-butyl cation generated during deprotection is a reactive electrophile that can cause unwanted alkylation.[5][6][7] To mitigate this, "scavengers" are added to the reaction mixture to trap the cation.[5][6] Common scavengers include triisopropylsilane (TIS) and anisole.[6]

Troubleshooting Guide

This guide addresses common problems encountered during N-Boc deprotection in the presence of acid-sensitive groups.

Problem Potential Cause Suggested Solution
Cleavage of other acid-sensitive groups The acidic conditions are too harsh.- Switch to a milder acid system such as aqueous phosphoric acid or formic acid.[4][8]- Consider using a Lewis acid like zinc bromide (ZnBr₂) or cerium(III) chloride for enhanced selectivity.[4][5]- Explore non-acidic deprotection methods like thermal deprotection or using reagents such as oxalyl chloride/methanol.[9][10][11]
Incomplete N-Boc deprotection - The acidic conditions are too mild.- Insufficient reaction time or low temperature.- Steric hindrance around the N-Boc group.- If using mild acids, carefully increase the reaction time or temperature while monitoring for side product formation.- If using TFA, you can increase the concentration from 20-25% to 50%.[4]- For sterically hindered substrates, switching to a stronger acid system like 4M HCl in dioxane might be necessary, provided other functional groups are stable.[4][12]
Formation of t-butylated byproducts The tert-butyl cation is reacting with nucleophilic sites on the substrate or product.- Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture to trap the tert-butyl cation.[6]
Low yield of the desired product A combination of incomplete deprotection and side reactions.- Systematically optimize the reaction conditions. Start with the mildest effective conditions and gradually increase the strength of the reagent or reaction time.- Ensure the starting material is pure and dry.- Carefully monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint.

Experimental Protocols

Protocol 1: Mild Deprotection using Aqueous Phosphoric Acid

This method is effective for deprotecting N-Boc groups while preserving acid-sensitive esters.

Materials:

  • N-Boc protected substrate

  • Aqueous phosphoric acid (85%)

  • Appropriate organic solvent (e.g., THF, 2-MeTHF)

  • Saturated sodium bicarbonate solution

  • Organic extraction solvent (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the N-Boc protected substrate in the chosen organic solvent.

  • Add aqueous phosphoric acid to the solution. The concentration and equivalents will depend on the substrate and may require optimization.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary.

Protocol 2: Deprotection using Oxalyl Chloride in Methanol

This is a mild, non-traditional acidic method suitable for substrates with sensitive functional groups.[11]

Materials:

  • N-Boc protected substrate

  • Anhydrous methanol

  • Oxalyl chloride

  • Inert atmosphere (e.g., nitrogen or argon)

  • Saturated sodium bicarbonate solution

  • Organic extraction solvent (e.g., dichloromethane)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the N-Boc protected substrate in anhydrous methanol under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add oxalyl chloride (typically 3-5 equivalents) to the stirred solution.[11]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[11]

  • Once the reaction is complete, carefully quench with saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as required.

Data Presentation

Table 1: Comparison of Mild N-Boc Deprotection Conditions

Reagent SystemSolventTypical TemperatureTypical TimeNotes
20-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to Room Temp.0.5 - 2 hoursStandard but harsh; may cleave other acid-labile groups.[8]
4 M Hydrochloric Acid (HCl)1,4-DioxaneRoom Temp.0.5 - 4 hoursStrong acid conditions; good for stubborn deprotections.[8]
Formic Acid (88-98%)Neat or in DCMRoom Temp.1 - 16 hoursMilder than TFA or HCl; longer reaction times may be needed.[8]
p-Toluenesulfonic Acid (pTSA)DCM or AcetonitrileRoom Temp.10 min - 2 hoursCan be used in catalytic or stoichiometric amounts.[8]
Aqueous Phosphoric AcidTHFRoom Temp.High yielding, convenient workup.Selective for Boc over Cbz, benzyl/methyl esters, and TBDMS ethers.
Oxalyl Chloride/MethanolMethanolRoom Temp.1 - 4 hoursMild conditions with good functional group tolerance.[11]
Thermal DeprotectionVarious (e.g., NMP, Toluene)High Temp. (e.g., 150-230°C)Minutes to hoursNon-acidic; can be highly selective in continuous flow systems.[9]

Visualizations

Deprotection_Decision_Tree start Start: Need to deprotect N-Boc acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive standard_conditions Use standard conditions (e.g., TFA/DCM) acid_sensitive->standard_conditions No mild_acid Try mild acidic conditions (e.g., aq. H3PO4, Formic Acid) acid_sensitive->mild_acid Yes success Deprotection Successful standard_conditions->success mild_acid->success failure Cleavage of other groups/ Incomplete reaction mild_acid->failure If fails non_acidic Consider non-acidic methods (e.g., Thermal, Oxalyl Chloride/MeOH) non_acidic->success lewis_acid Consider Lewis acids (e.g., ZnBr2) lewis_acid->success failure->non_acidic failure->lewis_acid

Caption: A decision tree for selecting an N-Boc deprotection strategy.

Orthogonal_Protecting_Groups Boc Boc (Acid Labile) Fmoc Fmoc (Base Labile) Boc->Fmoc Orthogonal Cbz Cbz (Hydrogenolysis) Boc->Cbz Orthogonal Alloc Alloc (Pd(0) Catalysis) Boc->Alloc Orthogonal TBDMS TBDMS (Fluoride Source) Boc->TBDMS Orthogonal

Caption: Orthogonal relationship of Boc with other common protecting groups.

Troubleshooting_Workflow start Problem Observed incomplete Incomplete Deprotection start->incomplete side_reaction Side Reaction (e.g., cleavage of other groups) start->side_reaction increase_strength Increase Acid Strength/ Reaction Time incomplete->increase_strength change_method Switch to Milder/ Non-Acidic Method side_reaction->change_method add_scavenger Add Scavenger (if t-butylation) side_reaction->add_scavenger monitor Monitor Reaction Closely (TLC/LC-MS) increase_strength->monitor change_method->monitor add_scavenger->monitor end Problem Resolved monitor->end

Caption: A general workflow for troubleshooting N-Boc deprotection issues.

References

Technical Support Center: Catalyst Selection for Stereoselective Reduction of N-Boc-β-Amino Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the stereoselective reduction of N-Boc-β-amino ketones?

A1: The two primary strategies are diastereoselective and enantioselective reduction. Diastereoselective reduction is employed when the β-amino ketone already contains a stereocenter, and the goal is to create a second stereocenter with a specific relative configuration (syn or anti). Enantioselective reduction is used for prochiral β-amino ketones to create a chiral alcohol with a specific absolute configuration (R or S).

Q2: How does the N-Boc protecting group influence the stereochemical outcome of the reduction?

A2: The N-Boc group plays a crucial role in the stereochemical outcome. In many cases, the carbonyl of the Boc group can act as a chelating agent with a metal catalyst, leading to a rigid cyclic intermediate that directs the hydride attack from a specific face. This is often referred to as chelation control. The bulky nature of the tert-butyl group can also influence the approach of the reducing agent through steric hindrance.

Q3: What is the difference between chelation-controlled and non-chelation-controlled reduction in this context?

A3: Chelation-controlled reduction typically involves a Lewis acidic metal center that coordinates to both the ketone's carbonyl oxygen and the oxygen of the N-Boc group, forming a cyclic intermediate. This rigid structure dictates the trajectory of the hydride delivery, often leading to the syn diastereomer. Non-chelation-controlled reduction, often favored with less coordinating metals or in the presence of strongly coordinating solvents, proceeds through an open-chain transition state, where steric factors (Felkin-Anh model) dominate, typically favoring the anti diastereomer.

Q4: Can I use sodium borohydride (NaBH₄) for stereoselective reduction of N-Boc-β-amino ketones?

A4: While sodium borohydride is a common reducing agent, it often provides low stereoselectivity on its own for this class of substrates. However, its selectivity can be significantly enhanced by using it in conjunction with a Lewis acid, such as cerium(III) chloride (Luche reduction), which can promote chelation and improve diastereoselectivity.

Q5: How do I choose between a stoichiometric reducing agent and a catalytic system?

A5: Stoichiometric reagents, like chiral boranes, can offer high enantioselectivity but require at least one equivalent of the chiral reagent, which can be expensive.[1][2] Catalytic systems, such as asymmetric hydrogenation with ruthenium or iridium catalysts, are often more economical and environmentally friendly as they use a small amount of a chiral catalyst to generate a large amount of chiral product.[2] The choice depends on factors like the scale of the reaction, cost, and the specific substrate.

Troubleshooting Guide

This section addresses common issues encountered during the stereoselective reduction of N-Boc-β-amino ketones.

Issue 1: Low Stereoselectivity (Diastereomeric or Enantiomeric Excess)

  • Question: My reduction resulted in a nearly 1:1 mixture of diastereomers/enantiomers. What could be the cause and how can I improve the selectivity?

  • Answer:

    • Potential Cause 1: Inappropriate Catalyst or Reducing Agent. The chosen catalyst or reagent may not be suitable for your specific substrate.

      • Solution: Consult the data tables below to select a catalyst system with proven high selectivity for similar substrates. For diastereoselective reductions, consider if you need to favor chelation (syn product) or non-chelation (anti product) and choose your reagents accordingly. For enantioselective reductions, the choice of the chiral ligand is critical.

    • Potential Cause 2: Reaction Temperature. Temperature plays a critical role in stereoselectivity.[3] Higher temperatures can lead to lower selectivity due to increased conformational flexibility of the transition state.

      • Solution: Perform the reaction at a lower temperature. For many stereoselective reductions, temperatures between -40 °C and -78 °C are optimal.

    • Potential Cause 3: Presence of Water. Moisture can react with both the reducing agent and the catalyst, leading to non-selective background reactions and decreased enantiomeric excess.[3]

      • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Potential Cause 4: Catalyst Deactivation. The chiral catalyst may deactivate over the course of the reaction, leading to a decrease in enantioselectivity over time.[4]

      • Solution: Investigate the stability of your catalyst under the reaction conditions. It may be necessary to use a higher catalyst loading or add the catalyst in portions. Also, ensure the substrate and solvent are free of impurities that could poison the catalyst.

Issue 2: Incomplete or Slow Reaction

  • Question: The reaction is not proceeding to completion, or is very sluggish, even after an extended period. What should I do?

  • Answer:

    • Potential Cause 1: Insufficient Reducing Agent. The hydride source may have been consumed by side reactions or is not reactive enough.

      • Solution: Increase the equivalents of the reducing agent. If using a borane source like BH₃·THF, ensure it is fresh and properly titrated.

    • Potential Cause 2: Low Reaction Temperature. While low temperatures are good for selectivity, they can also significantly slow down the reaction rate.

      • Solution: Find an optimal balance between reaction rate and stereoselectivity by gradually increasing the temperature. Monitor the reaction at different temperatures to determine the best compromise.

    • Potential Cause 3: Catalyst Inhibition or Deactivation. The catalyst may be inhibited by the product or deactivated by impurities.[4]

      • Solution: As mentioned above, ensure the purity of all reagents. In some cases, using a higher catalyst loading or a more robust catalyst may be necessary.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble separating the desired amino alcohol product from the reaction mixture and byproducts. What are some common purification strategies?

  • Answer:

    • Challenge 1: Separating Diastereomers. The polarity of syn and anti diastereomers can be very similar, making chromatographic separation difficult.

      • Solution: Column chromatography on silica gel is the most common method.[5] You may need to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find optimal separation conditions. In some cases, derivatization of the alcohol or amine can alter the polarity and improve separation.

    • Challenge 2: Removing Boron-containing Byproducts. Reactions using borane reagents can leave behind boron salts that can complicate work-up and purification.

      • Solution: An acidic work-up followed by extraction is typically used to remove boron byproducts. In some cases, a wash with a solution of hydrogen peroxide under basic conditions can help to oxidize and remove residual boron species.

    • Challenge 3: Product is Water-Soluble. The resulting amino alcohol may have some water solubility, leading to loss of product during aqueous work-up.

      • Solution: Minimize the volume of water used during extraction. Use brine to wash the organic layer, which can help to reduce the solubility of the product in the aqueous phase. Back-extraction of the aqueous layers with a more polar organic solvent may also help to recover the product.

Data Presentation: Catalyst Performance

The following tables summarize the performance of various catalytic systems in the stereoselective reduction of N-Boc-β-amino ketones.

Table 1: Diastereoselective Reduction of N-Boc-β-Amino Ketones

Substrate (R¹, R²)Reducing AgentSolventTemp (°C)Diastereomeric Ratio (syn:anti)Yield (%)Reference
N-Boc-3-amino-1-phenyl-4-methylpentan-1-oneSmI₂-MeOHTHF089:1196[1]
N-Boc-3-amino-1-cyclohexyl-ethan-1-oneSmI₂-MeOHTHF090:1086[1]
N-Boc-β-keto amideNaBH₄ / MnBr₂--Single diastereomer-[6]
N-Boc-β-keto esterNBu₄BH₄--Single diastereomerGood[6]

Table 2: Enantioselective Reduction of N-Boc-β-Amino Ketones

SubstrateCatalyst SystemSolventTemp (°C)ee (%)Yield (%)Reference
N-Boc-3-amino-1-phenylpropan-1-one[Ir(COD)Cl]₂ / (R,S,R)-L6Toluene25-309895[7]
N-Boc-3-amino-1-(p-tolyl)propan-1-one[Ir(COD)Cl]₂ / (R,S,R)-L6Toluene25-309796[7]
N-Boc-3-amino-1-(4-methoxyphenyl)propan-1-one[Ir(COD)Cl]₂ / (R,S,R)-L6Toluene25-309794[7]
Acetophenone (for comparison)(R)-2-methyl-CBS-oxazaborolidine / CatecholboraneToluene-78>95-[4]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of an N-Boc-β-Amino Ketone using an Iridium Catalyst [7]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (0.05 mol%) and the chiral ligand (e.g., (R,S,R)-L6, 0.105 mol%) to a Schlenk flask.

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add the N-Boc-β-amino ketone substrate (0.4 mmol) and sodium tert-butoxide (5 mol%).

  • Hydrogenation: Seal the flask, and purge with hydrogen gas three times. Pressurize the flask with hydrogen gas (the pressure may need to be optimized for the specific substrate) and stir the reaction mixture vigorously at room temperature (25-30 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired chiral N-Boc-β-amino alcohol.

Protocol 2: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Ketone [3][4][5]

  • Reaction Setup: To a stirred solution of the (S)-Me-CBS-oxazaborolidine catalyst (e.g., 10 mol%) in anhydrous THF, add BH₃·THF (1.0 M in THF, e.g., 1.5 equivalents) dropwise at 0 °C.

  • Stir the mixture for 15 minutes at 0 °C.

  • Cool the mixture to -78 °C and add a solution of the N-Boc-β-amino ketone substrate (1.0 equivalent, azeotropically dried with toluene) in anhydrous THF dropwise.

  • Stir the resulting mixture for 1 hour at -78 °C.

  • If necessary, an additional amount of BH₃·THF can be added dropwise over 1 hour at -78 °C.

  • Allow the mixture to gradually warm to -40 °C over 30 minutes and continue stirring for another 30 minutes.

  • Work-up: Quench the reaction by the slow addition of methanol, followed by 1N HCl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere catalyst Prepare Catalyst Solution start->catalyst substrate Prepare Substrate Solution start->substrate cool Cool to Reaction Temperature catalyst->cool substrate->cool add Add Reagents cool->add react Stir and Monitor add->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify end Characterize Pure Product purify->end

Caption: A generalized experimental workflow for the stereoselective reduction of N-Boc-β-amino ketones.

troubleshooting_stereoselectivity start Low Stereoselectivity Observed q1 Is the reaction temperature optimized? start->q1 s1 Lower the reaction temperature (e.g., to -78 °C) q1->s1 No q2 Are anhydrous conditions being used? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Thoroughly dry glassware and use anhydrous solvents under inert gas q2->s2 No q3 Is the catalyst/reagent choice appropriate? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Consult literature for a more selective catalyst system for the substrate q3->s3 No q4 Is catalyst deactivation suspected? q3->q4 Yes a3_yes Yes a3_no No end_node Improved Stereoselectivity s3->end_node s4 Increase catalyst loading or use a more robust catalyst. Check for impurities. q4->s4 Yes q4->end_node No a4_yes Yes a4_no No, problem persists s4->end_node

Caption: A troubleshooting guide for addressing low stereoselectivity in the reduction of N-Boc-β-amino ketones.

References

Validation & Comparative

Chiral Purity at its Peak: A Comparative Guide to the HPLC Analysis of (R)-N-Boc-3-amino-3-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like (R)-N-Boc-3-amino-3-phenylpropan-1-ol is a critical step in the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the chiral analysis of this compound, offering detailed experimental protocols and a look at alternative technologies to empower informed methodological choices.

The separation of enantiomers is a crucial aspect of pharmaceutical development, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC stands as the gold standard for determining enantiomeric excess (e.e.) due to its accuracy, precision, and robustness. This document delves into two primary classes of chiral stationary phases (CSPs) for this purpose: polysaccharide-based and macrocyclic glycopeptide-based columns.

Comparative Analysis of Chiral HPLC Methods

The selection of an appropriate chiral stationary phase is paramount for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, and macrocyclic glycopeptide-based CSPs, like those utilizing vancomycin or teicoplanin, are two of the most effective and widely used column chemistries for the resolution of a broad range of chiral molecules, including N-Boc protected amino alcohols.

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Macrocyclic Glycopeptide-Based CSPAlternative: Chiral Supercritical Fluid Chromatography (SFC)
Chiral Stationary Phase e.g., CHIRALPAK® IA, IC, IDe.g., Astec® CHIROBIOTIC® T, Re.g., CHIRALPAK® IC
Typical Mobile Phase n-Hexane / 2-PropanolMethanol / Acetonitrile / Water with bufferSupercritical CO₂ / Co-solvent (e.g., Methanol)
Mode Normal PhaseReversed-Phase or Polar OrganicSupercritical Fluid
Key Interactions Hydrogen bonding, π-π interactions, steric hindranceIonic interactions, hydrogen bonding, inclusion complexingSimilar to normal phase HPLC
Advantages High success rate, excellent resolution for a wide range of compounds.Broad selectivity, high efficiency, suitable for LC-MS.[1]Significantly faster analysis, reduced organic solvent consumption, lower backpressure.[2]
Considerations Coated phases may have solvent limitations.May require specific pH control for optimal separation.Requires specialized instrumentation.

Experimental Protocols

Below are detailed experimental protocols for the chiral HPLC analysis of this compound using representative methods. These protocols serve as a starting point and may require optimization for specific applications.

Method 1: Polysaccharide-Based Chiral Stationary Phase (Normal Phase)

This method is adapted from established procedures for the separation of N-protected amino alcohols.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)) (5 µm, 4.6 x 250 mm).

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic acid (TFA) (80:20:0.1, v/v/v). The ratio of hexane to IPA can be adjusted to optimize resolution and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Macrocyclic Glycopeptide-Based Chiral Stationary Phase (Reversed-Phase)

This method is based on general guidelines for the separation of N-Boc protected amino compounds on CHIROBIOTIC® columns.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T (teicoplanin aglycone) (5 µm, 4.6 x 250 mm).

  • Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.03:0.02, v/v/v/v). The mobile phase composition can be varied to fine-tune the separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Alternative Analytical Technologies

While chiral HPLC is a powerful technique, other methods can offer advantages in specific contexts.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a green and efficient alternative to HPLC for chiral separations.[2] By using supercritical CO₂ as the primary mobile phase, SFC significantly reduces organic solvent consumption and analysis time.[2] Polysaccharide-based CSPs are highly effective in SFC for the separation of N-Boc protected compounds.

  • Instrumentation: SFC system with a UV detector and back-pressure regulator.

  • Chiral Stationary Phase: CHIRALPAK® IC (5 µm, 4.6 x 250 mm).

  • Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

Chiral Gas Chromatography (GC)

Chiral GC can be a highly sensitive method for enantiomeric analysis; however, it typically requires derivatization of polar analytes like N-Boc-3-amino-3-phenylpropan-1-ol to increase their volatility.[3] This additional sample preparation step can introduce complexity and potential for error.

Logical Workflow for Chiral Method Development

The process of selecting and optimizing a chiral separation method follows a logical progression, from initial screening to final validation.

Chiral_Method_Development_Workflow start Define Analytical Goal (e.g., Enantiomeric Purity) screening Column & Mobile Phase Screening (Polysaccharide vs. Macrocyclic) start->screening Initial Assessment sfc_alt Consider SFC for Speed & Green Chemistry screening->sfc_alt Alternative Path optimization Method Optimization (Mobile Phase Ratio, Temperature, Flow Rate) screening->optimization Promising Conditions Identified sfc_alt->optimization Promising Conditions Identified validation Method Validation (ICH Guidelines) optimization->validation Optimized Method routine_analysis Routine Analysis validation->routine_analysis Validated Method

References

A Comparative Guide to the Determination of Enantiomeric Purity of (R)-Boc-phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of chiral building blocks such as (R)-Boc-phenylalaninol is of paramount importance in the synthesis of pharmaceutical compounds. The enantiomeric purity of these intermediates directly influences the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an objective comparison of two prevalent analytical techniques for determining the enantiomeric purity of (R)-Boc-phenylalaninol: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methodologies

Chiral HPLC and NMR spectroscopy are powerful techniques for quantifying the enantiomeric excess (e.e.) of chiral molecules. Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP), leading to distinct retention times. NMR spectroscopy, with the aid of a chiral auxiliary, induces a diastereomeric environment, resulting in distinguishable chemical shifts for the enantiomers.

A summary of the key performance characteristics of these methods for the analysis of (R)-Boc-phenylalaninol is presented below:

FeatureChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Use of a chiral derivatizing agent (CDA) to form diastereomers with distinct chemical shifts.
Sample Preparation Dissolution in a suitable mobile phase.Derivatization reaction with a chiral agent (e.g., Mosher's acid chloride) followed by dissolution in a deuterated solvent.
Key Performance High resolution and sensitivity, widely applicable.Non-destructive (for the analyte), provides structural information, but generally less sensitive than chromatographic methods.
Instrumentation HPLC system with a UV detector and a chiral column.NMR spectrometer.
Data Output Chromatogram with separated peaks for each enantiomer.NMR spectrum with distinct signals for each diastereomer.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This method utilizes a polysaccharide-based chiral stationary phase, which is effective for the separation of a wide range of chiral compounds, including N-protected amino alcohols.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Prepare a stock solution of the (R)-Boc-phenylalaninol sample in the mobile phase at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent

This protocol employs (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) as a chiral derivatizing agent to form diastereomeric esters with (R)- and (S)-Boc-phenylalaninol. The resulting diastereomers exhibit distinct signals in the ¹H NMR spectrum, allowing for the determination of the enantiomeric ratio.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

Materials:

  • (R)-Boc-phenylalaninol sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride

  • Pyridine (anhydrous)

  • Deuterated chloroform (CDCl₃)

Procedure:

  • To a solution of (R)-Boc-phenylalaninol (1 equivalent) in anhydrous pyridine, add (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (1.2 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with the addition of water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the resulting crude diastereomeric ester in CDCl₃ for NMR analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the enantiomeric analysis of Boc-phenylalaninol using the described methods.

Analytical MethodEnantiomer/DiastereomerRetention Time (min) / Chemical Shift (ppm)Resolution (Rs) / Chemical Shift Difference (Δδ, ppm)
Chiral HPLC (R)-Boc-phenylalaninol~8.5> 2.0
(S)-Boc-phenylalaninol~10.2
¹H NMR (400 MHz) Diastereomer from (R)-Boc-phenylalaninolOCH₃: ~3.54OCH₃: ~0.05
Diastereomer from (S)-Boc-phenylalaninolOCH₃: ~3.59

Workflow for Enantiomeric Purity Determination

G Workflow for Enantiomeric Purity Determination cluster_sample Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_nmr NMR Spectroscopy Analysis cluster_data Data Processing and Calculation Sample (R)-Boc-phenylalaninol Sample HPLC_Prep Dissolve in Mobile Phase Sample->HPLC_Prep NMR_Deriv Derivatize with Mosher's Acid Chloride Sample->NMR_Deriv HPLC_Analysis Inject onto Chiral Column HPLC_Prep->HPLC_Analysis HPLC_Data Obtain Chromatogram HPLC_Analysis->HPLC_Data Integration Integrate Peak Areas / Signal Intensities HPLC_Data->Integration NMR_Prep Dissolve in CDCl3 NMR_Deriv->NMR_Prep NMR_Analysis Acquire 1H NMR Spectrum NMR_Prep->NMR_Analysis NMR_Data Obtain Spectrum NMR_Analysis->NMR_Data NMR_Data->Integration Calculation Calculate Enantiomeric Ratio / Excess Integration->Calculation Result Report Enantiomeric Purity Calculation->Result

Caption: General workflow for determining the enantiomeric purity of (R)-Boc-phenylalaninol.

(R)-N-Boc-3-amino-3-phenylpropan-1-ol: A Comparative Guide for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chiral synthon is a critical decision that significantly impacts the efficiency, stereoselectivity, and overall success of an asymmetric synthesis. This guide provides an objective comparison of (R)-N-Boc-3-amino-3-phenylpropan-1-ol with other notable chiral synthons, supported by experimental data, to aid in the rational selection of building blocks for the synthesis of enantiomerically pure compounds.

This compound is a valuable chiral building block widely employed in the synthesis of various biologically active molecules, particularly β-amino acids and their derivatives. Its rigid phenyl group and the presence of both a protected amine and a primary alcohol offer multiple points for synthetic manipulation and effective stereocontrol.

Performance in Asymmetric Synthesis: A Comparative Overview

The efficacy of a chiral synthon is primarily determined by its ability to induce high stereoselectivity (enantiomeric or diastereomeric excess) and provide good chemical yields in a given transformation. While direct, side-by-side comparative studies for every application are not always available in the literature, we can extrapolate performance from similar reactions and established principles of asymmetric synthesis.

One of the key applications of chiral 1,3-amino alcohols is in the synthesis of β-lactams, which are important precursors to β-amino acids. The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for constructing the β-lactam ring. The stereochemical outcome of this reaction can be controlled by a chiral auxiliary attached to either the ketene or the imine.

Table 1: Comparison of Chiral Synthons in the Context of Asymmetric Synthesis

Chiral Synthon/AuxiliaryKey Structural FeaturesTypical Applications in Asymmetric SynthesisReported Performance (Diastereomeric/Enantiomeric Excess)
This compound Chiral 1,3-amino alcohol with a phenyl group at the stereocenter.Precursor for chiral imines in cycloaddition reactions; Synthesis of β-amino acids and γ-amino alcohols.High diastereoselectivity is expected due to the sterically demanding phenyl group, which can effectively shield one face of the imine.
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) Rigid heterocyclic system derived from an amino acid.Asymmetric alkylations, aldol reactions, and Diels-Alder reactions.Excellent diastereoselectivity, often >95% d.e.[1][2]
(1R,2S)-(-)-Pseudoephedrine Chiral amino alcohol derived from a natural product.Asymmetric alkylation of amides.High diastereoselectivity, often >95% d.e.[1]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon published research. Below is a representative protocol for the synthesis of a β-lactam using a chiral imine, which could be adapted for an imine derived from (R)-3-amino-3-phenylpropan-1-ol (the deprotected form of the title compound).

General Experimental Protocol: Diastereoselective Synthesis of a β-Lactam via Staudinger Reaction

This protocol is a generalized procedure for the [2+2] cycloaddition between a ketene and a chiral imine.

Step 1: Formation of the Chiral Imine

  • To a solution of the chiral amine (e.g., (R)-3-amino-3-phenylpropan-1-ol, 1.0 equiv.) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add the desired aldehyde (1.05 equiv.).

  • Add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and stir the mixture at room temperature for 2-4 hours, or until imine formation is complete as monitored by TLC or NMR.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude chiral imine, which is often used in the next step without further purification.

Step 2: Staudinger [2+2] Cycloaddition

  • Dissolve the chiral imine (1.0 equiv.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere and cool the solution to -78 °C.

  • In a separate flask, prepare the ketene by adding a triethylamine (1.5 equiv.) to a solution of an acid chloride (e.g., acetyl chloride, 1.2 equiv.) in the same anhydrous solvent at 0 °C and stirring for 15-30 minutes.

  • Slowly add the ketene solution to the cold solution of the chiral imine via cannula.

  • Stir the reaction mixture at -78 °C for 2-4 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-lactam.

  • Determine the diastereomeric ratio of the product using ¹H NMR spectroscopy or chiral HPLC analysis.

Visualization of Synthetic Strategy

The following diagrams illustrate the logical flow of selecting and utilizing a chiral synthon in asymmetric synthesis.

G cluster_0 Decision Flow for Chiral Synthon Selection Define Target Molecule Define Target Molecule Identify Key Chiral Center(s) Identify Key Chiral Center(s) Define Target Molecule->Identify Key Chiral Center(s) Retrosynthetic Analysis Retrosynthetic Analysis Identify Key Chiral Center(s)->Retrosynthetic Analysis Evaluate Potential Chiral Synthons Evaluate Potential Chiral Synthons Retrosynthetic Analysis->Evaluate Potential Chiral Synthons Literature Search for Precedent Literature Search for Precedent Evaluate Potential Chiral Synthons->Literature Search for Precedent Select Optimal Synthon Select Optimal Synthon Literature Search for Precedent->Select Optimal Synthon

Caption: A flowchart illustrating the decision-making process for selecting a suitable chiral synthon in asymmetric synthesis.

G cluster_1 General Workflow for Chiral Auxiliary-Mediated Synthesis Start Start Couple Substrate to Chiral Auxiliary Couple Substrate to Chiral Auxiliary Start->Couple Substrate to Chiral Auxiliary Diastereoselective Reaction Diastereoselective Reaction Couple Substrate to Chiral Auxiliary->Diastereoselective Reaction Separate Diastereomers Separate Diastereomers Diastereoselective Reaction->Separate Diastereomers Cleave Auxiliary Cleave Auxiliary Separate Diastereomers->Cleave Auxiliary Final Product Final Product Cleave Auxiliary->Final Product

Caption: A generalized workflow for an asymmetric synthesis employing a recoverable chiral auxiliary.

Conclusion

This compound stands as a highly useful and versatile chiral synthon. Its structural features, particularly the bulky phenyl group at the stereocenter, make it a promising candidate for inducing high levels of stereocontrol in various asymmetric transformations. While direct quantitative comparisons with other established chiral auxiliaries for every reaction type are not always documented, the principles of steric hindrance and conformational rigidity suggest its potential for excellent performance. The choice of the optimal chiral synthon will ultimately depend on the specific target molecule, the desired stereochemical outcome, and the reaction conditions. This guide serves as a starting point for researchers to make informed decisions in the design and execution of their asymmetric syntheses.

References

A Comparative Guide to Alternative Chiral Building Blocks for β-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure β-amino acids is a cornerstone of modern drug discovery and development. These valuable building blocks are integral components of a wide array of pharmaceuticals, including antiviral agents, antibiotics, and enzyme inhibitors. While classical synthetic routes exist, the demand for more efficient, selective, and sustainable methods has driven the exploration of alternative chiral building blocks. This guide provides an objective comparison of three prominent alternatives: the use of chiral auxiliaries, organocatalysis, and biocatalysis, supported by experimental data and detailed protocols.

Chiral Auxiliaries: The Guiding Hand of Stereoselectivity

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary is cleaved and can often be recovered. Two of the most successful and widely used chiral auxiliaries in β-amino acid synthesis are pseudoephedrine and Evans' oxazolidinones.

Pseudoephedrine-Based Methods

(1R,2R)-(+)- or (1S,2S)-(-)-Pseudoephedrine, an inexpensive and readily available chiral amino alcohol, serves as an efficient chiral auxiliary for the asymmetric alkylation of β-alanine derivatives. The auxiliary is first attached to the β-amino acid scaffold to form a chiral amide. Deprotonation of the α-carbon followed by reaction with an electrophile proceeds with high diastereoselectivity, dictated by the stereochemistry of the pseudoephedrine auxiliary.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (dr)[1]
1Benzyl bromideα-Benzyl-β-amino acid derivative85>99:1
2Iodomethaneα-Methyl-β-amino acid derivative81>99:1
3Allyl bromideα-Allyl-β-amino acid derivative77>99:1
4Propyl iodideα-Propyl-β-amino acid derivative83>99:1
  • Amide Formation: To a solution of Boc-β-alanine (1.0 eq) and triethylamine (1.05 eq) in dichloromethane at 0 °C, pivaloyl chloride (1.0 eq) is added. After 1 hour, additional triethylamine (1.3 eq) and (1R,2R)-(+)-pseudoephedrine (1.0 eq) are added. The reaction is stirred for 14 hours at room temperature. The solvent is removed in vacuo, and the crude product is purified by crystallization.

  • Alkylation: To a solution of the pseudoephedrine-β-alanine amide (1.0 eq) and anhydrous lithium chloride (4.0 eq) in THF, lithium bis(trimethylsilyl)amide (3.2 eq) is added at -5 to 0 °C. After 1 hour, the alkyl halide (1.5 eq) is added, and the reaction is stirred for 4-6 hours.

  • Auxiliary Cleavage: The resulting α-substituted amide can be hydrolyzed under acidic or basic conditions to yield the enantiomerically enriched α-substituted β-amino acid and recover the pseudoephedrine auxiliary.

Evans' Oxazolidinone Auxiliaries

The chiral oxazolidinones developed by David A. Evans are powerful tools for stereoselective synthesis. In the context of β-amino acid synthesis, an N-acylated Evans auxiliary can undergo highly diastereoselective aldol reactions with aldehydes to furnish β-hydroxy-α-amino acid precursors. The stereochemical outcome is reliably predicted by the Zimmerman-Traxler model of the transition state.

EntryAldehydeProductYield (%)Diastereomeric Ratio (dr)
1Isobutyraldehydesyn-Aldol adduct85>99:1
2Benzaldehydesyn-Aldol adduct9298:2
3Propionaldehydesyn-Aldol adduct8897:3
  • N-Acylation: The desired carboxylic acid is converted to its acid chloride and reacted with the lithium salt of the Evans' oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form the N-acyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone is treated with a boron triflate (e.g., Bu₂BOTf) and a tertiary amine base (e.g., diisopropylethylamine) to generate the corresponding Z-enolate.

  • Aldol Reaction: The aldehyde is added to the pre-formed boron enolate at low temperature (e.g., -78 °C). The reaction is quenched, and the product is purified by chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by various methods, such as hydrolysis with lithium hydroxide, to provide the chiral β-hydroxy acid.

Organocatalysis: Small Molecules, Big Impact

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For β-amino acid synthesis, chiral thiourea derivatives, particularly those developed by Jacobsen and co-workers, have emerged as highly effective catalysts for aza-Michael and aza-Henry reactions. These catalysts operate through hydrogen bonding interactions, activating the electrophile and positioning the nucleophile for a stereoselective attack.

Thiourea-Catalyzed Aza-Michael Addition

The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound (aza-Michael reaction) is a direct route to β-amino acid derivatives. Chiral thiourea catalysts can effectively control the stereochemistry of this addition.

Entryα,β-Unsaturated EsterNucleophileCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1Methyl crotonateBenzylamine109592
2Ethyl cinnamateAniline108895
3tert-Butyl acrylatePhthalimide59297
  • To a solution of the α,β-unsaturated ester (1.0 eq) and the chiral thiourea catalyst (e.g., Jacobsen's catalyst, 0.1 eq) in a suitable solvent (e.g., toluene or dichloromethane) at room temperature, the nitrogen nucleophile (1.2 eq) is added.

  • The reaction is stirred for 24-48 hours, monitoring by TLC.

  • The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched β-amino ester.

Biocatalysis: Nature's Approach to Chirality

Biocatalysis leverages the exquisite selectivity of enzymes to perform asymmetric transformations. Transaminases (TAs), also known as aminotransferases, are particularly well-suited for the synthesis of chiral amines and amino acids, including β-amino acids. These enzymes can be employed in two main strategies: kinetic resolution of a racemic mixture or asymmetric synthesis from a prochiral ketone.

Transaminase-Catalyzed Synthesis

Transaminases catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. By using a prochiral β-keto ester as the substrate, a chiral β-amino acid can be synthesized with high enantioselectivity.

Entryβ-Keto Ester SubstrateAmino DonorEnzymeYield (%)Enantiomeric Excess (ee, %)[2]
1Ethyl benzoylacetateIsopropylamine(R)-selective TA>99>99
2Ethyl 3-oxopentanoateL-Alanine(S)-selective TA9598
3Ethyl 3-oxo-3-phenylpropanoateD-Alanine(R)-selective TA98>99
  • A reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5) is prepared containing the β-keto ester substrate (e.g., 10 mM), an amino donor (e.g., 20 mM racemic 3-aminobutyric acid), and pyridoxal 5'-phosphate (PLP) cofactor (100 µM).

  • If the substrate is an ester, a lipase (e.g., from Candida rugosa) can be added for in situ hydrolysis.

  • The transaminase enzyme is added to initiate the reaction.

  • The reaction mixture is incubated at a controlled temperature (e.g., 37 °C) for 24 hours.

  • The product is isolated and purified, often by ion-exchange chromatography or crystallization.

Comparison Summary

ApproachChiral SourceKey AdvantagesKey LimitationsTypical Stereoselectivity
Chiral Auxiliaries Stoichiometric chiral moleculeHigh diastereoselectivity, reliable and predictable outcomes, well-established methods.Stoichiometric use of the chiral source, requires additional steps for attachment and removal of the auxiliary.High (often >95% dr)
Organocatalysis Sub-stoichiometric chiral catalystCatalytic use of the chiral source, mild reaction conditions, operational simplicity.Catalyst loading can sometimes be high, optimization of reaction conditions may be required for new substrates.High (often >90% ee)
Biocatalysis Enzyme (catalytic)Exceptional enantioselectivity, mild and environmentally friendly reaction conditions (aqueous media), can be used for both kinetic resolution and asymmetric synthesis.Substrate scope can be limited by the enzyme's specificity, enzyme stability and availability can be a concern.Excellent (often >99% ee)

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key transformations.

Chiral_Auxiliary_Alkylation Prochiral β-Alanine Prochiral β-Alanine Chiral Amide Chiral Amide Prochiral β-Alanine->Chiral Amide + Chiral Auxiliary (Pseudoephedrine) Enolate Enolate Chiral Amide->Enolate Base α-Substituted Amide α-Substituted Amide Enolate->α-Substituted Amide + R-X Chiral β-Amino Acid Chiral β-Amino Acid α-Substituted Amide->Chiral β-Amino Acid Cleavage Recovered Auxiliary Recovered Auxiliary α-Substituted Amide->Recovered Auxiliary Cleavage

Caption: Asymmetric alkylation using a pseudoephedrine chiral auxiliary.

Organocatalytic_Aza_Michael cluster_reactants Reactants α,β-Unsaturated Ester α,β-Unsaturated Ester Activated Complex Activated Complex α,β-Unsaturated Ester->Activated Complex H-Bonding Nitrogen Nucleophile Nitrogen Nucleophile Nitrogen Nucleophile->Activated Complex Chiral Thiourea Catalyst Chiral Thiourea Catalyst Chiral Thiourea Catalyst->Activated Complex Chiral β-Amino Ester Chiral β-Amino Ester Activated Complex->Chiral β-Amino Ester

Caption: Organocatalytic aza-Michael addition with a chiral thiourea.

Biocatalytic_Asymmetric_Synthesis cluster_reaction Enzymatic Reaction Prochiral β-Keto Ester Prochiral β-Keto Ester Chiral β-Amino Acid Chiral β-Amino Acid Prochiral β-Keto Ester->Chiral β-Amino Acid Amino Donor Amino Donor Keto Acid Byproduct Keto Acid Byproduct Amino Donor->Keto Acid Byproduct Transaminase (TA) Transaminase (TA) Transaminase (TA)->Chiral β-Amino Acid PLP Cofactor PLP Cofactor PLP Cofactor->Transaminase (TA)

Caption: Biocatalytic asymmetric synthesis using a transaminase.

Conclusion

The choice of a chiral building block strategy for β-amino acid synthesis depends on several factors, including the specific target molecule, desired scale of synthesis, and available resources. Chiral auxiliaries offer a robust and predictable method with high diastereoselectivity, making them suitable for complex targets where reliability is paramount. Organocatalysis provides a more atom-economical approach with high enantioselectivity under mild conditions. Biocatalysis represents the greenest alternative, often affording unparalleled enantioselectivity in aqueous media, and is particularly attractive for industrial-scale synthesis where sustainability is a key driver. By understanding the strengths and limitations of each approach, researchers can select the most appropriate method to accelerate their drug discovery and development programs.

References

Validating Synthetic Routes: A Comparative Guide to Spectroscopic Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a synthetic route is paramount to ensure the identity, purity, and consistency of a target molecule. This guide provides a comprehensive framework for validating a chemical synthesis by comparing the spectroscopic data of the synthesized product with a known reference standard.

Spectroscopic techniques are indispensable tools in this validation process, offering a detailed fingerprint of a molecule's structure and composition.[1][2][3] This guide will focus on the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for this purpose.[1][3] By systematically comparing the data obtained from the synthesized compound with that of a well-characterized standard, researchers can confidently confirm the success of a synthetic route.

Comparative Spectroscopic Data Analysis

A direct comparison of the key spectroscopic data points between the synthesized product and a reference standard is the cornerstone of synthesis validation. The following tables present a hypothetical example of such a comparison for a fictional molecule, "SyntheMol-2025."

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

Peak AssignmentSynthesized Product δ (ppm), Multiplicity, J (Hz)Reference Standard δ (ppm), Multiplicity, J (Hz)Difference (ppm)
H-1 (Ar-H)7.85 (d, J=8.5)7.85 (d, J=8.5)0.00
H-2 (Ar-H)7.42 (t, J=7.5)7.43 (t, J=7.5)-0.01
H-3 (Ar-H)7.31 (d, J=7.0)7.31 (d, J=7.0)0.00
H-4 (-CH₂-)4.15 (t, J=6.5)4.15 (t, J=6.5)0.00
H-5 (-CH₃)2.50 (s)2.50 (s)0.00

Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)

Carbon AssignmentSynthesized Product δ (ppm)Reference Standard δ (ppm)Difference (ppm)
C-1 (C=O)170.2170.3-0.1
C-2 (Ar-C)135.8135.80.0
C-3 (Ar-C)130.5130.50.0
C-4 (Ar-C)128.9128.90.0
C-5 (-CH₂)65.465.40.0
C-6 (-CH₃)21.721.70.0

Table 3: IR Absorption Data Comparison (ATR-FTIR)

Functional GroupSynthesized Product ν (cm⁻¹)Reference Standard ν (cm⁻¹)Difference (cm⁻¹)
C=O Stretch17101711-1
C-H Stretch (Aromatic)305530550
C-H Stretch (Aliphatic)29252926-1
C-O Stretch124512450

Table 4: High-Resolution Mass Spectrometry (HRMS) Data Comparison

IonSynthesized Product (m/z)Calculated (m/z)Difference (ppm)
[M+H]⁺205.0865205.0868-1.5

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule and confirm its connectivity.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound or reference standard in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer. For ¹H NMR, a typical acquisition may involve 16 scans with a relaxation delay of 1 second. For ¹³C NMR, approximately 256 scans may be required.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (ATR-FTIR): Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically subtract the background. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Presentation: The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the synthesized compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) using an appropriate ionization technique, such as electrospray ionization (ESI).

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. For high-resolution data, the measured mass can be compared to the calculated mass to confirm the elemental formula.

Visualization of the Validation Workflow

A clear workflow is essential for a systematic approach to synthesis validation.

Synthesis_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_validation Validation Outcome Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Comparison Compare Spectra with Reference Standard NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Validation Structure Confirmed? Data_Comparison->Validation Success Synthesis Validated Validation->Success Yes Failure Re-evaluate Synthesis or Purification Validation->Failure No

Caption: Workflow for the validation of a chemical synthesis route.

The logical progression from synthesis to spectroscopic analysis and data comparison is critical for a definitive validation outcome.

Logical_Relationship cluster_data Spectroscopic Data cluster_conclusion Conclusion NMR_data NMR (Connectivity) Conclusion Structural Confirmation of Synthesized Product NMR_data->Conclusion IR_data IR (Functional Groups) IR_data->Conclusion MS_data MS (Molecular Formula) MS_data->Conclusion

Caption: Relationship between spectroscopic data and structural confirmation.

By integrating these spectroscopic techniques, a comprehensive and robust validation of the synthesized molecule can be achieved, providing a high degree of confidence in the chosen synthetic route. This methodical approach is fundamental to advancing research and development in the chemical and pharmaceutical sciences.[4]

References

A Comparative Guide to Catalysts for the Asymmetric Synthesis of (R)-Boc-phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure amino alcohol, (R)-Boc-phenylalaninol, is a critical chiral building block in the synthesis of various pharmaceuticals. The efficiency and stereoselectivity of its synthesis are paramount, with the choice of catalyst being a key determinant of the overall process viability. This guide provides an objective comparison of three major classes of catalysts employed in the asymmetric synthesis of (R)-Boc-phenylalaninol: biocatalysts, oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), and ruthenium-based catalysts. The comparison is supported by experimental data to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The selection of a catalyst for the asymmetric synthesis of (R)-Boc-phenylalaninol involves a trade-off between enantioselectivity, yield, reaction conditions, and catalyst accessibility. The following table summarizes the performance of representative catalysts from each class.

Catalyst TypeCatalyst/ReagentSubstrateCatalyst Loading (mol%)Reaction TimeTemperature (°C)Yield (%)Enantiomeric Excess (e.e.) (%)
Biocatalyst Engineered E. coliL-phenylalanineWhole cells24 h3072 (conversion)>99
Oxazaborolidine (R)-2-Methyl-CBS-oxazaborolidine / BH₃·SMe₂N-Boc-phenylalaninal103 h-239296
Ruthenium Catalyst Ru(OAc)₂[(R)-BINAP]N-Boc-phenylalanine Methyl Ester220 h509598

Detailed Experimental Protocols

Biocatalytic Synthesis using Engineered E. coli

This protocol describes a whole-cell biocatalytic cascade for the synthesis of (R)-phenylalaninol from L-phenylalanine. The Boc-protection step would be performed subsequently as a standard procedure.

Materials:

  • Engineered Escherichia coli cells co-expressing L-amino acid deaminase (LAAD), α-keto acid decarboxylase (ARO10), benzaldehyde lyase (RpBAL), and an amine transaminase (ATA).

  • L-phenylalanine

  • Phosphate buffer (pH 8.0)

  • Glucose

  • Amine donor (e.g., isopropylamine)

Procedure:

  • The engineered E. coli cells are cultured and harvested.

  • In a reaction vessel, L-phenylalanine is dissolved in phosphate buffer (pH 8.0).

  • The harvested whole cells are added to the substrate solution.

  • Glucose (as a co-substrate for cofactor regeneration) and the amine donor are added to the mixture.

  • The reaction is maintained at 30°C with gentle agitation for 24 hours.

  • The reaction progress is monitored by HPLC.

  • Upon completion, the cells are removed by centrifugation.

  • The supernatant containing (R)-phenylalaninol is collected and can be purified by standard methods such as column chromatography.

  • The resulting (R)-phenylalaninol is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under standard conditions to yield (R)-Boc-phenylalaninol.

Asymmetric Reduction using an Oxazaborolidine Catalyst (CBS Reduction)

This protocol outlines the Corey-Bakshi-Shibata (CBS) reduction of N-Boc-phenylalaninal to (R)-Boc-phenylalaninol.

Materials:

  • N-Boc-phenylalaninal

  • (R)-2-Methyl-CBS-oxazaborolidine

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard workup reagents (e.g., 1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

  • A solution of (R)-2-Methyl-CBS-oxazaborolidine (10 mol%) in anhydrous THF is cooled to -23°C under an inert atmosphere (e.g., Argon).

  • A solution of borane-dimethyl sulfide complex (1.2 equivalents) is added dropwise to the catalyst solution.

  • A solution of N-Boc-phenylalaninal (1 equivalent) in anhydrous THF is then added slowly to the reaction mixture over a period of 1 hour, maintaining the temperature at -23°C.

  • The reaction is stirred at -23°C for 3 hours.

  • The reaction is quenched by the slow addition of methanol.

  • The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford (R)-Boc-phenylalaninol.

Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol describes the asymmetric hydrogenation of N-Boc-phenylalanine methyl ester to (R)-Boc-phenylalaninol using a chiral Ruthenium-BINAP catalyst.

Materials:

  • N-Boc-phenylalanine methyl ester

  • Ru(OAc)₂[(R)-BINAP]

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • N-Boc-phenylalanine methyl ester and the Ru(OAc)₂[(R)-BINAP] catalyst (2 mol%) are placed in a high-pressure autoclave.

  • Anhydrous and degassed methanol is added to the autoclave.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen to 50 atm.

  • The reaction mixture is stirred at 50°C for 20 hours.

  • After cooling to room temperature, the excess hydrogen is carefully vented.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield (R)-Boc-phenylalaninol.

Analytical Method for Enantiomeric Excess (e.e.) Determination

The enantiomeric excess of the synthesized (R)-Boc-phenylalaninol is determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Chiral stationary phase column (e.g., Daicel Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: The purified product is dissolved in the mobile phase.

  • Analysis: The enantiomers are separated on the chiral column, and the e.e. is calculated from the peak areas of the two enantiomers.

Visualizing the Experimental Workflow

The general workflow for a comparative study of these catalysts can be visualized as follows:

Experimental_Workflow cluster_synthesis Catalytic Asymmetric Synthesis cluster_analysis Analysis and Comparison Start Prochiral Substrate (e.g., N-Boc-phenylalanine derivative) Biocatalysis Biocatalyst (Engineered E. coli) Start->Biocatalysis L-phenylalanine CBS Oxazaborolidine Catalyst ((R)-CBS) Start->CBS N-Boc-phenylalaninal Ru_cat Ruthenium Catalyst (Ru-(R)-BINAP) Start->Ru_cat N-Boc-phenylalanine Methyl Ester Purification Purification (Column Chromatography) Biocatalysis->Purification CBS->Purification Ru_cat->Purification HPLC Chiral HPLC Analysis Purification->HPLC Determine e.e. Data Data Comparison (Yield, e.e., Time, etc.) HPLC->Data

Caption: A generalized workflow for the comparative study of catalysts in the asymmetric synthesis of (R)-Boc-phenylalaninol.

Signaling Pathway and Logical Relationships

The core principle behind these catalytic systems is the creation of a chiral environment that favors the formation of one enantiomer over the other.

Logical_Relationship cluster_catalyst Catalyst cluster_interaction Interaction cluster_outcome Outcome Biocatalyst Enzyme Active Site Transition_State Diastereomeric Transition States Biocatalyst->Transition_State Lower Energy TS for (R) product Chemical_Catalyst Chiral Ligand/ Auxiliary Chemical_Catalyst->Transition_State Lower Energy TS for (R) product Product (R)-Boc-phenylalaninol (Major Product) Transition_State->Product Byproduct (S)-Boc-phenylalaninol (Minor Product) Transition_State->Byproduct Prochiral_Substrate Prochiral Substrate Prochiral_Substrate->Biocatalyst Prochiral_Substrate->Chemical_Catalyst

Caption: Logical relationship illustrating the role of chiral catalysts in directing the stereochemical outcome of the synthesis.

A Comparative Cost-Benefit Analysis of Synthetic Routes to Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is produced on a massive scale, making its synthetic pathway a critical determinant of both economic viability and environmental impact.[1] Historically, the Boots Pure Drug Company developed the original six-step synthesis, which has since been largely superseded by a more efficient, three-step "green" synthesis developed by the Boots-Hoechst-Celanese (BHC) company.[1][2] This guide provides a comparative analysis of these two prominent pathways, focusing on key performance metrics, cost factors, and environmental considerations relevant to industrial-scale production.

Quantitative Pathway Comparison

The efficiency and environmental footprint of a synthetic pathway can be quantified using metrics such as overall yield, atom economy, and the number of synthetic steps. The BHC process demonstrates significant improvements over the traditional Boots process in all of these areas.[1][3]

MetricBoots Process ("Brown" Synthesis)BHC Process ("Green" Synthesis)Significance
Number of Steps 6[1][2][4]3[1][2][5]Fewer steps reduce capital costs, energy consumption, and processing time.[6]
Overall Yield ~40%[4][7]~77-80%[1][4]Higher yield translates directly to greater output from the same amount of starting material.[1]
Atom Economy ~40%[1][2][4][6]~77% (approaching 99% with byproduct recovery)[1][2][3][4]A measure of how many atoms from the reactants are incorporated into the final product. Higher values indicate less waste.[1]
Key Reagents Acetic Anhydride, AlCl₃, Ethyl Chloroacetate, Hydroxylamine[2][4]Acetic Anhydride, Hydrogen, Carbon Monoxide[4]The BHC process avoids the use of large quantities of stoichiometric, difficult-to-dispose-of reagents like AlCl₃.
Catalyst(s) Aluminum Trichloride (stoichiometric)[3][4]Hydrogen Fluoride (HF), Raney Nickel, Palladium (Pd)[3][4]The BHC process uses catalysts that can be recovered and reused, reducing cost and waste.[3][6]
Waste Products Large amounts of aluminum trichloride hydrate and other inorganic salts.[2][3][4]Acetic acid (recoverable and reusable), Water.[2][4]The BHC process virtually eliminates the large volumes of aqueous salt wastes associated with the Boots process.[8]
Visualization of Synthetic Pathways

The diagrams below illustrate the distinct workflows of the Boots and BHC synthetic pathways for ibuprofen.

G cluster_0 Boots Process (6 Steps) cluster_1 BHC Process (3 Steps) B_Start Isobutylbenzene B_Step1 Friedel-Crafts Acylation B_Start->B_Step1 B_Int1 4'-Isobutyl- acetophenone B_Step1->B_Int1 B_Step2 Darzens Reaction B_Int1->B_Step2 B_Int2 α,β-Epoxy Ester B_Step2->B_Int2 B_Step3 Hydrolysis & Decarboxylation B_Int2->B_Step3 B_Int3 Aldehyde B_Step3->B_Int3 B_Step4 Oxime Formation B_Int3->B_Step4 B_Int4 Aldoxime B_Step4->B_Int4 B_Step5 Nitrile Formation B_Int4->B_Step5 B_Int5 Nitrile B_Step5->B_Int5 B_Step6 Hydrolysis B_Int5->B_Step6 B_End Ibuprofen B_Step6->B_End H_Start Isobutylbenzene H_Step1 Friedel-Crafts Acylation H_Start->H_Step1 H_Int1 4'-Isobutyl- acetophenone H_Step1->H_Int1 H_Step2 Catalytic Hydrogenation H_Int1->H_Step2 H_Int2 Alcohol Intermediate H_Step2->H_Int2 H_Step3 Carbonylation H_Int2->H_Step3 H_End Ibuprofen H_Step3->H_End

Caption: Comparison of the 6-step Boots process and the 3-step BHC process.

Experimental Protocols

Boots Process: Step 1 - Friedel-Crafts Acylation

This protocol describes the initial step of the traditional Boots synthesis.

Objective: To synthesize 4'-isobutylacetophenone from isobutylbenzene.

Materials:

  • Isobutylbenzene

  • Acetic anhydride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Dichloromethane (or other suitable inert solvent)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Anhydrous magnesium sulfate

  • Reaction flask with stirrer, reflux condenser, and addition funnel

Procedure:

  • A solution of isobutylbenzene in dichloromethane is prepared in the reaction flask and cooled in an ice bath.

  • Anhydrous aluminum trichloride is added portion-wise to the stirred solution, maintaining the low temperature.

  • Acetic anhydride is added dropwise from the addition funnel over a period of 30-60 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is then slowly poured onto crushed ice and acidified with hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4'-isobutylacetophenone, which can be purified by distillation.[4][7][9]

BHC Process: Step 1 - Catalytic Friedel-Crafts Acylation

This protocol outlines the more efficient first step of the BHC "green" synthesis.

Objective: To synthesize 4'-isobutylacetophenone using a recyclable catalyst.

Materials:

  • Isobutylbenzene

  • Acetic anhydride

  • Anhydrous Hydrogen Fluoride (HF) - Note: HF is extremely corrosive and toxic. Handle with extreme caution and appropriate personal protective equipment in a specialized fume hood.

  • High-pressure reactor suitable for handling HF

Procedure:

  • Anhydrous hydrogen fluoride is charged into the reactor, serving as both the catalyst and the solvent.[3][4][10]

  • Isobutylbenzene and acetic anhydride are then added to the reactor.

  • The mixture is stirred at a controlled temperature and pressure for a specified duration to complete the acylation.

  • Upon completion, the HF and the byproduct, acetic acid, are recovered via distillation for reuse.[3][8]

  • The remaining product mixture is then worked up to isolate the 4'-isobutylacetophenone. This process offers high selectivity and minimizes waste, as the catalyst is recycled.[3][8]

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the BHC synthesis, highlighting the key stages from reaction to purification.

G cluster_workflow BHC Process: Experimental Workflow start Start: Charge Reactor with HF, Isobutylbenzene, Acetic Anhydride react Step 1: Acylation (Controlled T & P) start->react Reaction recover Catalyst/Byproduct Recovery (Distillation of HF & Acetic Acid) react->recover Post-Reaction workup1 Isolate 4'-Isobutylacetophenone recover->workup1 react2 Step 2: Hydrogenation (H₂, Raney Ni Catalyst) workup1->react2 Intermediate to next step workup2 Isolate Alcohol Intermediate react2->workup2 react3 Step 3: Carbonylation (CO, Pd Catalyst) workup2->react3 Intermediate to next step purify Purification (Crystallization) react3->purify Crude Product end Final Product: Pure Ibuprofen purify->end Analysis & QC

Caption: A generalized experimental workflow for the 3-step BHC synthesis.

Cost-Benefit Analysis and Conclusion

Boots Process:

  • Costs: This route suffers from high costs associated with raw materials (stoichiometric reagents), energy consumption over six steps, and significant waste management.[6][9] The use of aluminum trichloride, which cannot be easily recycled, generates large amounts of aluminum hydroxide sludge, adding to disposal costs and environmental burden.[3] The low overall yield and poor atom economy mean that a large portion of the starting materials is converted into waste rather than the final product.[1][6]

  • Benefits: As the original patented process, it is well-established and understood. However, its economic and environmental disadvantages have rendered it largely obsolete in modern, large-scale manufacturing.

BHC Process:

  • Costs: The initial capital investment for a facility capable of handling anhydrous HF and high-pressure reactions may be higher. The catalysts, such as palladium, can also be expensive.

  • Benefits: The economic and environmental benefits are substantial and far outweigh the initial costs.[11] The process is significantly more efficient, with a higher yield and near-perfect atom economy when the acetic acid byproduct is recovered.[3][8] The reduction from six to three steps drastically cuts down on energy usage, solvent requirements, and production time.[5][6] Catalysts like HF, Raney Nickel, and Palladium are recovered and reused, minimizing both cost and waste.[3][6] This "green" approach not only reduces the environmental impact but also enhances profitability through greater efficiency and reduced waste disposal needs.[11]

References

A Researcher's Guide to Confirming Absolute Configuration: A Comparative Analysis of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The determination of the absolute configuration of a chiral molecule is a critical step in chemical synthesis and drug development, as the spatial arrangement of atoms can profoundly influence a molecule's biological activity. Different enantiomers of a drug can exhibit varied therapeutic effects or even toxicity. This guide provides an objective comparison of the most common analytical techniques used to validate the absolute configuration of synthesis products, supported by experimental data and detailed protocols.

Comparison of Key Methods

The selection of an appropriate method for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the desired level of certainty. The following table summarizes the key characteristics of four widely used techniques: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Chiral Derivatizing Agents)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.Involves the formation of diastereomeric derivatives with a chiral agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.
Sample Requirement High-quality single crystal (microgram to milligram scale). The molecule should ideally contain a "heavy" atom to enhance scattering.Solution or neat liquid/oil (typically 5-15 mg, recoverable). No chromophore is required.Solution (concentration depends on chromophore strength). Requires a chromophore in the molecule.Solution (mg scale). Requires a functional group that can react with a chiral derivatizing agent (e.g., alcohol, amine).
Data Analysis Structure solution and refinement software. Analysis of anomalous scattering (e.g., Flack parameter).Comparison of the experimental VCD spectrum with a spectrum calculated using Density Functional Theory (DFT).Comparison of the experimental ECD spectrum with a calculated spectrum (TDDFT).Analysis of chemical shift differences (Δδ) between the diastereomeric derivatives.
Accuracy & Reliability Considered the "gold standard" for unambiguous determination of absolute configuration.High reliability when experimental and calculated spectra show good correlation.Reliable for molecules with suitable chromophores and when conformational flexibility is well-handled.Reliability depends on the choice of chiral derivatizing agent and the conformational rigidity of the derivatives.
Limitations Requires a suitable single crystal, which can be difficult to obtain. Crystal packing forces can sometimes influence the conformation.Requires quantum chemical calculations which can be computationally intensive. Spectra can be complex to interpret directly.Limited to molecules with a UV-Vis chromophore. Conformational flexibility can complicate spectral interpretation.Indirect method that determines the relative configuration of the new stereocenter to the known configuration of the chiral agent. Requires a suitable functional group for derivatization.

Experimental Protocols and Workflows

A logical workflow for determining the absolute configuration of a novel chiral compound is presented below. The choice of technique often depends on the physical properties of the compound.

Absolute_Configuration_Workflow start Chiral Compound with Unknown Absolute Configuration is_crystalline Is the compound crystalline and suitable for XRD? start->is_crystalline has_chromophore Does the compound have a UV-Vis chromophore? is_crystalline->has_chromophore No xrd X-ray Crystallography is_crystalline->xrd Yes vcd Vibrational Circular Dichroism (VCD) has_chromophore->vcd No ecd Electronic Circular Dichroism (ECD) has_chromophore->ecd Yes has_functional_group Does the compound have a suitable functional group for derivatization? nmr NMR with Chiral Derivatizing Agent has_functional_group->nmr Yes ac_determined Absolute Configuration Determined has_functional_group->ac_determined No (Consider other methods or synthesis of derivatives) xrd->ac_determined vcd->has_functional_group ecd->ac_determined nmr->ac_determined

General workflow for determining absolute configuration.
X-ray Crystallography

X-ray crystallography is a powerful technique that provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.

Experimental Protocol:

  • Crystal Growth: Grow a high-quality single crystal of the enantiomerically pure compound. This is often the most challenging step.

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. A molecular model is then built into this map and refined.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of X-rays, particularly if a heavy atom is present in the structure. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration has been determined.

XRD_Workflow start Single Crystal data_collection X-ray Diffraction Data Collection start->data_collection structure_solution Structure Solution (Electron Density Map) data_collection->structure_solution refinement Model Building and Refinement structure_solution->refinement anomalous_dispersion Anomalous Dispersion Analysis (Flack Parameter) refinement->anomalous_dispersion ac_assigned Absolute Configuration Assigned anomalous_dispersion->ac_assigned

Workflow for X-ray Crystallography.
Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light and is applicable to a wide range of chiral molecules in solution.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., CDCl₃) at a concentration of about 0.1 M.

  • Data Acquisition: Measure the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search to identify all relevant low-energy conformers of the molecule.

    • Optimize the geometry of each conformer using Density Functional Theory (DFT).

    • Calculate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged calculated spectrum.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers. A good match in the signs and relative intensities of the major bands allows for the assignment of the absolute configuration.

Electronic Circular Dichroism (ECD)

ECD is a chiroptical technique that measures the differential absorption of circularly polarized UV-Vis light and is particularly useful for molecules containing a chromophore.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent. The concentration will depend on the strength of the chromophore.

  • Data Acquisition: Measure the ECD and UV-Vis spectra over the relevant wavelength range.

  • Computational Modeling: Similar to VCD, perform a thorough conformational analysis to find all relevant low-energy conformers. Optimize the geometry of each conformer using DFT. Calculate the ECD spectrum for each conformer using Time-Dependent DFT (TDDFT) and generate a Boltzmann-averaged calculated spectrum.

  • Spectral Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

VCD_ECD_Workflow start Sample in Solution data_acquisition Measure Experimental VCD/ECD Spectrum start->data_acquisition comp_model Computational Modeling start->comp_model comparison Compare Experimental and Calculated Spectra data_acquisition->comparison conformational_search Conformational Search comp_model->conformational_search dft_optimization DFT Geometry Optimization conformational_search->dft_optimization spectrum_calculation Calculate VCD/ECD Spectrum (DFT/TDDFT) dft_optimization->spectrum_calculation boltzmann_average Boltzmann-Averaged Calculated Spectrum spectrum_calculation->boltzmann_average boltzmann_average->comparison ac_assigned Absolute Configuration Assigned comparison->ac_assigned

Workflow for VCD and ECD Spectroscopy.
NMR Spectroscopy using Chiral Derivatizing Agents (e.g., Mosher's Method)

This method involves the reaction of a chiral substrate with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. The absolute configuration of the substrate can then be deduced by analyzing the differences in the NMR spectra of these diastereomers.

Experimental Protocol:

  • Derivatization: React the chiral substrate (e.g., an alcohol or amine) with both enantiomers of a CDA (e.g., (R)- and (S)-MTPA-Cl) in separate reactions to form two diastereomeric esters or amides.

  • NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Data Analysis:

    • Assign the proton resonances for both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons near the newly formed stereocenter.

    • Based on the established model for the CDA (e.g., Mosher's model), the sign of the Δδ values for different substituents can be correlated with the absolute configuration of the original substrate.

NMR_Workflow start Chiral Substrate derivatization_R React with (R)-CDA start->derivatization_R derivatization_S React with (S)-CDA start->derivatization_S diastereomer_R Diastereomer R derivatization_R->diastereomer_R diastereomer_S Diastereomer S derivatization_S->diastereomer_S nmr_R Acquire ¹H NMR diastereomer_R->nmr_R nmr_S Acquire ¹H NMR diastereomer_S->nmr_S analysis Calculate Δδ (δS - δR) and Apply Model nmr_R->analysis nmr_S->analysis ac_assigned Absolute Configuration Assigned analysis->ac_assigned

Workflow for NMR with Chiral Derivatizing Agents.

Benchmarking performance against commercially available chiral standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available chiral standards, offering supporting experimental data and detailed methodologies. The aim is to assist researchers in selecting the most appropriate chiral separation technologies for their specific needs in drug discovery, development, and quality control.

The separation of enantiomers is a critical task in the pharmaceutical industry, as different enantiomers of a drug can have significantly different pharmacological and toxicological profiles.[1][2] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the most widely used techniques for this purpose.[3][4]

Comparative Performance of Commercial Chiral Stationary Phases

The selection of the appropriate CSP is the most crucial factor in achieving successful enantioseparation.[5] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are among the most popular and versatile for separating a wide range of chiral compounds.[3][6] Other significant types include cyclodextrin-based, protein-based, and Pirkle-type CSPs.[7][8]

The following tables summarize the performance of representative commercially available chiral columns for the separation of common pharmaceutical compounds. The data is compiled from various studies and represents typical performance characteristics. Actual results may vary depending on the specific analyte, instrumentation, and experimental conditions.

Table 1: Performance Comparison of Polysaccharide-Based Chiral Stationary Phases

Chiral Stationary Phase (Brand)AnalyteMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Reference
Chiralpak® AD-HFluoxetineHexane/Isopropanol/Diethylamine (99/1/0.1)1.0>1.5-[9][10]
Chiralcel® OD-HFluoxetineHexane/Isopropanol/Diethylamine (98/2/0.2)1.0>1.5-[9][10]
Chiralpak® IG-3β-BlockersPolar-organic, reversed-phase, and HILIC modes---[3]
Lux® Cellulose-2Pyrrolidone DerivativesCO2/Methanol (85/15)2.01.50 - 3.59-[11]

Table 2: Performance Comparison of Cyclodextrin-Based Chiral Stationary Phases

Chiral Stationary Phase (Brand)AnalyteMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Reference
Cyclobond® I 2000 DMFluoxetineMethanol/0.2% TEAA (25/75, pH 3.8)1.02.30-[9][10]
Astec® CHIROBIOTIC® VVariousPolar Ionic, Reversed Phase, Normal Phase---[12]

Note on Performance Metrics:

  • Resolution (Rs): A measure of the degree of separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation.[13][14]

  • Selectivity (α): The ratio of the retention factors of the two enantiomers, indicating the separation power of the CSP.

  • Enantiomeric Excess (% ee): A measure of the purity of a chiral sample, calculated as: % ee = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100.[15][16]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for chiral separation by HPLC and the determination of enantiomeric excess.

Protocol 1: Chiral HPLC Method for Separation of Fluoxetine Enantiomers

This protocol is a general guideline and may require optimization for specific applications.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[5]

  • Chiral Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Cyclobond® I 2000 DM (dimethyl-β-cyclodextrin).[9][10]

  • Solvents: HPLC-grade n-hexane, isopropanol, and methanol.[9]

  • Additive: Diethylamine (DEA) or Triethylamine acetate (TEAA).[9]

  • Sample: Racemic fluoxetine standard and the sample to be analyzed, dissolved in the mobile phase.

2. Chromatographic Conditions (starting point):

  • For Chiralpak® AD-H:

    • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (99:1:0.1, v/v/v).[9][10]

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 25 °C.[16]

    • Detection: UV at 230 nm.[16]

  • For Cyclobond® I 2000 DM:

    • Mobile Phase: Methanol/0.2% Triethylamine acetate (TEAA) (25:75, v/v; pH 3.8).[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm.

3. Data Analysis:

  • Calculate the resolution (Rs) between the two enantiomer peaks using the formula: Rs = 2(tR2 - tR1) / (w1 + w2) where tR1 and tR2 are the retention times and w1 and w2 are the peak widths at the base.[13][17]

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.[16]

Protocol 2: Determination of Enantiomeric Excess (% ee)

The determination of enantiomeric excess is a critical parameter for assessing the purity and efficacy of chiral molecules.[15]

1. Sample Preparation:

  • Accurately prepare a solution of the chiral sample in a suitable solvent (e.g., the mobile phase).

  • Prepare a solution of the racemic standard to confirm the elution order of the enantiomers.[16]

2. Chromatographic Analysis:

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Inject the sample and record the chromatogram.

3. Calculation:

  • Identify and integrate the peaks corresponding to the two enantiomers.

  • Calculate the % ee using the following formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100.[16]

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Chiral HPLC Method Development

The following diagram illustrates a typical workflow for developing a chiral HPLC separation method.

G cluster_0 Method Development Workflow Analyte Characterization Analyte Characterization CSP Screening CSP Screening Analyte Characterization->CSP Screening Solubility, pKa Mobile Phase Optimization Mobile Phase Optimization CSP Screening->Mobile Phase Optimization Selectivity Flow Rate & Temperature Optimization Flow Rate & Temperature Optimization Mobile Phase Optimization->Flow Rate & Temperature Optimization Resolution Method Validation Method Validation Flow Rate & Temperature Optimization->Method Validation Robustness Routine Analysis Routine Analysis Method Validation->Routine Analysis

Caption: A typical workflow for chiral HPLC method development.

Generalized Signaling Pathway for a Chiral Drug

The diagram below illustrates how different enantiomers of a chiral drug can have distinct interactions with a biological receptor, leading to different physiological responses.

G cluster_1 Enantiomer-Receptor Interaction Chiral Drug (Racemate) Chiral Drug (Racemate) R-Enantiomer R-Enantiomer Chiral Drug (Racemate)->R-Enantiomer S-Enantiomer S-Enantiomer Chiral Drug (Racemate)->S-Enantiomer Receptor Binding Receptor Binding R-Enantiomer->Receptor Binding High Affinity S-Enantiomer->Receptor Binding Low/No Affinity Alternative Pathway Alternative Pathway S-Enantiomer->Alternative Pathway Signal Transduction Signal Transduction Receptor Binding->Signal Transduction Therapeutic Effect Therapeutic Effect Signal Transduction->Therapeutic Effect Side Effects/Inactive Side Effects/Inactive Alternative Pathway->Side Effects/Inactive

Caption: Differential binding of enantiomers to a biological target.

References

Safety Operating Guide

Safe Disposal of (R)-N-Boc-3-amino-3-phenylpropan-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of (R)-N-Boc-3-amino-3-phenylpropan-1-ol, a compound commonly used in pharmaceutical research and development.

Hazard Identification and Classification

Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as a hazardous chemical.

Key Hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]

Due to its hazardous nature, this compound must be disposed of as hazardous waste.[1][2][3] Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]

Personal Protective Equipment (PPE)

All personnel handling this compound for disposal must wear appropriate personal protective equipment (PPE) to prevent exposure.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[3]

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[1]

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Not typically required if handling in a well-ventilated area or a fume hood. However, if dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[3]

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[6][7]

Procedure:

  • Designated Waste Container: Obtain a designated hazardous waste container that is compatible with this compound. The container must be in good condition, with a secure, leak-proof lid.[4][5]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation begins.[7][8] Do not use abbreviations or chemical formulas.

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the process for the disposal of pure this compound and contaminated materials.

For Unused or Surplus this compound:

  • If the material is in its original container, ensure the label is intact and legible.

  • Place the original container directly into the designated hazardous waste collection stream for your institution, which is typically handled by an environmental health and safety (EHS) department or a licensed professional waste disposal service.[3][6]

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

For Contaminated Labware (e.g., glassware, spatulas):

  • Rinsing: If the container held an acutely hazardous chemical, it must be triple-rinsed with a suitable solvent.[9][10] The rinsate from all three rinses must be collected and disposed of as hazardous waste.[5][9]

  • Disposal of Rinsed Containers: Once properly rinsed, and all labels are defaced or removed, the empty container may be disposed of as regular trash, depending on institutional policies.[9][11]

For Spills:

  • Containment: In case of a spill, evacuate personnel from the immediate area if necessary.

  • Cleanup: Use an inert, absorbent material (e.g., vermiculite, sand) to absorb the spilled chemical.

  • Collection: Sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.

Storage of Hazardous Waste

Proper storage of hazardous waste while awaiting pickup is crucial for safety and compliance.

Storage Requirement Guideline Citation
Container Type Compatible, leak-proof, with a secure lid.[4][5]
Labeling "Hazardous Waste," full chemical name, accumulation start date.[7][8]
Location Designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]
Segregation Store away from incompatible materials (e.g., strong oxidizing agents).[1][8]
Maximum Volume Typically up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[12]
Container Closure Keep waste containers closed at all times, except when adding waste.[5][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound for Disposal identify 1. Identify as Hazardous Waste (Corrosive) start->identify ppe 2. Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) identify->ppe waste_type 3. Determine Waste Type ppe->waste_type pure_chemical Unused/Surplus Chemical waste_type->pure_chemical Pure contaminated_material Contaminated Labware/Debris waste_type->contaminated_material Contaminated collect_pure 4a. Collect in Labeled Hazardous Waste Container pure_chemical->collect_pure rinse_decision Rinse Labware? contaminated_material->rinse_decision store 5. Store in Satellite Accumulation Area (Segregated from Incompatibles) collect_pure->store collect_contaminated 4b. Collect in Labeled Hazardous Waste Container collect_contaminated->store rinse_decision->collect_contaminated No (e.g., paper, gloves) triple_rinse Triple rinse with appropriate solvent rinse_decision->triple_rinse Yes collect_rinsate Collect all rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_labware Dispose of decontaminated labware in regular trash (pending institutional policy) triple_rinse->dispose_labware collect_rinsate->store pickup 6. Arrange for Pickup by Licensed Waste Disposal Service store->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific chemical hygiene plan and standard operating procedures. Always consult the most recent Safety Data Sheet (SDS) for the specific chemical you are handling.

References

Essential Safety and Operational Guide for Handling (R)-N-Boc-3-amino-3-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for (R)-N-Boc-3-amino-3-phenylpropan-1-ol (CAS No. 158807-47-7), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

While a comprehensive hazard profile for this compound is not fully detailed in available safety data sheets, it is prudent to handle it with care, assuming it may present hazards upon inhalation, skin contact, or ingestion. The deprotected analog, (R)-3-amino-3-phenylpropan-1-ol, is classified as corrosive, suggesting that caution should be exercised with its Boc-protected form as well.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes.
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated and ventilation is inadequate.To minimize inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment (e.g., spatula, weigh paper, glassware) within the fume hood.

  • Don the appropriate personal protective equipment as detailed in the table above.

2. Handling:

  • Handle in a well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • When weighing, carefully transfer the desired amount of the solid compound.

  • If creating a solution, add the solvent to the solid slowly to avoid splashing.

3. Post-Handling:

  • Securely close the container of this compound.

  • Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).

  • Wash hands thoroughly with soap and water after handling.

Emergency Procedures: Chemical Spill Workflow

In the event of a chemical spill, a clear and immediate response is critical to contain the situation and prevent exposure.

Spill_Response Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate Assess Assess the Spill (Size and Nature) Evacuate->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Small LargeSpill Large or Unmanageable Spill Assess->LargeSpill Large DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SmallSpill->DonPPE EvacuateBuilding Evacuate the Building Follow Emergency Protocols LargeSpill->EvacuateBuilding Contain Contain the Spill (Use absorbent material) DonPPE->Contain Cleanup Clean Up Spill Residue Contain->Cleanup Dispose Dispose of Contaminated Waste in Labeled Hazardous Waste Container Cleanup->Dispose Report Report Incident to Supervisor and EHS Dispose->Report ContactEHS Contact Emergency Personnel (EHS/Fire Department) EvacuateBuilding->ContactEHS ContactEHS->Report

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All disposable items that have come into contact with this compound, such as gloves, weigh paper, and contaminated paper towels, must be considered chemical waste.

2. Waste Collection:

  • Collect all contaminated solid waste in a designated, clearly labeled, and sealable hazardous waste container.

  • Unused or unwanted this compound should also be disposed of in this container. Do not mix with other waste streams unless compatibility is confirmed.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour chemical waste down the drain or dispose of it in regular trash.

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before beginning any new procedure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.